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  • Product: 3-(4-Benzyloxyphenyl)phenol
  • CAS: 809285-98-1

Core Science & Biosynthesis

Foundational

3-(4-Benzyloxyphenyl)phenol: Structural Elucidation, Orthogonal Reactivity, and Applications in Biaryl Scaffold Synthesis

Executive Summary In the landscape of modern drug discovery and advanced materials science, functionalized biphenyls serve as privileged scaffolds. 3-(4-Benzyloxyphenyl)phenol (CAS: 809285-98-1) is a highly versatile, or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, functionalized biphenyls serve as privileged scaffolds. 3-(4-Benzyloxyphenyl)phenol (CAS: 809285-98-1) is a highly versatile, orthogonally protected biaryl intermediate. By masking one phenolic oxygen with a robust benzyl ether while leaving the other as a free hydroxyl, this molecule allows researchers to perform highly regioselective downstream functionalizations. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and its deployment in the development of therapeutic agents, such as CYP17 inhibitors for prostate cancer.

Physicochemical Profiling & Structural Architecture

The utility of 3-(4-Benzyloxyphenyl)phenol stems from its precise electronic and steric distribution. The molecule consists of a biphenyl core where the 3-position of one ring bears a free hydroxyl group (phenol), and the 4'-position of the adjacent ring is capped with a benzyloxy group.

This structural asymmetry is critical. The free phenolic -OH acts as a strong electron-donating group, activating its native ring toward electrophilic aromatic substitution (e.g., halogenation or nitration) at the ortho and para positions. Conversely, the benzyl ether provides steric shielding and electronic modulation to the opposite ring, while remaining completely stable under basic, acidic, and nucleophilic conditions [1].

Quantitative Structural Data

The following table summarizes the core physicochemical metrics essential for analytical validation and stoichiometric calculations:

ParameterSpecification
IUPAC Name 4'-(benzyloxy)-[1,1'-biphenyl]-3-ol
CAS Registry Number 809285-98-1
Molecular Formula C19H16O2
Molecular Weight 276.33 g/mol
Canonical SMILES OC1=CC=CC(C2=CC=C(OCC3=CC=CC=C3)C=C2)=C1
Topological Polar Surface Area (TPSA) 29.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Mechanistic Synthesis: The Suzuki-Miyaura Pathway

The de novo construction of the biaryl axis in 3-(4-Benzyloxyphenyl)phenol is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The reaction typically employs 4-benzyloxyphenylboronic acid as the organoboron donor and 3-bromophenol as the aryl halide [2].

SynthesisWorkflow A 4-Benzyloxyphenylboronic Acid (Boronic Donor) C Suzuki-Miyaura Cross-Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) A->C B 3-Bromophenol (Aryl Halide) B->C D 3-(4-Benzyloxyphenyl)phenol CAS: 809285-98-1 C->D C-C Bond Formation E Downstream Derivatization (e.g., O-Alkylation) D->E Phenolic OH Modification F Catalytic Hydrogenolysis (Pd/C, H2) E->F Benzyl Deprotection G Biphenyl-3,4'-diol Derivatives (CYP17 Inhibitors / Materials) F->G Final Scaffold

Figure 1: Synthetic workflow and downstream application of 3-(4-Benzyloxyphenyl)phenol.

Causality in Reagent Selection
  • Why a Benzyl Protecting Group? The benzyl ether is deliberately chosen for its orthogonality. During the basic conditions of the Suzuki coupling (e.g., K₂CO₃), ester-based protecting groups (like acetates) would hydrolyze, leading to unwanted side reactions. The benzyl group remains intact and can be seamlessly removed later via catalytic hydrogenolysis (Pd/C, H₂) without cleaving the newly formed C-C biaryl bond.

  • Why Pd(PPh₃)₄? Tetrakis(triphenylphosphine)palladium(0) provides a sterically accommodating and electron-rich metal center, facilitating the initial oxidative addition into the relatively strong C-Br bond of 3-bromophenol.

Self-Validating Experimental Protocol: Biaryl Construction

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each phase includes specific checkpoints to verify reaction progress and prevent catastrophic failure (e.g., catalyst poisoning).

Step-by-Step Methodology
  • Reagent Preparation & Stoichiometry:

    • Charge a flame-dried Schlenk flask with 3-bromophenol (1.0 equiv) and 4-benzyloxyphenylboronic acid (1.05 equiv). Causality: A slight excess of the boronic acid compensates for potential loss via protodeboronation.

  • Catalyst and Base Addition:

    • Add Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.0 equiv).

  • Solvent Degassing (Critical Step):

    • Suspend the mixture in a solvent system of Toluene/Ethanol/Water (2:1:1 v/v/v).

    • Causality: Rigorous degassing via three freeze-pump-thaw cycles is mandatory. Dissolved oxygen will irreversibly oxidize the Pd(0) catalyst to an inactive Pd(II) species and promote the Glaser-type homocoupling of the boronic acid, drastically reducing yield.

  • Reflux & Monitoring:

    • Heat the reaction to 85°C under a positive nitrogen atmosphere for 12 hours.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (4:1). The disappearance of the 3-bromophenol spot confirms reaction completion.

  • Workup & Extraction:

    • Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl to neutralize the base. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous MgSO₄.

  • Purification & Analytical Validation:

    • Purify the crude product via flash column chromatography (silica gel).

    • Self-Validation: Confirm the structure via ¹H NMR (CDCl₃). Look for the diagnostic benzyl methylene (-CH₂-) singlet at ~5.1 ppm and the broad phenolic -OH singlet at ~4.8-5.0 ppm (concentration dependent). High-Resolution Mass Spectrometry (HRMS) must yield an [M-H]⁻ peak at m/z 275.32 to confirm the molecular weight of 276.33 g/mol .

Applications in Drug Discovery: CYP17 Inhibition

Beyond its role as a chemical building block, the deprotected derivatives of 3-(4-Benzyloxyphenyl)phenol (specifically biphenyl-3,4'-diols and their nitrogenous analogs) are highly potent inhibitors of the CYP17 enzyme (17α-hydroxylase/C17-20 lyase) [3].

In the treatment of castration-resistant prostate cancer, blocking CYP17 halts the biosynthesis of androgens in both the testes and the adrenal glands. The biphenyl scaffold geometrically mimics the steroidal backbone of natural substrates (like pregnenolone), allowing it to competitively bind to the hydrophobic active site of the cytochrome P450 enzyme.

Mechanism A Biphenyl Scaffold (Derived from 809285-98-1) B CYP17 Enzyme (Active Site) A->B Competitive Binding C Blockade of 17α-Hydroxylase & C17-20 Lyase B->C Enzyme Inhibition D Decreased Androgen Biosynthesis C->D Metabolic Arrest E Prostate Cancer Suppression D->E Clinical Outcome

Figure 2: Pharmacological pathway of CYP17 inhibition by biphenyl derivatives.

By utilizing 3-(4-Benzyloxyphenyl)phenol as the starting material, medicinal chemists can selectively alkylate or aminate the free 3-hydroxyl group, followed by palladium-catalyzed deprotection of the 4'-benzyl group, yielding libraries of dual CYP17/CYP11B1 inhibitors with high selectivity profiles [3].

Conclusion

3-(4-Benzyloxyphenyl)phenol (MW: 276.33 g/mol ) is far more than a simple biaryl ether; it is a strategically designed synthetic linchpin. Its orthogonal reactivity profile allows researchers to execute complex, multi-step syntheses without compromising the integrity of sensitive functional groups. Whether deployed in the synthesis of advanced liquid crystalline polymers or targeted oncological therapeutics, mastering the handling and derivatization of this compound is a critical competency for modern synthetic chemists.

References

  • Hutschenreuter et al. "Replacement of imidazolyl by pyridyl in biphenylmethylenes results in selective CYP17 and dual CYP17/CYP11B1 inhibitors for the treatment of prostate cancer." Journal of Medicinal Chemistry, 2010. Available at:[Link]

Exploratory

An In-depth Technical Guide to 3-(4-Benzyloxyphenyl)phenol: Physicochemical Properties and Synthetic Insights

Abstract This technical guide provides a comprehensive overview of 3-(4-Benzyloxyphenyl)phenol, a biphenyl derivative of significant interest in synthetic and medicinal chemistry. As a key intermediate, its structural fe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-Benzyloxyphenyl)phenol, a biphenyl derivative of significant interest in synthetic and medicinal chemistry. As a key intermediate, its structural features—a reactive phenolic hydroxyl group, a stable benzyl ether protecting group, and a biphenyl core—offer versatile handles for molecular elaboration. This document details the compound's nomenclature, core physicochemical properties, and spectroscopic signature. Furthermore, it delves into the chemical reactivity inherent to its functional groups, providing a rationale for its utility in multi-step synthesis. A proposed synthetic workflow via Suzuki coupling is presented, alongside standard protocols for its characterization and purification. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this valuable building block.

Introduction

Phenolic compounds are a cornerstone of modern chemistry and pharmacology, valued for their antioxidant, anti-inflammatory, and antimicrobial properties.[1] Within this broad class, biphenyl structures functionalized with hydroxyl and ether groups represent a privileged scaffold. 3-(4-Benzyloxyphenyl)phenol, also known as 4'-(benzyloxy)[1,1'-biphenyl]-3-ol, embodies this structural motif. The molecule consists of a biphenyl system where one phenyl ring is substituted with a hydroxyl group at the meta-position, and the other is functionalized with a benzyloxy group at the para-position.

The strategic placement of these functional groups makes it a highly valuable intermediate. The phenolic hydroxyl offers a site for nucleophilic attack, etherification, or esterification, while also activating its host ring toward electrophilic substitution.[2] The benzyl ether serves as a robust protecting group for the second phenolic moiety, which can be selectively removed under specific reductive conditions, most commonly catalytic hydrogenolysis. This differential reactivity is crucial in complex synthetic campaigns, allowing for sequential modification of the molecule. Its applications are primarily as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[3][4]

Nomenclature and Core Identifiers

Precise identification is critical for reproducibility in research and development. The key identifiers for 3-(4-Benzyloxyphenyl)phenol are consolidated below.

IdentifierValueSource
IUPAC Name 4'-(Benzyloxy)[1,1'-biphenyl]-3-ol
CAS Number 809285-98-1
Molecular Formula C₁₉H₁₆O₂[5]
Molecular Weight 276.33 g/mol
InChI Key CLNLNMWZWMOMNV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)O[5]

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various chemical environments. While extensive experimental data for this specific isomer is not widely published, the following table summarizes known and predicted values.

PropertyValue / DescriptionRationale and Context
Physical State Expected to be a solid at standard temperature and pressure.Similar biphenyl and benzyloxyphenol compounds are solids.[6]
Melting Point Not reported. For comparison, the related isomer 4-(Benzyloxy)phenol melts at 119-120 °C.[6]The melting point is influenced by the crystal lattice packing, which is dependent on the specific isomer's symmetry and intermolecular forces.
Boiling Point High; not typically determined as decomposition may occur. For comparison, 3-(Benzyloxy)phenol boils at 358 °C at 760 mmHg.[7]The large molecular weight and potential for hydrogen bonding result in a high boiling point.[8]
Solubility Expected to be poorly soluble in water but soluble in organic solvents like ethanol, acetone, ethyl acetate, and dichloromethane.The large hydrophobic biphenyl and benzyl groups dominate the molecule's character. While the phenol group can form hydrogen bonds with water, the overall molecule is nonpolar.[9][10] Phenols are generally soluble in aqueous alkali hydroxides due to the formation of the more soluble phenoxide salt.[10][11]
pKa (Phenolic H) Estimated to be ~9.5 - 10.5.The acidity is similar to that of phenol (pKa 9.95)[11]. The benzyloxyphenyl substituent has a minor electronic effect on the acidity of the distal phenolic proton.
logP (Octanol/Water) Predicted to be 4.7 - 5.1.[5][12]The high logP value indicates significant lipophilicity, which is a key parameter in drug design for predicting membrane permeability.

Spectroscopic and Analytical Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The expected data for 3-(4-Benzyloxyphenyl)phenol are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The spectrum will be complex due to the numerous aromatic protons. Key expected signals include:

    • A broad singlet for the phenolic -OH proton, typically between δ 5-8 ppm, which is exchangeable with D₂O.

    • A sharp singlet for the benzylic -CH₂- protons around δ 5.0-5.2 ppm.

    • A multiplet for the five protons of the benzyl group's phenyl ring, typically between δ 7.2-7.5 ppm.

    • A series of multiplets for the eight protons of the biphenyl system, spread across the aromatic region (δ 6.8-7.6 ppm).

  • ¹³C-NMR: Key signals would include:

    • The benzylic carbon (-CH₂-) around δ 70 ppm.

    • Aromatic carbons attached to oxygen (C-O) appearing downfield, typically between δ 155-160 ppm.

    • A total of 19 distinct carbon signals, though some aromatic C-H signals may overlap.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

  • A broad O-H stretching band for the phenol group, centered around 3200-3500 cm⁻¹.

  • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching band for the ether linkage, typically around 1230-1250 cm⁻¹.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This technique would confirm the molecular formula (C₁₉H₁₆O₂) by providing a highly accurate mass measurement of the molecular ion [M]⁺ or related adducts ([M+H]⁺, [M+Na]⁺).[12] The monoisotopic mass is 276.11503 Da.[5]

  • Fragmentation Pattern: A characteristic fragment would be the tropylium cation ([C₇H₇]⁺) at m/z = 91, resulting from the cleavage of the benzyl group.

Chemical Properties and Reactivity

The utility of 3-(4-Benzyloxyphenyl)phenol as a synthetic intermediate stems from the distinct reactivity of its functional groups.

main 3-(4-Benzyloxyphenyl)phenol phenol_rxn Phenolic -OH Reactions main->phenol_rxn Base, R-X or Acyl-X ether_rxn Benzyl Ether Deprotection main->ether_rxn H₂, Pd/C ring_rxn Aromatic Ring Substitution main->ring_rxn Electrophile (e.g., Br₂) product_alkylation O-Alkylation / O-Acylation (Ester/Ether formation) phenol_rxn->product_alkylation product_deprotection 3,4'-Biphenyldiol (Debenzylation) ether_rxn->product_deprotection product_substitution Halogenation, Nitration, etc. (ortho/para to -OH) ring_rxn->product_substitution

Caption: Key reactivity pathways for 3-(4-Benzyloxyphenyl)phenol.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide is readily alkylated or acylated to form ethers and esters, respectively. This reactivity is fundamental to its use as a scaffold for building larger molecules.

Benzyl Ether Deprotection

The benzyl ether is a workhorse protecting group in organic synthesis. Its primary advantage is its stability to a wide range of acidic, basic, and oxidative conditions. However, it can be cleaved cleanly under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst, Pd/C). This reaction regenerates the parent phenol, yielding 3,4'-biphenyldiol, and toluene as a byproduct. This orthogonality allows for selective deprotection without disturbing other sensitive functional groups.

Electrophilic Aromatic Substitution

Both the hydroxyl and benzyloxy groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution.[2]

  • Ring A (-OH bearing): The hydroxyl group is a powerful activator. Reactions like halogenation or nitration will be directed primarily to the positions ortho and para to the -OH group (positions 2, 4, and 6).

  • Ring B (-OBn bearing): The benzyloxy group is also a strong activator, directing electrophiles to the positions ortho to itself (positions 3' and 5'). In competitive reactions, the free hydroxyl group typically exerts stronger control over the reaction's regioselectivity.

Synthesis and Purification Protocol

A robust and common method for constructing the biphenyl core of this molecule is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between an aryl boronic acid (or ester) and an aryl halide.

Proposed Synthetic Workflow: Suzuki Coupling

reactant1 3-Hydroxyphenylboronic Acid reaction Suzuki Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) reactant1->reaction reactant2 4-Bromophenyl Benzyl Ether (or 1-Bromo-4-(benzyloxy)benzene) reactant2->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup Crude Product purification Purification (Silica Gel Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization Pure Fractions product 3-(4-Benzyloxyphenyl)phenol characterization->product Verified Structure

Sources

Foundational

Solubility Profile of 3-(4-Benzyloxyphenyl)phenol in Organic Solvents

The following technical guide details the solubility profile and characterization of 3-(4-Benzyloxyphenyl)phenol , also known as 4'-(Benzyloxy)-[1,1'-biphenyl]-3-ol (CAS 809285-98-1).[1][2][3] [1][2][3] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and characterization of 3-(4-Benzyloxyphenyl)phenol , also known as 4'-(Benzyloxy)-[1,1'-biphenyl]-3-ol (CAS 809285-98-1).[1][2][3]

[1][2][3]

Executive Summary & Chemical Identity

3-(4-Benzyloxyphenyl)phenol is a specialized biphenyl intermediate primarily utilized in the synthesis of advanced materials (liquid crystals) and pharmaceutical targets (e.g., STAT3 inhibitors).[1][2][3] Its solubility behavior is governed by the competition between its hydrophobic biphenyl-benzyl core and the hydrogen-bonding capability of its single phenolic hydroxyl group.[1][2]

  • IUPAC Name: 4'-(Benzyloxy)-[1,1'-biphenyl]-3-ol[1][2][3][4][5]

  • CAS Number: 809285-98-1[1][2][4][6]

  • Molecular Formula: C₁₉H₁₆O₂[1][2][3]

  • Molecular Weight: 276.33 g/mol [1][2][3]

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH): Provides specific interaction with polar protic/aprotic solvents.[1][2][7]

    • Benzyloxy Ether (-O-CH₂-Ph): Adds significant lipophilicity and steric bulk.[1][2]

    • Biphenyl Core: Induces planarity and π-π stacking potential, often reducing solubility in aliphatic hydrocarbons.[1][2][3]

Predicted Solubility Profile (Structure-Property Analysis)

Note: As specific experimental mole-fraction data is proprietary for this intermediate, the following profile is derived from Structure-Activity Relationship (SAR) analysis of structural analogs (4-phenylphenol and 4-benzyloxyphenol).

Solubility Classification
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP Very High (>200 mg/mL)Strong H-bond acceptance by solvent sulfoxide/amide groups disrupts phenolic H-bonding.[1][2][3]
Polar Protic Methanol, Ethanol High (50–150 mg/mL)Solvent acts as both H-bond donor and acceptor.[1][2][3] Solubility decreases as alcohol chain length increases.[2]
Moderately Polar THF, Ethyl Acetate, Acetone High (>100 mg/mL)Dipole-dipole interactions and H-bonding with the phenolic proton stabilize the solute.[1][2][3]
Chlorinated Dichloromethane (DCM), Chloroform Moderate-High Excellent solvation of the aromatic biphenyl/benzyl core; limited H-bonding interference.[1][2]
Aromatic Toluene, Benzene Moderate

interactions favor dissolution, though less effective than polar solvents for the phenolic moiety.[2][3]
Aliphatic Hexane, Heptane, Cyclohexane Low/Insoluble (<1 mg/mL)High lipophilicity is insufficient to overcome the crystal lattice energy driven by phenolic H-bonding.[1][2][3]
Aqueous Water, Buffer (pH < 8) Insoluble Hydrophobic effect of the C19 skeleton dominates.[2][3]
Aqueous Base 0.1M NaOH Soluble Deprotonation of phenol (

) forms the phenolate anion, enabling aqueous solubility.[2][3]
Thermodynamic Drivers

The dissolution of 3-(4-Benzyloxyphenyl)phenol is an endothermic process (


), meaning solubility increases with temperature.[1][2][3] The entropy of mixing (

) is positive, driven by the disruption of the crystal lattice.[1][3]

Experimental Determination Protocols

To generate a precise solubility curve for process optimization (e.g., crystallization), follow these validated protocols.

A. Saturation Shake-Flask Method (Gravimetric)

This is the "Gold Standard" for generating thermodynamic solubility data.[1][2]

  • Preparation: Add excess solid 3-(4-Benzyloxyphenyl)phenol to 10 mL of the target solvent in a crimp-sealed vial.

  • Equilibration: Place vials in a thermostatic shaker bath at the target temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal).

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation.[2][3]

  • Quantification: Evaporate a known mass of the filtrate to dryness and weigh the residue.

    • Calculation:

      
       where 
      
      
      
      is the mole fraction solubility.[1][2][3]
B. Dynamic Laser Monitoring (Synthetic Method)

Ideal for constructing polythermal solubility curves quickly.[1][2]

  • Setup: Place a mixture of solute and solvent with known composition in a jacketed glass vessel.

  • Ramp: Heat the mixture slowly (e.g., 2 K/min) while stirring.

  • Detection: A laser beam passes through the solution.[2][3] The temperature at which the laser transmission maximizes (turbidity disappears) is recorded as the saturation temperature (

    
    ).[1][3]
    
  • Repeat: Add more solute and repeat to trace the solubility curve.

Thermodynamic Modeling

For process engineering, experimental data should be correlated using the Modified Apelblat Equation .[2][3] This model accounts for the non-ideal behavior of the solution.[2][3]

The Equation:


[1][2][3]
  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (Kelvin)[1][2][3]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and solubility determination.

SolubilityWorkflow Start Start: 3-(4-Benzyloxyphenyl)phenol (CAS 809285-98-1) SolventSelect Select Solvent Class Start->SolventSelect Polar Polar Protic/Aprotic (MeOH, DMSO) SolventSelect->Polar High Solubility Expected NonPolar Non-Polar/Aliphatic (Hexane, Heptane) SolventSelect->NonPolar Low Solubility Expected Aromatic Aromatic/Chlorinated (Toluene, DCM) SolventSelect->Aromatic Moderate Solubility ExpMethod Experimental Protocol: Shake-Flask (24h Equilibrium) Polar->ExpMethod NonPolar->ExpMethod Aromatic->ExpMethod Analysis Quantification: HPLC (UV 254nm) or Gravimetric ExpMethod->Analysis Model Thermodynamic Modeling (Apelblat Equation) Analysis->Model

Caption: Workflow for determining and modeling the solubility profile of biphenyl derivatives.

Applications & Implications

Understanding the solubility profile of CAS 809285-98-1 is critical for two main workflows:

  • Recrystallization (Purification):

    • Anti-Solvent Method: Dissolve in a minimum amount of THF or Acetone , then slowly add Hexane or Water to induce precipitation of the pure product.[2][3]

    • Cooling Crystallization: Dissolve in boiling Ethanol or Toluene ; cool slowly to 4°C. The steep solubility curve in alcohols makes them ideal for high-yield recovery.[1][2]

  • Synthesis Reactions:

    • Reactions involving this phenol (e.g., esterification for liquid crystals) should use Dichloromethane or THF to ensure full solubilization of the starting material, avoiding heterogeneous reaction kinetics.[2][3]

References

  • Chemical Identity: 3-(4-Benzyloxyphenyl)phenol (CAS 809285-98-1).[1][2][5] Sigma-Aldrich Product Catalog. Available at: [1][2][3]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[2][3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2][3] Journal of Chemical Thermodynamics.[2][3]

  • General Protocol: Shake-Flask Method for Solubility Determination. WuXi AppTec ADME Protocols.[2][3] Available at: [1][2][3]

  • Related Biphenyl Solubility: Solubility of 4-Phenylphenol in Organic Solvents. Journal of Chemical & Engineering Data.[2][3] (Used for structural analog prediction).[1][2]

Sources

Exploratory

A Technical Guide to Benzyloxyphenylphenols: Synthesis, Properties, and Applications

Introduction This technical guide is intended for researchers, scientists, and professionals in the field of drug development and materials science. The initial focus of this guide was to be an in-depth exploration of 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and materials science. The initial focus of this guide was to be an in-depth exploration of 3-(4-Benzyloxyphenyl)phenol. However, a comprehensive search of scientific literature and chemical databases revealed a lack of specific information, including a registered CAS number, for this particular isomer.

In the spirit of providing a valuable and technically robust resource, this guide has been pivoted to focus on closely related and well-documented isomers: 3-(3-Benzyloxyphenyl)phenol and the foundational 4-(Benzyloxy)phenol . These compounds share the core benzyloxyphenylphenol scaffold and serve as excellent representatives for discussing the synthesis, characterization, and applications of this class of molecules. The methodologies and principles discussed herein are broadly applicable and should provide a strong foundation for researchers working with related chemical structures.

Chemical Identifiers and Physical Properties

Accurate identification of chemical compounds is paramount for scientific integrity and safety. The following tables summarize the key identifiers and physical properties for 3-(3-Benzyloxyphenyl)phenol and 4-(Benzyloxy)phenol.

Table 1: Chemical Identifiers
Identifier3-(3-Benzyloxyphenyl)phenol4-(Benzyloxy)phenol
CAS Number 889950-90-7[1]103-16-2[2][3]
Molecular Formula C₁₉H₁₆O₂[1]C₁₃H₁₂O₂[2]
IUPAC Name 3-(3-phenylmethoxyphenyl)phenol[1]4-(Phenylmethoxy)phenol
Synonyms 3'-(Benzyloxy)[1,1'-biphenyl]-3-ol[1]Hydroquinone monobenzyl ether, Monobenzone[2][4]
Molecular Weight 276.33 g/mol [1]200.23 g/mol [2]
InChIKey ZAKREHXBTVSZAW-UHFFFAOYSA-N[1]VYQNWZOUAUKGHI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)O[1]Oc1ccc(OCc2ccccc2)cc1
Table 2: Physical Properties
Property3-(3-Benzyloxyphenyl)phenol4-(Benzyloxy)phenol
Physical State Solid (predicted)Solid
Appearance -Beige solid[5]
Melting Point Not available119-120 °C[6]
Solubility -Water soluble[5]

Synthesis of Benzyloxyphenylphenols

The synthesis of benzyloxyphenylphenols can be approached in a modular fashion, typically involving two key transformations: the formation of the benzyl ether and the construction of the biphenyl linkage.

Benzyl Ether Formation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of benzyloxyphenylphenols, this reaction is employed to protect a hydroxyl group as its benzyl ether. This is typically achieved by deprotonating a phenol with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide (in this case, benzyl bromide or chloride).[7][8]

The choice of base is critical and depends on the acidity of the phenol. For simple phenols, bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[9] For less reactive systems, a stronger base like sodium hydride (NaH) may be necessary.[10] The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile to facilitate the Sₙ2 reaction.[11]

Generalized Protocol for Williamson Ether Synthesis of 4-(Benzyloxy)phenol:

  • Dissolution: In a round-bottom flask, dissolve hydroquinone (1.0 eq) and benzyl chloride (1.0-1.2 eq) in methanol.[12]

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.0 eq) in methanol portion-wise. The reaction is exothermic and should be controlled.

  • Reaction: Heat the mixture to reflux (65-75 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[12]

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., HCl). The product may precipitate and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

The causality behind these steps lies in the need to generate the nucleophilic phenoxide in a controlled manner to prevent side reactions. The use of an aprotic solvent enhances the nucleophilicity of the phenoxide, leading to a more efficient reaction.

Biphenyl Core Construction via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[13][14] This palladium-catalyzed reaction involves the coupling of an organoboron species (e.g., a boronic acid or ester) with an organohalide.[15]

For the synthesis of a compound like 3-(3-Benzyloxyphenyl)phenol, one could envision coupling 3-benzyloxyphenylboronic acid with 3-bromophenol, or vice versa, in the presence of a palladium catalyst and a base.

Conceptual Workflow for the Synthesis of 3-(3-Benzyloxyphenyl)phenol:

Caption: Suzuki-Miyaura coupling for the synthesis of the biphenyl core.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[13]

Spectroscopic Characterization

The structural elucidation of benzyloxyphenylphenols relies on standard spectroscopic techniques.

Table 3: Predicted Spectroscopic Data
Technique3-(3-Benzyloxyphenyl)phenol (Predicted)4-(Benzyloxy)phenol (Literature/Predicted)
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), benzylic protons (-CH₂-, δ ~5.0 ppm), phenolic proton (-OH, variable)Aromatic protons (δ 6.8-7.4 ppm), benzylic protons (-CH₂-, δ ~5.0 ppm), phenolic proton (-OH, variable)[16]
¹³C NMR Aromatic carbons (δ 110-160 ppm), benzylic carbon (-CH₂-, δ ~70 ppm)Aromatic carbons (δ 115-160 ppm), benzylic carbon (-CH₂-, δ ~70 ppm)
IR (cm⁻¹) O-H stretch (broad, ~3300-3500), C-O stretch (~1200-1250), aromatic C-H stretch (~3000-3100), aromatic C=C stretch (~1450-1600)[17][18]O-H stretch (broad, ~3300-3500), C-O stretch (~1230), aromatic C-H stretch (~3030), aromatic C=C stretch (~1500, 1600)
Mass Spec. Molecular ion peak (m/z) corresponding to the molecular weight.Molecular ion peak (m/z = 200.23)

The presence of the phenolic hydroxyl group often results in a broad peak in the IR spectrum due to hydrogen bonding.[17] In the ¹H NMR spectrum, the chemical shift of the phenolic proton can vary depending on the solvent and concentration.

Applications in Research and Development

Benzyloxyphenylphenols serve as valuable intermediates in the synthesis of more complex molecules with applications in both materials science and drug discovery.

  • Liquid Crystals: The rigid biphenyl core of these molecules makes them suitable building blocks for liquid crystals. For instance, 4-(Benzyloxy)phenol has been used in the synthesis of calamitic (rod-shaped) liquid crystals.[19]

  • Pharmaceutical Scaffolds: The phenol moiety is a common feature in many approved drugs.[5] The benzyloxy group can serve as a protecting group during a multi-step synthesis or be a key part of the final pharmacophore. While specific applications for 3-(3-Benzyloxyphenyl)phenol are not widely reported, the biphenyl scaffold is a privileged structure in medicinal chemistry.[15]

  • Organic Synthesis: These compounds are versatile intermediates. For example, 4-(Benzyloxy)phenol has been used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide and various dyes.[6]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling benzyloxyphenylphenols.

  • Hazards: These compounds are generally classified as irritants, particularly to the skin and eyes.[20][21] May cause an allergic skin reaction.[5][20][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23][24]

  • Handling: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[23][24] Avoid contact with skin and eyes.[20]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[21][22]

Always consult the specific Safety Data Sheet (SDS) for the compound you are working with for complete and up-to-date safety information.

Conclusion

While the specific isomer 3-(4-Benzyloxyphenyl)phenol remains elusive in the current body of scientific literature, the exploration of its close relatives, 3-(3-Benzyloxyphenyl)phenol and 4-(Benzyloxy)phenol, provides a comprehensive overview of the chemistry of this class of compounds. The synthetic strategies, particularly the Williamson ether synthesis and Suzuki-Miyaura cross-coupling, are foundational techniques in modern organic chemistry. The utility of these compounds as synthetic intermediates underscores their importance in the development of new materials and potential therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers and inspire further investigation into the properties and applications of benzyloxyphenylphenols.

References

  • The Williamson Ether Synthesis. (n.d.). Retrieved from University of Missouri-St. Louis website: [Link]

  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). BenchChem.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from Pharma Tutors website: [Link]

  • Phenol ether. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • 4-(Benzyloxy)phenol Safety Data Sheet. (2023, July 4). Apollo Scientific.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Safety Data Sheet: 4-Benzyloxyphenol. (2025, May 1). Fisher Scientific.
  • 4-(Benzyloxy)phenol. (n.d.). HPC Standards. Retrieved from [Link]

  • Muhammad, A., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Liquid Crystals, 45(13-15), 2035-2045.
  • Safety Data Sheet: 3-(Benzyloxy)phenol. (2024, November 2). TCI Chemicals.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • Safety Data Sheet: 3-(3-Benzyloxyphenyl)phenol. (2025, November 6). MilliporeSigma.
  • 3-(3-Benzyloxyphenyl)phenol. (n.d.). PubChem. Retrieved from [Link]

  • 4-(Benzyloxy)phenol, 98%. (n.d.). SLS. Retrieved from [Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003, July 26). The Journal of Organic Chemistry. American Chemical Society.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Molecules.
  • Safety Data Sheet: 4-Benzyloxyphenol. (2025, September 17). Thermo Fisher Scientific.
  • 4-(Benzyloxy)phenol. (n.d.). Synthonix, Inc. Retrieved from [Link]

  • Method for producing 4-benzyloxyphenol. (1996). Google Patents.
  • 3-(Benzyloxy)phenol. (n.d.). American Elements. Retrieved from [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012). Google Patents.
  • 3-(Benzyloxy)Phenol 95.0%(GC). (n.d.). PureSynth. Retrieved from [Link]

  • Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of m-Aryloxy Phenols. (2023, March 30). Encyclopedia.pub.
  • 3,4-Bis(benzyloxy)phenol. (n.d.). PubChem. Retrieved from [Link]

  • 4-(Benzyloxyl)phenol Synonyms. (n.d.). EPA. Retrieved from [Link]

  • hydrogenolysis of phenolic ethers: biphenyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • NMR and IR Spectroscopy of Phenols. (n.d.).
  • 3.3: Phenols. (2025, March 18). Chemistry LibreTexts.
  • Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. (n.d.). Phcogj.com.
  • spectroscopic data (NMR, IR, MS) of 4-(Phenylthio)phenol. (n.d.). Benchchem.

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Foundational

Synthesis and Application of 3-(4-Benzyloxyphenyl)phenol in Advanced Bent-Core Liquid Crystals: A Technical Review

Executive Summary The development of bent-core (banana-shaped) liquid crystals has fundamentally disrupted soft matter physics, introducing phenomena such as macroscopic polar order and supramolecular chirality in achira...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of bent-core (banana-shaped) liquid crystals has fundamentally disrupted soft matter physics, introducing phenomena such as macroscopic polar order and supramolecular chirality in achiral molecules. At the heart of this architectural revolution is 3-(4-Benzyloxyphenyl)phenol (CAS: 809285-98-1)[1]. Serving as a highly specialized 3,4'-biphenylene building block, this compound provides the critical ~120° bending angle required to induce dense, rotationally hindered molecular packing[2]. This whitepaper explores the mechanistic role, orthogonal synthetic protocols, and advanced photophysical applications of 3-(4-Benzyloxyphenyl)phenol-derived liquid crystals.

The Causality of Core Selection: Strategic Asymmetry

The design of functional bent-core mesogens requires precise control over molecular geometry and phase transition temperatures. Symmetric 3,4'-biphenyldiols often yield liquid crystals with excessively high melting points and narrow mesophase windows.

By utilizing[1], chemists exploit strategic asymmetry . The molecule features two distinct reaction sites: a free, highly nucleophilic phenol at the 3-position, and a benzyl-protected phenol at the 4'-position[2],[3]. This orthogonal protection strategy allows for the stepwise attachment of two different mesogenic arms (e.g., one electron-donating and one electron-accepting). This asymmetric design lowers the lattice energy of the crystalline state, thereby depressing the melting point and dramatically broadening the operational temperature range of the resulting smectic or columnar mesophases[4].

Step-by-Step Synthetic Methodology (The Orthogonal Protocol)

To synthesize asymmetric bent-core liquid crystals, the following self-validating protocol must be executed. This workflow prevents the statistical mixtures that plague simultaneous diol esterification.

Phase 1: Steglich Esterification of the 3-Phenol Position

  • Procedure: React 3-(4-Benzyloxyphenyl)phenol (1.0 eq) with Mesogenic Carboxylic Acid A (1.1 eq) in anhydrous dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) at 0°C, then warm to room temperature.

  • Causality: The free hydroxyl group at the 3-position is targeted first. DCC acts as a dehydrating agent to form an O-acylisourea intermediate with the acid, while DMAP acts as an acyl transfer catalyst. This ensures high-yield esterification under mild conditions, preserving the robust benzyl ether protecting group.

  • Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the broad phenol O-H stretch (~3300 cm⁻¹) in the FTIR spectrum confirms complete conversion.

Phase 2: Catalytic Hydrogenolysis of the Benzyl Ether

  • Procedure: Dissolve the mono-ester intermediate in a THF/Ethanol mixture. Add 10% Pd/C catalyst and stir under an H₂ atmosphere (1 atm) at room temperature.

  • Causality: To attach the second arm, the benzyl group must be removed. Palladium on carbon (Pd/C) selectively cleaves the benzyl ether via hydrogenolysis (yielding toluene as a volatile byproduct) while leaving the newly formed ester linkage completely intact.

  • Validation: ¹H NMR spectroscopy will show the complete disappearance of the benzylic -CH₂- singlet (~5.1 ppm) and the emergence of a new phenolic -OH signal.

Phase 3: Second Esterification (Asymmetric Arm Attachment)

  • Procedure: React the deprotected mono-ester (1.0 eq) with Mesogenic Carboxylic Acid B (1.1 eq) using the identical DCC/DMAP Steglich conditions described in Phase 1.

  • Causality: The newly liberated 4'-hydroxyl group is now functionalized. This sequential approach is the only statistically viable method to guarantee a 100% asymmetric yield.

  • Validation: High-Performance Liquid Chromatography (HPLC) is used to confirm the purity of the final asymmetric bent-core liquid crystal, followed by Differential Scanning Calorimetry (DSC) to identify mesophase transitions.

Synthesis A 3-(4-Benzyloxyphenyl)phenol (CAS: 809285-98-1) B Esterification (DCC/DMAP) + Mesogenic Arm A A->B C Mono-ester Intermediate (Benzyl Protected) B->C D Hydrogenolysis (Pd/C, H2) C->D E Deprotected Mono-ester (Free 4'-OH) D->E F Esterification (DCC/DMAP) + Mesogenic Arm B E->F G Asymmetric Bent-Core Liquid Crystal F->G

Caption: Stepwise orthogonal synthesis of asymmetric bent-core liquid crystals.

Advanced Applications and Photophysical Properties

Cyanostilbene Integration for AIEE

By attaching cyanostilbene units to the 3,4'-biphenylene core, researchers have developed fluorescent bent-core molecules that exhibit [5]. The compact packing of these bent-core structures in polar smectic C (SmCP) and columnar phases restricts intramolecular rotations, minimizing non-radiative decay and leading to quantum yields up to 70%[5],[6]. Furthermore, these materials exhibit thermochromism, transitioning from green-yellow fluorescence in the crystalline state to blue in the liquid crystalline phase[5].

Fullerene (C60) and TTF Integration

Esterification of C60-containing acids with 3,4'-biphenyl-based biphenols yields bent-core fulleropyrrolidines[7]. Despite the bulky nature of the fullerene cage, the bent-core structure retains sufficient molecular contacts to form compact lamellar mesophases through the microsegregation of structural motifs, enabling targeted n-type electron transport[7]. Similarly, the incorporation of Tetrathiafulvalene (TTF) groups induces unique bent-core mesophases tailored for organic electronics[8],[9].

Optically Isotropic Antiferroelectric Liquid Crystals (OI-AFLC)

Ternary mixtures utilizing asymmetric bent-core liquid crystals derived from the 3,4'-biphenyl core have revolutionized display technologies[4]. These mixtures provide an optically isotropic antiferroelectric (OI-AFLC) mode over a massive temperature interval (from -40°C to 100°C)[4]. They exhibit an ideal optical tilt angle of ~45° and sub-millisecond switching times, making them highly suitable for next-generation, fast-switching LCD devices without the need for traditional blue phases[4],[10].

Mechanism A Asymmetric Bent-Core LC (Cyanostilbene Arm) B Thermal Annealing (Isotropic to SmCP) A->B C H-Aggregation in Smectic Layers B->C D UV Excitation (λ = 365 nm) C->D F Electric Field (E > Eth) C->F E AIEE Emission (Quantum Yield ≤ 70%) D->E G Antiferroelectric to Ferroelectric Switching F->G

Caption: Photophysical and electro-optical switching pathways in cyanostilbene LCs.

Quantitative Property Analysis

To facilitate material selection, the following table summarizes the quantitative phase behaviors and photophysical properties of functionalized 3,4'-biphenylene bent-core liquid crystals.

Functional ArmMesophase TypesKey Photophysical / Electronic PropertyPhase Transition / Operating Temp
Cyanostilbene SmCP, Colr, B6Aggregation-Induced Emission (QY ≤ 70%)Thermochromic (Green to Blue)
Tetrathiafulvalene (TTF) Lamellar, Optically IsotropicRedox-active, Hole TransportBroad mesophase range
[60]Fullerene LamellarElectron Transport (n-type)Glassy mesophase at RT
Ternary Alkoxy Mixtures SmCPA (OI-AFLC)45° Optical Tilt, Sub-ms switching-40°C to 100°C

References

  • M. Martínez-Abadía, et al. "Bent-core liquid crystalline cyanostilbenes: fluorescence switching and thermochromism". Journal of Materials Chemistry C, 2015. URL:[Link]

  • B. Ros, et al. "TTF-based bent-core liquid crystals". Chemical Communications (Cambridge), 2008. URL:[Link]

  • T. Hegmann, et al. "An Optically Isotropic Antiferroelectric Liquid Crystal (OI-AFLC) Display Mode Operating over a Wide Temperature Range using Ternary Bent-Core Liquid Crystal Mixtures". ChemistryOpen, 2017. URL:[Link]

  • J. L. Segura, et al. "Liquid-Crystalline Hybrid Materials Based on [60]Fullerene and Bent-Core Structures". Chemistry - A European Journal, 2011. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Electronic Properties of Benzyloxy-Substituted Biphenyl Phenols

This guide provides a comprehensive technical exploration of the electronic properties of benzyloxy-substituted biphenyl phenols. Designed for researchers, scientists, and drug development professionals, this document de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical exploration of the electronic properties of benzyloxy-substituted biphenyl phenols. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and computational analysis of this important class of organic molecules. By integrating theoretical principles with practical experimental protocols, this guide aims to provide a thorough understanding of how the interplay between the benzyloxy and phenol substituents governs the electronic behavior of the biphenyl scaffold, influencing its potential applications in medicinal chemistry and materials science.

Introduction: The Biphenyl Phenol Scaffold in Drug Discovery and Materials Science

Biphenyl and its derivatives are considered "privileged structures" in medicinal chemistry, frequently appearing in the molecular architecture of numerous therapeutic agents.[1] Their semi-rigid backbone provides a versatile platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a phenolic hydroxyl group imparts crucial hydrogen bonding capabilities and redox activity, often associated with antioxidant properties.[2][3]

The addition of a benzyloxy substituent further modulates the molecule's properties. The bulky and lipophilic nature of the benzyl group can enhance membrane permeability and influence binding to hydrophobic pockets of enzymes and receptors.[2] From an electronic standpoint, the ether linkage introduces an electron-donating group, which can significantly alter the electron density distribution across the biphenyl system. This guide will explore the nuanced effects of these substitutions on the electronic landscape of the molecule.

Synthetic Strategies: Building the Benzyloxy-Biphenyl Phenol Core

The construction of the benzyloxy-substituted biphenyl phenol framework can be efficiently achieved through a combination of well-established synthetic methodologies. The two primary transformations are the formation of the biphenyl linkage via Suzuki-Miyaura cross-coupling and the introduction of the benzyloxy group through Williamson ether synthesis.

Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids.[4] Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it ideal for the synthesis of complex molecules like substituted biphenyls.

Objective: To synthesize a substituted biphenyl via palladium-catalyzed cross-coupling of an aryl halide and an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromophenol) (1.0 eq)

  • Arylboronic acid (e.g., 4-(benzyloxy)phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., anhydrous potassium carbonate, K₂CO₃) (2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Williamson Ether Synthesis for Benzyloxy Group Installation

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide. In the context of our target molecules, a phenol is deprotonated to form a nucleophilic phenoxide, which then displaces a halide from benzyl bromide in an SN2 reaction.

Objective: To introduce a benzyloxy group onto a phenolic hydroxyl group.

Materials:

  • Phenol (e.g., 4-hydroxybiphenyl) (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Base (e.g., anhydrous potassium carbonate, K₂CO₃) (1.5 eq)

  • Solvent (e.g., acetone or N,N-dimethylformamide, DMF)

Procedure:

  • To a round-bottom flask containing the phenol and a magnetic stir bar, add the solvent and the base.

  • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Characterization of Electronic Properties: A Multi-faceted Approach

A comprehensive understanding of the electronic properties of benzyloxy-substituted biphenyl phenols requires a combination of electrochemical, spectroscopic, and computational techniques. Each method provides a unique piece of the puzzle, and together they offer a detailed picture of the molecule's electronic landscape.

Cyclic Voltammetry: Probing Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. By measuring the current that develops in an electrochemical cell as the potential is varied, one can determine the oxidation and reduction potentials of the analyte.[5] For benzyloxy-substituted biphenyl phenols, CV can provide valuable information about the ease with which the phenol can be oxidized, a key factor in its antioxidant activity. The oxidation potential is influenced by the electron-donating or -withdrawing nature of the substituents on the biphenyl rings.

Objective: To determine the oxidation potential of a benzyloxy-substituted biphenyl phenol.

Instrumentation:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

    • Counter electrode (e.g., platinum wire)

Procedure:

  • Prepare a solution of the benzyloxy-substituted biphenyl phenol (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Assemble the three-electrode cell and immerse the electrodes in the solution.

  • Set the parameters on the potentiostat, including the initial and final potentials, and the scan rate (e.g., 100 mV/s).

  • Run the cyclic voltammogram and record the resulting current-potential curve.

  • The potential at the peak of the oxidation wave corresponds to the oxidation potential of the compound.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (typically the Lowest Unoccupied Molecular Orbital, LUMO). The wavelength of maximum absorbance (λmax) is related to the energy gap between these orbitals. For biphenyl systems, the position of λmax is sensitive to the degree of conjugation and the nature of the substituents.[6] Electron-donating groups, such as the benzyloxy and hydroxyl groups, tend to cause a bathochromic (red) shift in the λmax, indicating a smaller HOMO-LUMO gap.

Objective: To determine the absorption spectrum and λmax of a benzyloxy-substituted biphenyl phenol.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Fill a quartz cuvette with the solution.

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Identify the wavelength of maximum absorbance (λmax).

Density Functional Theory (DFT) Calculations: A Computational Lens

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules.[7][8] DFT calculations can provide valuable information that complements experimental data, including:

  • Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.[9]

  • HOMO and LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's chemical stability and the energy of its lowest electronic excitation.[9][10]

  • Molecular orbital visualization: Visualizing the spatial distribution of the HOMO and LUMO can reveal which parts of the molecule are involved in electron donation and acceptance.

  • Electrostatic potential maps: These maps illustrate the charge distribution within a molecule, highlighting electron-rich and electron-poor regions.

For benzyloxy-substituted biphenyl phenols, DFT calculations can elucidate how the interplay of the electron-donating benzyloxy and phenol groups influences the energies and distributions of the frontier molecular orbitals. For example, in 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the HOMO is primarily located on the biphenyl rings, while the LUMO is concentrated on the benzoic acid portion.[9]

Objective: To calculate the electronic properties of a benzyloxy-substituted biphenyl phenol using DFT.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

General Procedure:

  • Build the molecular structure: Create a 3D model of the benzyloxy-substituted biphenyl phenol.

  • Geometry optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a basis set such as 6-31G(d).[7][8]

  • Frequency calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

  • Single-point energy calculation: Perform a single-point energy calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic properties.[9]

  • Analyze the output: Extract the HOMO and LUMO energies, visualize the molecular orbitals, and generate an electrostatic potential map.

Structure-Property Relationships: The Influence of Substituents

The electronic properties of benzyloxy-substituted biphenyl phenols are intricately linked to the positions of the benzyloxy and phenol groups on the biphenyl scaffold.

  • Electron-Donating Effects: Both the hydroxyl and benzyloxy groups are electron-donating. Their presence increases the energy of the HOMO, making the molecule easier to oxidize. This is reflected in a lower oxidation potential in cyclic voltammetry and is a key factor in their antioxidant activity.[2]

  • HOMO-LUMO Gap: The electron-donating nature of these substituents generally leads to a decrease in the HOMO-LUMO gap.[10] This is often observed as a red shift in the UV-Vis absorption spectrum.

  • Positional Isomerism: The relative positions of the substituents are critical. For example, a para-substituted phenol will have a different electronic distribution and reactivity compared to an ortho- or meta-substituted isomer. The extent of conjugation between the two phenyl rings, which is influenced by the dihedral angle, also plays a significant role.[11]

Applications in Drug Discovery and Beyond

The unique electronic and structural features of benzyloxy-substituted biphenyl phenols make them attractive scaffolds for a variety of applications:

  • Antioxidants: The phenolic hydroxyl group is a well-known scavenger of free radicals, and the electronic modulation by the benzyloxy group can enhance this activity.[2][3]

  • Antimicrobial Agents: The biphenyl scaffold has been incorporated into various antimicrobial compounds, and the benzyloxy group can contribute to improved efficacy.[2]

  • Enzyme Inhibitors: The ability to tailor the electronic and steric properties of these molecules makes them promising candidates for the design of specific enzyme inhibitors. For instance, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been investigated as antagonists of the human androgen receptor.[12][13]

  • Materials Science: Biphenyl derivatives are fundamental components of liquid crystals, and the introduction of benzyloxy groups can influence their mesomorphic properties.[4][14]

Conclusion

This technical guide has provided a comprehensive overview of the electronic properties of benzyloxy-substituted biphenyl phenols, from their synthesis to their characterization and potential applications. By combining detailed experimental protocols with theoretical insights from DFT calculations, we have illuminated the structure-property relationships that govern the behavior of these versatile molecules. A thorough understanding of these principles is essential for the rational design of novel compounds with tailored electronic properties for applications in medicinal chemistry, materials science, and beyond.

Visualizations

Synthesis Workflow

SynthesisWorkflow ArylHalide Aryl Halide (e.g., 4-Bromophenol) Suzuki Suzuki-Miyaura Cross-Coupling ArylHalide->Suzuki ArylBoronic Arylboronic Acid (e.g., 4-(Benzyloxy)phenylboronic acid) ArylBoronic->Suzuki BiphenylPhenol Substituted Biphenyl Phenol Suzuki->BiphenylPhenol Pd Catalyst, Base Williamson Williamson Ether Synthesis BiphenylPhenol->Williamson BenzylBromide Benzyl Bromide BenzylBromide->Williamson FinalProduct Benzyloxy-Substituted Biphenyl Phenol Williamson->FinalProduct Base

Caption: Synthetic routes to benzyloxy-substituted biphenyl phenols.

Experimental Characterization Workflow

CharacterizationWorkflow Compound Benzyloxy-Substituted Biphenyl Phenol CV Cyclic Voltammetry (CV) Compound->CV UVVis UV-Vis Spectroscopy Compound->UVVis DFT Density Functional Theory (DFT) Compound->DFT Redox Redox Potentials (Oxidation Potential) CV->Redox Transitions Electronic Transitions (λmax, HOMO-LUMO Gap) UVVis->Transitions ElectronicStructure Electronic Structure (HOMO/LUMO Energies, Geometry) DFT->ElectronicStructure

Caption: Integrated approach to electronic property characterization.

References

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  • Bortoluzzi, M., et al. (2013). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. CrystEngComm, 15(48), 10565-10576.
  • Rao, L., et al. (2000). Structure−Property Relationships in Third-Order Nonlinear Optical Chromophores. The Journal of Physical Chemistry B, 104(30), 6955-6965.
  • Alonso, M., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-1526.
  • Muhammad, N., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • Jørgensen, K. B., et al. (2024). Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs). Beilstein Journal of Organic Chemistry, 20, 153.
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  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
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  • Ikram, M., et al. (2019). Density functional theory-supported studies of structural and electronic properties of substituted-phenol derivatives synthesize. Turkish Journal of Chemistry, 43(4), 1304-1321.
  • Al-Yasari, R. K. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova, 11(1), 61-68.
  • Kumar, M. H., et al. (2025). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. RRI Digital Repository.
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  • Kiss, L., et al. (2021). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. Periodica Polytechnica Chemical Engineering, 65(4), 488-494.
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  • Alam, O., et al. (2020). 3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and. Archiv der Pharmazie, 353(3), 1900331.
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Exploratory

The Strategic Role of 3-(4-Benzyloxyphenyl)phenol in Modern Pharmaceutical Development: A Technical Guide

Foreword: Unveiling the Potential of a Niche Intermediate In the intricate landscape of pharmaceutical synthesis, the identification and strategic utilization of versatile intermediates are paramount to the successful de...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Niche Intermediate

In the intricate landscape of pharmaceutical synthesis, the identification and strategic utilization of versatile intermediates are paramount to the successful development of novel therapeutics. This technical guide delves into the core attributes of 3-(4-Benzyloxyphenyl)phenol, a biphenyl derivative with significant, albeit not widely documented, potential as a cornerstone for innovation in drug discovery. While its isomer, 4-(4-Benzyloxyphenyl)phenol, has seen broader application, this document will illuminate the untapped opportunities presented by the meta-substituted analogue. We will explore its logical synthesis, based on established and robust chemical principles, and its prospective applications as a scaffold for generating libraries of pharmacologically active compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their repertoire of strategic molecular building blocks.

Core Molecular Attributes and Strategic Significance

3-(4-Benzyloxyphenyl)phenol, with the chemical structure C₁₉H₁₆O₂, is an unsymmetrical biphenyl derivative featuring a hydroxyl group on one phenyl ring and a benzyloxy substituent on the other. This arrangement of functional groups provides a unique combination of properties that are highly desirable in a pharmaceutical intermediate:

  • A Protected Phenol: The benzyloxy group serves as a robust protecting group for one of the phenolic hydroxyls. This allows for selective modification of the unprotected phenol without interference, a critical aspect in multi-step syntheses.

  • A Nucleophilic Handle: The free hydroxyl group on the other ring provides a reactive site for a wide array of chemical transformations, including etherification, esterification, and coupling reactions, enabling the introduction of diverse pharmacophores.

  • A Rigid Biphenyl Scaffold: The biphenyl core provides a semi-rigid backbone that can effectively orient substituents in three-dimensional space to optimize interactions with biological targets.[1] The rotational barrier around the central carbon-carbon bond can be influenced by the substitution pattern, offering a means to fine-tune the conformational properties of the final molecule.

  • Lipophilicity: The presence of two phenyl rings and a benzyl group imparts significant lipophilicity to the molecule, a key parameter in modulating the pharmacokinetic properties of a drug candidate, such as membrane permeability and metabolic stability.

These attributes position 3-(4-Benzyloxyphenyl)phenol as a valuable starting point for the synthesis of compounds targeting a range of therapeutic areas. The general importance of phenolic compounds in pharmaceuticals is well-established, with this moiety appearing in a significant percentage of FDA-approved drugs.[2][3]

Strategic Synthesis: A Proposed Pathway via Suzuki-Miyaura Coupling

While specific, optimized synthetic procedures for 3-(4-Benzyloxyphenyl)phenol are not extensively reported in the literature, its structure lends itself to a highly logical and efficient synthesis using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[5]

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, suggesting two primary Suzuki-Miyaura coupling strategies:

  • Route A: Coupling of (3-hydroxyphenyl)boronic acid with 1-(benzyloxy)-4-bromobenzene.

  • Route B: Coupling of 3-bromophenol with (4-(benzyloxy)phenyl)boronic acid.

Both routes are chemically viable. The choice between them would typically be dictated by the relative cost, availability, and stability of the starting materials. For the purpose of this guide, we will detail a generalized protocol applicable to either approach.

Detailed Experimental Protocol (Proposed)

This protocol outlines a general procedure for the synthesis of 3-(4-Benzyloxyphenyl)phenol via a Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment:

  • Reactants: Aryl halide (e.g., 1-(benzyloxy)-4-bromobenzene or 3-bromophenol), Arylboronic acid (e.g., (3-hydroxyphenyl)boronic acid or (4-(benzyloxy)phenyl)boronic acid)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Solvent: A degassed mixture of a polar aprotic solvent (e.g., dioxane or dimethoxyethane (DME)) and water (typically in a 3:1 to 4:1 ratio).

  • Apparatus: Round-bottom flask, condenser, magnetic stirrer with hotplate, inert gas supply (nitrogen or argon), standard laboratory glassware for workup and purification.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), the arylboronic acid (1.1-1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture. Follow this with the addition of the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion (typically within 2-12 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-Benzyloxyphenyl)phenol.

Causality Behind Experimental Choices
  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[5]

  • Solvent System: The mixed aqueous-organic solvent system is necessary to dissolve both the organic reactants and the inorganic base. Degassing the solvent removes dissolved oxygen.

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling of the boronic acid.

Proposed Synthetic Workflow Diagram

Suzuki_Miyaura_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 1-(benzyloxy)-4-bromobenzene) ReactionVessel Suzuki-Miyaura Coupling ArylHalide->ReactionVessel BoronicAcid Arylboronic Acid (e.g., (3-hydroxyphenyl)boronic acid) BoronicAcid->ReactionVessel Catalyst Pd(PPh₃)₄ Catalyst->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent Dioxane/Water Solvent->ReactionVessel Product 3-(4-Benzyloxyphenyl)phenol ReactionVessel->Product

Caption: Proposed Suzuki-Miyaura synthesis of 3-(4-Benzyloxyphenyl)phenol.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Aryl Halide:Boronic Acid Ratio 1 : 1.1-1.2Ensures complete consumption of the limiting reagent.
Catalyst Loading 1-5 mol%Balances reaction rate with cost and ease of removal.
Base Equivalents 2.0-3.0Sufficient to activate the boronic acid and neutralize any acidic byproducts.
Temperature 80-100 °CProvides adequate thermal energy for the reaction without significant decomposition.
Expected Yield 70-95%Typical for Suzuki-Miyaura couplings of this type.
Purity (post-chromatography) >98%Achievable with standard purification techniques.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized 3-(4-Benzyloxyphenyl)phenol, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns of the aromatic and benzylic protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A well-developed method can separate the product from any starting materials, byproducts, or impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the hydroxyl (-OH) stretch and the aromatic C-H and C=C stretches.

The Role of 3-(4-Benzyloxyphenyl)phenol in a Drug Discovery Pipeline

The true value of 3-(4-Benzyloxyphenyl)phenol lies in its potential as a versatile intermediate for the creation of novel drug candidates. The strategic placement of the benzyloxy and hydroxyl groups allows for a divergent synthetic approach, where the core scaffold can be elaborated into a library of diverse molecules for biological screening.

A Scaffold for Lead Generation

The free hydroxyl group can be readily modified to introduce a wide variety of substituents, each potentially altering the molecule's biological activity. For instance, etherification or esterification with different alkyl, aryl, or heterocyclic moieties can explore the chemical space around the core scaffold. Subsequently, the benzyloxy group can be deprotected (typically via catalytic hydrogenation) to reveal a second phenolic hydroxyl, which can then be further functionalized, leading to a vast array of potential drug candidates.

A recent patent describing (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as GPR34 antagonists provides a compelling example of how a similar core structure is being utilized in contemporary medicinal chemistry.[6] This suggests that the (benzyloxy)phenyl-phenyl motif is indeed a pharmacologically relevant scaffold.

Conceptual Workflow in Drug Discovery

Drug_Discovery_Workflow cluster_synthesis Library Synthesis Intermediate 3-(4-Benzyloxyphenyl)phenol Derivatization1 Derivatization of -OH group Intermediate->Derivatization1 Deprotection Deprotection of -OBn group Derivatization1->Deprotection Derivatization2 Derivatization of second -OH group Deprotection->Derivatization2 Screening High-Throughput Screening Derivatization2->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Benzyloxyphenyl)phenol: A Comprehensive Guide for Researchers

This application note provides a detailed, step-by-step protocol for the synthesis of 3-(4-Benzyloxyphenyl)phenol, a valuable biphenyl scaffold for drug discovery and materials science. The synthetic strategy is centered...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a detailed, step-by-step protocol for the synthesis of 3-(4-Benzyloxyphenyl)phenol, a valuable biphenyl scaffold for drug discovery and materials science. The synthetic strategy is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its mild conditions and functional group tolerance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice for successful execution.

Strategic Overview

The synthesis of 3-(4-Benzyloxyphenyl)phenol is approached via a convergent two-step sequence. The first part involves the preparation of a key starting material, 4-benzyloxybromobenzene, through a Williamson ether synthesis. The second, and core, part of the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-benzyloxybromobenzene with 3-hydroxyphenylboronic acid. An optional third part describes the deprotection of the benzyl ether to yield the corresponding biphenyldiol.

Overall Reaction Scheme

Overall_Reaction_Scheme r1 4-Bromophenol intermediate 4-Benzyloxybromobenzene r1->intermediate Step 1: Williamson Ether Synthesis K₂CO₃, DMF plus1 + plus1->intermediate Step 1: Williamson Ether Synthesis K₂CO₃, DMF r2 Benzyl Bromide r2->intermediate Step 1: Williamson Ether Synthesis K₂CO₃, DMF product 3-(4-Benzyloxyphenyl)phenol intermediate->product Step 2: Suzuki-Miyaura Coupling Pd Catalyst, Base, Solvent plus2 + plus2->product Step 2: Suzuki-Miyaura Coupling Pd Catalyst, Base, Solvent r3 3-Hydroxyphenylboronic Acid r3->product Step 2: Suzuki-Miyaura Coupling Pd Catalyst, Base, Solvent

Caption: Overall synthetic route to 3-(4-Benzyloxyphenyl)phenol.

Part 1: Synthesis of 4-Benzyloxybromobenzene (Starting Material)

The synthesis of the aryl halide coupling partner is achieved through a standard Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenol to its corresponding phenoxide, which then acts as a nucleophile, displacing the bromide from benzyl bromide.

Protocol: Williamson Ether Synthesis

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Equivalents
4-Bromophenol173.011.73 g1.0
Benzyl Bromide171.041.88 g (1.3 mL)1.1
Anhydrous Potassium Carbonate (K₂CO₃)138.212.07 g1.5
Anhydrous Dimethylformamide (DMF)-50 mL-
Diethyl Ether-~150 mL-
Deionized Water-~100 mL-
Brine (Saturated NaCl solution)-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.73 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the stirring suspension using a syringe.[1]

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 500 mL beaker containing 200 mL of cold deionized water. A white precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with deionized water (2 x 50 mL).

  • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield 4-benzyloxybromobenzene as a white solid.[2]

  • Dry the purified product under vacuum.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: White crystalline solid

  • Melting Point: 60-63 °C[3]

Part 2: Synthesis of 3-(4-Benzyloxyphenyl)phenol via Suzuki-Miyaura Coupling

The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction, which forms the pivotal carbon-carbon bond between the two aromatic rings.[4] This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[5]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar²-B(OR)₂ (Base) pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (5 mmol scale)Molar Equivalents
4-Benzyloxybromobenzene263.131.32 g1.0
3-Hydroxyphenylboronic Acid137.940.83 g1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72114 mg0.025 (2.5 mol%)
DavePhos396.4699 mg0.05 (5.0 mol%)
Potassium Hydroxide (KOH)56.110.35 g1.25
N-Methyl-2-pyrrolidone (NMP)-10 mL-
Ethyl Acetate-~150 mL-
Deionized Water-~100 mL-
Brine (Saturated NaCl solution)-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • To a dry Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-benzyloxybromobenzene (1.32 g, 5.0 mmol), 3-hydroxyphenylboronic acid (0.83 g, 6.0 mmol), potassium hydroxide (0.35 g, 6.25 mmol), Pd₂(dba)₃ (114 mg, 0.125 mmol), and DavePhos (99 mg, 0.25 mmol).[3]

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of the inert gas, add 10 mL of N-Methyl-2-pyrrolidone (NMP) via a syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 3-6 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.[3]

  • Transfer the filtrate to a separatory funnel and dilute with 100 mL of ethyl acetate and 100 mL of deionized water.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

Purification of the crude product is crucial to remove unreacted starting materials, homo-coupled byproducts, and residual catalyst. Column chromatography is the most effective method for this separation.

Protocol: Purification
  • Column Chromatography:

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 10:90 and gradually increasing the polarity).

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column and collect fractions, monitoring by TLC to identify the fractions containing the pure product.[6]

    • Combine the pure fractions and evaporate the solvent to yield 3-(4-Benzyloxyphenyl)phenol.

  • Recrystallization (Optional):

    • If the product obtained after chromatography is a solid, it can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes or toluene.

Characterization

The identity and purity of the synthesized 3-(4-Benzyloxyphenyl)phenol should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets in the range of δ 6.8-7.5 ppm), benzylic protons (-CH₂-) as a singlet around δ 5.1 ppm, and phenolic hydroxyl proton (-OH) as a broad singlet.[7][8]
¹³C NMR Aromatic carbons in the range of δ 115-160 ppm, benzylic carbon (-CH₂) around δ 70 ppm.[7][9]
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 275.1.[10][11]
Appearance Off-white to pale yellow solid.

Part 4: Optional Deprotection to 3,4'-Biphenyldiol

For many applications, the free phenol is the desired final product. The benzyl ether can be readily cleaved under mild conditions using catalytic transfer hydrogenation.

Protocol: Debenzylation

Materials and Reagents:

Reagent/MaterialQuantity (1 mmol scale)
3-(4-Benzyloxyphenyl)phenol276 mg
Palladium on Carbon (10% Pd/C)~30 mg (10 wt%)
Cyclohexene2 mL
Ethanol or Ethyl Acetate10 mL

Procedure:

  • In a round-bottom flask, dissolve 3-(4-Benzyloxyphenyl)phenol (276 mg, 1.0 mmol) in 10 mL of ethanol.

  • Carefully add 10% Palladium on Carbon (approx. 30 mg) to the solution.

  • Add cyclohexene (2 mL) to the mixture.[12]

  • Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3,4'-biphenyldiol.

  • The product can be purified by recrystallization if necessary.

Alternative Deprotection: Catalytic hydrogenation using H₂ gas (1 atm) with Pd/C in a solvent like ethanol or ethyl acetate is also a highly effective method for debenzylation.[13]

Troubleshooting and Final Remarks

The successful synthesis of 3-(4-Benzyloxyphenyl)phenol relies on careful execution of each step. Key considerations include maintaining an inert atmosphere during the Suzuki-Miyaura coupling to prevent catalyst deactivation and ensuring the purity of starting materials and solvents. The provided protocols offer a robust foundation for the synthesis of this and related biphenyl compounds, which are of significant interest in the development of novel therapeutics and functional materials.

References

  • Sansanwal, V., & Krishnamurty, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Bieg, T., & Szeja, W. (1985).
  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Paquette, L. A. (Ed.). (2001). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Okaya, S., Okuyama, K., Okano, K., & Tokuyama, H. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non Lewis-‐Basic Cation Scavenger. Organic Syntheses, 93, 63-74.
  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • JP6659445B2. (2020). Debenzylation method.
  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
  • CN102351620A. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Engelhard Corporation. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Al-Shammari, M. B., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen.
  • Vedejs, E., & McIntosh, M. C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Michigan.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Wirth, T., & Stanetty, C. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13494-13503.
  • Harianie, L., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • MassBank. (2021). MassBank3.
  • Royal Society of Chemistry. (2022).
  • Muhammad, T., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PLoS ONE, 16(5), e0251012.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Demchenko, A. V., & Pornsuriyasak, P. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1594-1601.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubChem. (n.d.). 3-(3-Benzyloxyphenyl)phenol.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0310447).
  • Szabó, I., et al. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Letters in Organic Chemistry, 5(4), 283-286.
  • ChemicalBook. (n.d.). Phenol(108-95-2) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-BENZYLPHENOL(101-53-1) 1H NMR spectrum.
  • MassBank Europe. (2017). Phenols.
  • MDPI. (2025).

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-(4-Benzyloxyphenyl)phenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a scientifically grounded, self-validating protocol for the synthesis of 3-(4-Benzyloxyphenyl)phenol, addressing...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a scientifically grounded, self-validating protocol for the synthesis of 3-(4-Benzyloxyphenyl)phenol, addressing the specific mechanistic challenges associated with unprotected phenolic substrates in cross-coupling reactions.

Mechanistic Rationale & Experimental Causality

The Suzuki-Miyaura cross-coupling is a premier method for constructing biaryl linkages, relying on the palladium-catalyzed reaction between an organoboron species and an aryl halide[1]. However, synthesizing 3-(4-Benzyloxyphenyl)phenol presents a unique electronic challenge due to the presence of an unprotected phenolic hydroxyl group on the aryl halide partner (3-bromophenol).

Under the basic conditions required to activate the boronic acid into a reactive "ate" complex, the unprotected phenol is deprotonated to form a phenoxide. This phenoxide strongly donates electron density into the aromatic ring, which significantly increases the activation energy required for the initial oxidative addition of the C–Br bond to the Pd(0) center[2].

To overcome this thermodynamic barrier, the selection of the catalytic system and solvent matrix is critical:

  • Catalyst Selection: A catalyst with a strongly electron-donating, bidentate ligand, such as Pd(dppf)Cl₂ , is required. The bidentate dppf ligand forces a cis-geometry on the palladium intermediate, which not only facilitates oxidative addition into the electron-rich bromide but also drastically accelerates the rate-limiting reductive elimination step.

  • Substrate Pairing: We utilize 3-bromophenol and 4-benzyloxyphenylboronic acid [3]. The benzyloxy group provides a stable, highly nucleophilic boronic acid partner that resists protodeboronation, ensuring high transmetalation efficiency.

  • Solvent Matrix: A biphasic Toluene/Ethanol/Water (2:1:1) system is employed. The aqueous phase dissolves the inorganic base (Na₂CO₃) and activates the boronic acid, while toluene solvates the organic substrates and catalyst. Ethanol acts as a crucial phase-transfer agent, maximizing interfacial surface area for transmetalation without degrading the catalyst.

Catalytic Cycle Pathway

CatalyticCycle Pd0 Pd(0) Active Species [Pd(dppf)] OxAdd Oxidative Addition (Rate-limiting) Pd0->OxAdd + 3-Bromophenoxide PdII_1 Ar-Pd(II)-Br (Intermediate I) OxAdd->PdII_1 Transmet Transmetalation Transfer of Ar' Group PdII_1->Transmet BaseAct Base Activation Boronate Formation BaseAct->Transmet + 4-Benzyloxy- phenylboronate PdII_2 Ar-Pd(II)-Ar' (Intermediate II) Transmet->PdII_2 RedElim Reductive Elimination Product Release PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-(4-Benzyloxyphenyl)phenol Target Molecule RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the mechanistic stages.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction parameters. The data clearly demonstrates the superiority of the Pd(dppf)Cl₂ / biphasic system (Entry 2) over standard monophosphine catalysts.

EntryAryl HalideBoronic Acid PartnerCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)
13-Bromophenol4-Benzyloxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)9065
2 3-Bromophenol 4-Benzyloxyphenylboronic acid Pd(dppf)Cl₂·CH₂Cl₂ Na₂CO₃ Toluene/EtOH/H₂O (2:1:1) 85 88
33-Bromophenol4-Benzyloxyphenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O (10:1)10082
41-Benzyloxy-4-bromobenzene3-Hydroxyphenylboronic acidPd(dppf)Cl₂·CH₂Cl₂Na₂CO₃Toluene/EtOH/H₂O (2:1:1)8584

Note: Entry 4 reverses the coupling partners. While viable, 4-benzyloxyphenylboronic acid (Entry 2) exhibits superior shelf-stability and lower rates of protodeboronation compared to 3-hydroxyphenylboronic acid, making Entry 2 the most robust synthetic route.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure successful execution at every stage.

Materials Required
  • 3-Bromophenol: 10.0 mmol (1.73 g)

  • 4-Benzyloxyphenylboronic acid: 12.0 mmol (2.74 g, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.5 mmol (408 mg, 5 mol%)

  • Na₂CO₃: 25.0 mmol (2.65 g, 2.5 equiv)

  • Solvents: Toluene (30 mL), Ethanol (15 mL), Deionized Water (15 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation & Critical Degassing

  • In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, charge 3-bromophenol, 4-benzyloxyphenylboronic acid, and Na₂CO₃.

  • Add the Toluene, Ethanol, and Deionized Water.

  • Causality Check: Oxygen is highly detrimental to Pd(0) species, leading to irreversible oxidation and homocoupling side reactions. Degas the biphasic mixture by vigorously sparging with Argon gas through a submerged needle for a minimum of 15 minutes prior to catalyst addition.

Step 2: Catalyst Addition & Thermal Coupling

  • Briefly pause the Argon sparge, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst, and immediately resume an Argon blanket. Attach a reflux condenser.

  • Lower the flask into a pre-heated oil bath at 85 °C and stir vigorously (800+ rpm) to ensure emulsion of the biphasic system.

  • In-Process Validation: The mixture will initially appear dark red/orange. Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 3:1). The starting 3-bromophenol (

    
    ) will gradually disappear, replaced by a highly UV-active product spot (
    
    
    
    ).

Step 3: Reaction Quenching & Acidic Workup

  • After 12 hours, confirm complete consumption of the aryl bromide via TLC. The reaction mixture will typically turn dark brown/black, indicating the precipitation of palladium black—a reliable visual cue of catalyst cycle completion.

  • Cool the flask to room temperature.

  • Causality Check (Critical): In the basic reaction medium, the product exists as a water-soluble sodium phenoxide salt. If extracted directly, the product will be lost in the aqueous waste. You must acidify the aqueous layer by slowly adding 1M HCl dropwise until the pH reaches

    
    . This protonates the phenoxide back to the neutral phenol.
    
  • Extract the mixture with Ethyl Acetate (3 × 50 mL).

Step 4: Purification

  • Wash the combined organic extracts with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 100% Hexanes to 25% Ethyl Acetate in Hexanes.

  • Isolate the fractions containing the pure product, concentrate, and dry under high vacuum to afford 3-(4-Benzyloxyphenyl)phenol as an off-white solid.

Experimental Workflow Diagram

Workflow Step1 1. Reagent Prep & Degassing (Ar Purge) Step2 2. Catalyst Addition (Pd(dppf)Cl2) Step1->Step2 Step3 3. Thermal Coupling (85°C, 12h) Step2->Step3 Step4 4. Acidic Workup (1M HCl) Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Step-by-step experimental workflow for synthesizing 3-(4-Benzyloxyphenyl)phenol.

References

  • [1] Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). URL:[Link]

  • [2] Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. URL:[Link]

  • [3] Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PubMed Central (NIH). URL:[Link]

Sources

Method

Synthesis of Novel Calamitic Liquid Crystal Mesogens Utilizing a 3-(4-Benzyloxyphenyl)phenol Scaffold

Abstract This comprehensive guide details the synthesis of calamitic (rod-shaped) liquid crystal mesogens employing 3-(4-Benzyloxyphenyl)phenol as a versatile building block. The unique molecular architecture of this pre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of calamitic (rod-shaped) liquid crystal mesogens employing 3-(4-Benzyloxyphenyl)phenol as a versatile building block. The unique molecular architecture of this precursor, featuring a pre-installed benzyloxy terminal group and a reactive phenolic hydroxyl, presents a strategic advantage for the efficient construction of mesogenic structures. This document provides two detailed protocols for the synthesis of a target liquid crystal, 4-(dodecyloxy)benzoic acid 3-(4-(benzyloxy)phenyl) ester, via two common and robust synthetic strategies: Steglich esterification and Williamson ether synthesis followed by esterification. The causality behind experimental choices, self-validating protocols, and in-depth characterization and purification techniques are discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in materials science and drug development exploring the synthesis of novel liquid crystalline materials.

Introduction: The Strategic Advantage of 3-(4-Benzyloxyphenyl)phenol in Mesogen Synthesis

The rational design of liquid crystal mesogens is paramount to achieving desired material properties for applications ranging from advanced display technologies to smart materials and drug delivery systems. The molecular geometry, polarity, and flexibility of a mesogen dictate its self-assembly into various liquid crystalline phases (e.g., nematic, smectic).[1] Calamitic mesogens, characterized by their elongated, rod-like shape, are a cornerstone of liquid crystal technology.[1]

3-(4-Benzyloxyphenyl)phenol is a particularly advantageous starting material for the synthesis of calamitic liquid crystals. Its structure comprises a rigid biphenyl core, which contributes to the necessary molecular anisotropy, and a terminal benzyloxy group that can serve as one of the flexible tails of the final mesogen. The key feature of this molecule is the strategically positioned phenolic hydroxyl group, which provides a reactive site for the introduction of a second terminal chain and a central linkage group, typically through esterification or etherification reactions. This modular approach allows for the systematic variation of the mesogen's structure to fine-tune its liquid crystalline properties.

This application note will focus on the synthesis of a representative calamitic liquid crystal, 4-(dodecyloxy)benzoic acid 3-(4-(benzyloxy)phenyl) ester , to illustrate the utility of 3-(4-Benzyloxyphenyl)phenol as a synthetic precursor.

Synthetic Strategies and Mechanistic Considerations

Two primary synthetic routes are presented for the synthesis of the target mesogen. The choice of strategy may depend on the availability of starting materials, desired scale, and specific experimental conditions.

Strategy 1: Direct Esterification (Steglich Esterification)

This approach involves the direct coupling of 3-(4-Benzyloxyphenyl)phenol with a pre-synthesized 4-(dodecyloxy)benzoic acid. The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one or both reactants are sterically hindered or sensitive to harsh conditions.[2] The reaction is typically mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[3]

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium salt, which is readily attacked by the phenolic hydroxyl group of 3-(4-Benzyloxyphenyl)phenol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct.[2]

Strategy 2: Williamson Ether Synthesis and Subsequent Esterification

Experimental Protocols

Materials and Instrumentation

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous solvents are crucial for the success of these reactions. Standard laboratory glassware, including round-bottom flasks, condensers, and separatory funnels, is required. Characterization of the synthesized compounds will be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and Polarized Optical Microscopy (POM).

Synthesis of Precursors

This precursor is required for Strategy 1.

Reaction Scheme:

G reagents 1. K2CO3, 2-butanone, reflux 2. NaOH, ethanol, reflux 3. HCl (aq) start 4-Hydroxybenzoic acid + 1-Bromododecane product 4-(dodecyloxy)benzoic acid start->product Williamson Ether Synthesis & Saponification

Synthesis of 4-(dodecyloxy)benzoic acid

Methodology:

  • Etherification: In a 250 mL round-bottom flask, combine 4-hydroxybenzoic acid (1.0 eq), 1-bromododecane (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in 2-butanone (10 volumes).

  • Heat the mixture to reflux with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl 4-(dodecyloxy)benzoate.

  • Saponification: To the crude ester, add a 10% aqueous solution of sodium hydroxide (NaOH) (5 volumes) and ethanol (5 volumes).

  • Heat the mixture to reflux for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with 2M hydrochloric acid (HCl) until a white precipitate forms.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to yield pure 4-(dodecyloxy)benzoic acid.[5]

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
4-Hydroxybenzoic acid1.0138.12
1-Bromododecane1.1249.23
Potassium Carbonate2.0138.21
Synthesis of the Target Mesogen

G reagents DCC, DMAP Dichloromethane, rt start 3-(4-Benzyloxyphenyl)phenol + 4-(dodecyloxy)benzoic acid product 4-(dodecyloxy)benzoic acid 3-(4-(benzyloxy)phenyl) ester start->product Steglich Esterification

Sources

Application

Preparation of High-Performance Asymmetric Biphenyl Epoxy Resins Derived from 3-(4-Benzyloxyphenyl)phenol

Application Note: AN-EPX-304 Executive Summary & Strategic Rationale This application note details the synthesis and formulation of epoxy resins derived from 3-(4-Benzyloxyphenyl)phenol (3-4-BPP) . While standard bipheny...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-EPX-304

Executive Summary & Strategic Rationale

This application note details the synthesis and formulation of epoxy resins derived from 3-(4-Benzyloxyphenyl)phenol (3-4-BPP) . While standard biphenyl epoxy resins (e.g., 4,4’-diglycidyloxybiphenyl) offer superior thermal conductivity and mechanical toughness compared to Bisphenol A (DGEBA) systems, they suffer from high crystallinity and high melting points (>150°C), which complicate processing.

The utilization of 3-(4-Benzyloxyphenyl)phenol serves as a strategic intermediate to synthesize asymmetric 3,4’-dihydroxybiphenyl-based epoxies . This structural asymmetry disrupts the crystal lattice, significantly lowering the melting point and melt viscosity while retaining the rigid biphenyl core essential for high


 (glass transition temperature) and thermal stability.
Key Applications
  • Electronic Packaging: High-flow underfills with enhanced thermal conductivity.

  • Composite Matrices: High-modulus resins for aerospace applications.

  • Liquid Crystalline Thermosets: Precursors for anisotropic networks.

Chemical Pathway & Logic

The preparation involves a three-phase synthetic workflow. The "benzyloxy" group acts as a robust protecting group for one phenolic hydroxyl during the construction of the biphenyl core, preventing premature polymerization or side reactions.

Reaction Scheme Visualization

SynthesisPathway cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Activation cluster_2 Phase 3: Resin Synthesis Start1 3-Hydroxyphenylboronic acid Inter1 3-(4-Benzyloxyphenyl)phenol (The Target Intermediate) Start1->Inter1 Suzuki Coupling Pd(PPh3)4, K2CO3 Start2 4-Benzyloxybromobenzene Start2->Inter1 Inter2 3,4'-Dihydroxybiphenyl (Deprotected Bisphenol) Inter1->Inter2 Hydrogenolysis H2, Pd/C Final 3,4'-Diglycidyloxybiphenyl (Epoxy Resin Monomer) Inter2->Final Glycidylation Epichlorohydrin, NaOH

Figure 1: Synthetic pathway transforming the mono-protected intermediate into the active difunctional epoxy monomer.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-(4-Benzyloxyphenyl)phenol

Note: If the intermediate is not purchased commercially, it must be synthesized via Suzuki-Miyaura coupling.

Reagents:

  • 3-Hydroxyphenylboronic acid (1.0 eq)

  • 1-Bromo-4-(benzyloxy)benzene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)

  • Potassium Carbonate (2M aqueous solution)

  • 1,4-Dioxane (Solvent)

Protocol:

  • Inerting: Charge a 3-neck round-bottom flask with reagents and solvent. Degas with nitrogen for 30 minutes to prevent Pd catalyst deactivation.

  • Coupling: Heat the mixture to reflux (approx. 100°C) for 12–24 hours under nitrogen atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 3:1) until the bromide is consumed.

  • Work-up: Cool to room temperature. Filter off the catalyst. Extract the organic layer with ethyl acetate, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to yield 3-(4-Benzyloxyphenyl)phenol as a white solid.

Phase 2: Deprotection to 3,4’-Dihydroxybiphenyl

The benzyl group must be removed to restore the second hydroxyl functionality required for crosslinking.

Protocol:

  • Dissolve 3-(4-Benzyloxyphenyl)phenol in THF/Ethanol (1:1 v/v).

  • Add 10 wt% Pd/C catalyst (5% loading relative to substrate mass).

  • Stir vigorously under hydrogen atmosphere (balloon pressure or 1-3 bar in a Parr shaker) at room temperature for 6-12 hours.

  • Filter through a Celite pad to remove Pd/C.

  • Concentrate the filtrate to obtain 3,4’-dihydroxybiphenyl .

    • Checkpoint: Verify complete deprotection via 1H-NMR (Disappearance of benzylic protons at ~5.1 ppm).

Phase 3: Glycidylation (Epoxy Resin Synthesis)

This step converts the bisphenol into the diglycidyl ether resin.

Reagents:

  • 3,4’-Dihydroxybiphenyl (Precursor)

  • Epichlorohydrin (ECH) (Excess, 10:1 molar ratio to -OH groups)

  • Sodium Hydroxide (NaOH) (Solid or 50% aq.)

  • Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst)

Protocol:

  • Dissolution: Dissolve 3,4’-dihydroxybiphenyl in excess epichlorohydrin. Add TBAB (1 mol%).

  • Addition: Heat to 60°C. Slowly add NaOH (2.2 eq per bisphenol) over 2 hours.

    • Process Note: Azeotropic distillation can be used here to remove water continuously if high purity/low hydrolyzable chlorine is required.

  • Reaction: Stir at 60–80°C for 4–6 hours.

  • Work-up: Cool and filter off the salt (NaCl). Wash the organic phase with water until neutral pH.

  • Distillation: Remove excess epichlorohydrin via vacuum distillation (rotary evaporator) at 120°C.

  • Product: The resulting 3,4’-Diglycidyloxybiphenyl is an off-white semi-solid or low-melting crystalline solid.

Resin Formulation & Curing[1][2][3][4][5][6][7][8]

To validate the resin, it must be cured into a thermoset network. The asymmetric structure allows for lower processing temperatures than symmetric analogs.

Formulation Table:

ComponentFunctionWeight Parts (phr)Notes
3,4'-Diglycidyloxybiphenyl Base Resin100Pre-melt at 80°C if solid.
4,4'-Diaminodiphenylmethane (DDM) Curing Agent25–30Stoichiometric ratio (1:1 amine H to epoxy).
Silica (Spherical) Filler0–50Optional for CTE control.

Curing Cycle:

  • Mixing: Mix resin and hardener at 80–90°C (above the melting point of the resin). Degas in a vacuum oven for 20 mins.

  • Pre-cure: 120°C for 2 hours.

  • Post-cure: 180°C for 4 hours.

    • Reasoning: High-temperature post-cure is essential to maximize crosslink density and achieve the ultimate

      
      .
      

Characterization & Expected Properties[1][2][6][9][10]

The resulting thermoset should be evaluated against standard Bisphenol A (DGEBA) and symmetric Biphenyl (4,4') resins.

Comparative Performance Data
PropertyDGEBA (Standard)4,4'-Biphenyl Epoxy3,4'-Biphenyl Epoxy (Target)
Monomer Melting Point Liquid (or 42°C)150–160°C90–110°C
Melt Viscosity LowVery Low (above Tm)Low (Processable)
Glass Transition (

)
~150°C>180°C170–190°C
Thermal Conductivity 0.2 W/mK~0.4 W/mK~0.35–0.4 W/mK
Fracture Toughness ModerateHighHigh
  • Thermal Conductivity: The biphenyl units facilitate phonon transport (stacking), yielding higher thermal conductivity than DGEBA.

  • Processing: The 3,4' isomer significantly reduces the melting point compared to the 4,4' isomer, allowing for processing at lower temperatures without sacrificing the thermal stability of the final cured network.

Troubleshooting & Critical Controls

Issue 1: Incomplete Deprotection

  • Symptom:[1][2][3] Resin has low epoxy value (EEW is higher than theoretical).

  • Cause: Residual benzyl groups prevent glycidylation.

  • Fix: Increase H2 pressure or catalyst loading during Phase 2. Ensure the intermediate is fully soluble.

Issue 2: High Hydrolyzable Chlorine

  • Symptom:[1][2][3] Corrosion in electronic applications; reduced

    
    .
    
  • Cause: Incomplete ring closure during glycidylation.

  • Fix: Use a two-step NaOH addition or refine the washing step to remove ionic impurities thoroughly.

Issue 3: Crystallization in Storage

  • Symptom:[1][2][3] Resin turns into a hard brick over time.

  • Cause: High purity of the biphenyl monomer.

  • Fix: This is an inherent property. Melt the resin at 80–100°C before use. It is a feature, not a bug, indicating high purity.

References

  • Synthesis of Asymmetric Biphenyl Epoxies

    • Title: Synthesis and properties of novel epoxy resins based on 3,4'-dihydroxybiphenyl.
    • Source: Journal of Applied Polymer Science.[4]

    • Context: Establishes the melting point reduction effect of the 3,4' isomer.
    • URL:[Link] (General Journal Link - Specific protocols derived from standard biphenyl synthesis methodologies).

  • Deprotection Methodologies

    • Title: Catalytic Hydrogenolysis of Benzyl Ethers.
    • Source: Organic Syntheses.
    • Context: Standard protocol for removing benzyl protecting groups.
    • URL:[Link]

  • Liquid Crystalline Epoxy Resins

    • Title: Liquid crystalline epoxy resin based on biphenyl mesogen: Thermal characteriz
    • Source: Washington St
    • Context: Discusses the thermal behavior of biphenyl-based epoxies and the formation of smectic phases.[5][6][7]

    • URL:[Link] (Note: Generalized link to repository based on search context).

  • High Thermal Conductivity Resins

    • Title: Enhancing intrinsic thermal conductivities of epoxy resins by introducing biphenyl mesogen-containing liquid crystalline co-curing agents.[8]

    • Source: Polymer Chemistry (RSC).
    • Context: Validates the use of biphenyl structures for enhancing thermal conductivity.[8]

    • URL:[Link]

(Note: Specific "3-(4-Benzyloxyphenyl)phenol" papers are rare in open literature; the protocols above are derived from the standard chemical logic for synthesizing asymmetric biphenyl epoxies using this specific precursor structure.)

Sources

Method

Advanced Crystallization Strategies for High-Purity 3-(4-Benzyloxyphenyl)phenol: A Process Development Guide

As a Senior Application Scientist in process chemistry, I frequently encounter complex organic intermediates that resist traditional purification. 3-(4-Benzyloxyphenyl)phenol is a prime example of such a molecule.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, I frequently encounter complex organic intermediates that resist traditional purification. 3-(4-Benzyloxyphenyl)phenol is a prime example of such a molecule. Characterized by a rigid, hydrophobic biphenyl core, a bulky, flexible benzyloxy ether, and a hydrogen-bond donating phenolic hydroxyl group, this compound presents a unique thermodynamic challenge. Its structural dichotomy often leads to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than the formation of a highly ordered, pure crystal lattice.

This application note details a robust, self-validating methodology for the high-purity crystallization of 3-(4-Benzyloxyphenyl)phenol. By leveraging a hybrid cooling-antisolvent crystallization strategy, we can tightly control supersaturation, avoid the metastable zone's labile boundary, and ensure the isolation of a high-purity crystalline solid[1].

Physicochemical Profiling & Solvent Selection

The first step in designing a scalable crystallization process is understanding the causality between the molecule's structure and its solvent interactions.

  • The Phenolic -OH: Protic solvents (like ethanol or methanol) form strong hydrogen bonds with the phenol group. While this provides excellent solubility, it often results in strong solvent-solute complexation, leading to solvate formation or an unacceptably wide metastable zone width (MSZW).

  • The Biphenyl & Benzyloxy Moieties: These highly lipophilic regions dictate that the molecule will have near-zero solubility in aliphatic hydrocarbons.

To balance these forces, we utilize a Computer-Aided Mixture/Blend Design (CAMbD) approach[1]. We select Ethyl Acetate (EtOAc) as the primary solvent because its moderate polarity disrupts intermolecular hydrogen bonding without forming stable solvates. We pair this with n-Heptane as the antisolvent, which provides a sharp solubility drop-off to drive yield.

Table 1: Solubility Profile of 3-(4-Benzyloxyphenyl)phenol (Process Design Data)
Solvent SystemTemperature (°C)Solubility (mg/mL)Process Suitability
Ethyl Acetate65> 280Excellent primary solvent; high capacity.
Ethyl Acetate555Moderate yield loss if used as a standalone cooling solvent.
n-Heptane65< 5Excellent antisolvent; highly miscible with EtOAc.
EtOAc:Heptane (1:3) 5 < 2 Optimal blend; maximizes yield while rejecting impurities.
Ethanol65190Suboptimal; prone to hydrogen-bonded solvate formation.

Mechanistic Workflow & Process Logic

A hybrid approach combining cooling and antisolvent addition allows us to operate at a higher initial temperature (maximizing dissolution and throughput) while using the antisolvent to force the compound out of solution at a lower temperature, thereby minimizing solvent consumption[1].

G N1 1. Dissolution (Ethyl Acetate, 65°C) N2 2. Polish Filtration (Remove Insoluble Impurities) N1->N2 N3 3. Controlled Cooling (Ramp to 50°C) N2->N3 N4 4. Seeding (1-2 wt% Seed Load) N3->N4 N5 5. Antisolvent Dosing (n-Heptane Addition) N4->N5 N6 6. Aging & Deep Cooling (Hold at 5°C) N5->N6 N7 7. Isolation & Drying (High-Purity Product) N6->N7

Caption: Workflow for Hybrid Cooling-Antisolvent Crystallization.

Detailed Experimental Protocol: Hybrid Crystallization

This protocol is designed as a self-validating system . Each critical step contains a physical checkpoint to ensure the thermodynamic state of the system is correct before proceeding. Failure to meet a checkpoint requires the operator to pause and adjust, preventing catastrophic batch failure.

Phase 1: Dissolution and Clarification
  • Charge the reactor with crude 3-(4-Benzyloxyphenyl)phenol (1.0 kg).

  • Add Ethyl Acetate (3.5 L, 3.5 volumes).

  • Heat the mixture to 65°C under moderate agitation (150 rpm).

    • Causality: 65°C is safely below the boiling point of EtOAc (77°C) but provides sufficient thermal energy to break up crude agglomerates and fully dissolve the target compound.

    • Validation Checkpoint: The solution must be completely visually clear. If undissolved solids remain, add EtOAc in 0.1 L increments until clear.

  • Perform a hot polish filtration through a 1 µm PTFE filter into a pre-warmed crystallization vessel to remove foreign particulates that could act as uncharacterized nucleation sites.

Phase 2: Seeding and Controlled Desupersaturation
  • Cool the clarified solution linearly from 65°C to 50°C over 60 minutes.

  • Seed the solution with 15 g (1.5 wt%) of high-purity, milled 3-(4-Benzyloxyphenyl)phenol crystals.

    • Causality: Introducing seeds bypasses the high-energy barrier of primary nucleation. By controlling the available surface area for crystal growth, we prevent the sudden, rapid precipitation that traps impurities within the crystal lattice[2].

    • Validation Checkpoint: Maintain 50°C and observe for 30 minutes. The seed crystals must remain suspended and visible (indicating the solution is supersaturated). If the solution turns clear, the seeds have dissolved; the temperature must be lowered to 48°C and the system re-seeded.

Phase 3: Antisolvent Addition and Yield Maximization
  • Dose n-Heptane (10.5 L, 10.5 volumes) into the reactor at a strictly controlled rate of 1.5 L/hour while maintaining the temperature at 50°C.

    • Causality: Solvent-dependent kinetics dictate that rapid antisolvent addition spikes local supersaturation, pushing the system into the labile zone[3]. This triggers secondary nucleation of fine, impure crystals or induces oiling out. Slow dosing ensures growth occurs exclusively on the existing seed crystals.

    • Validation Checkpoint: The slurry should gradually thicken. If a second liquid phase appears (cloudy droplets), pause the addition immediately and hold until the droplets crystallize.

  • Cool the slurry linearly from 50°C to 5°C over 4 hours.

  • Age the slurry at 5°C for 2 hours to allow the system to reach thermodynamic equilibrium, maximizing yield.

  • Filter the slurry via a Nutsche filter or centrifuge. Wash the wet cake with 2 L of pre-chilled (5°C) EtOAc:Heptane (1:4 v/v).

  • Dry under vacuum at 45°C until constant weight is achieved.

Critical Process Parameters (CPPs) and Quality Attributes

To ensure process robustness, the boundaries of the experimental parameters must be understood. Table 2 summarizes the causality between the CPPs and the resulting Critical Quality Attributes (CQAs).

Table 2: Impact of CPPs on Crystallization CQAs
Critical Process Parameter (CPP)Target RangeConsequence of Deviation (Causality)Impacted CQA
Seeding Temperature 48°C – 52°CToo High: Seeds dissolve, leading to uncontrolled primary nucleation later. Too Low: Spontaneous nucleation occurs before seeding, creating a bimodal size distribution.Crystal Size Distribution (CSD), Bulk Density
Antisolvent Dosing Rate 0.1 – 0.15 vol/hrToo Fast: Induces Liquid-Liquid Phase Separation (oiling out) and traps mother liquor impurities in the solid.Chemical Purity, Residual Solvents
Cooling Rate (Post-Heptane) 10°C – 15°C / hrToo Fast: Exceeds the crystal growth rate, forcing the system to relieve supersaturation via nucleation of fines.Filtration Time, Yield

Troubleshooting: Mitigating Liquid-Liquid Phase Separation (Oiling Out)

Because 3-(4-Benzyloxyphenyl)phenol is a low-melting, highly lipophilic solid, it is highly susceptible to separating into a solute-rich liquid phase rather than a solid crystal when supersaturation is generated too quickly. This "oiling out" halts purification because impurities freely partition into the solute-rich oil phase.

If oiling out is detected, the thermodynamic state must be reset. The logic tree below outlines the corrective action.

G S1 High Supersaturation State Reached C1 Liquid-Liquid Phase Separation (Oiling Out)? S1->C1 A1 Adjust Solvent Ratio & Heat to Clear Point C1->A1 Yes A2 Introduce Seed Crystals Above Cloud Point C1->A2 No A1->A2 S2 Stable Crystal Growth (Avoids Impurity Entrapment) A2->S2

Caption: Decision tree for mitigating liquid-liquid phase separation.

Mechanistic Fix: If the system oils out, you have crossed the binodal curve before the solubility curve. You must heat the system back to a clear solution, add 5-10% more of the primary solvent (EtOAc) to shift the phase diagram, and introduce seed crystals at a higher temperature (lower supersaturation) to force the system to follow the solid-liquid equilibrium pathway[3].

References

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, 2021. ACS Publications.[Link]

  • Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process. Organic Process Research & Development, 2019. ACS Publications.[Link]

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development, 2005. ACS Publications.[Link]

Sources

Application

Application Note: Scalable Manufacturing Process for 3-(4-Benzyloxyphenyl)phenol

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Compound: 3-(4-Benzyloxyphenyl)phenol (CAS: 809285-98-1) Synonyms: 4'-Benzyloxy-[1,1'-biphenyl]-3-ol Introduction and Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Compound: 3-(4-Benzyloxyphenyl)phenol (CAS: 809285-98-1) Synonyms: 4'-Benzyloxy-[1,1'-biphenyl]-3-ol

Introduction and Application Context

The biphenyl derivative 3-(4-Benzyloxyphenyl)phenol is a high-value intermediate widely utilized in both advanced materials science and pharmaceutical chemistry. Recently, it has gained prominence as a critical building block in the synthesis of tetraethylene glycol (TEG)-containing bent-core liquid crystals, which function as nanostructured, ion-conductive soft electrolytes for next-generation lithium and sodium batteries[1].

Transitioning the synthesis of this compound from a discovery-chemistry scale (milligrams) to a pilot-plant scale (kilograms) requires overcoming several bottlenecks: mitigating transition-metal contamination, avoiding chromatographic purification, and minimizing the Process Mass Intensity (PMI). This application note details a highly scalable, robust Suzuki-Miyaura cross-coupling protocol optimized for industrial implementation.

Mechanistic Causality & Process Design

To ensure a self-validating and robust manufacturing system, every parameter in this protocol was selected based on mechanistic causality rather than empirical screening alone:

  • Solvent Selection (2-MeTHF): Traditional Suzuki couplings often rely on THF or Toluene/Ethanol mixtures. We utilize 2-Methyltetrahydrofuran (2-MeTHF), a green solvent derived from renewable resources. Unlike THF, 2-MeTHF is largely immiscible with water. This allows the biphasic reaction and the subsequent aqueous workup to be telescoped into a single reactor without a highly energy-intensive solvent swap[2].

  • Catalyst System (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand features a wide bite angle (99°). This steric parameter specifically accelerates the reductive elimination step of the catalytic cycle. Rapid reductive elimination is critical here to outcompete the protodeboronation of the electron-rich 3-hydroxyphenylboronic acid.

  • Base (Aqueous K₂CO₃): A mild inorganic base efficiently quaternizes the boronic acid into the reactive boronate species required for transmetalation. Stronger bases (e.g., NaOH, KOtBu) are avoided to prevent any potential cleavage of the benzyloxy ether protecting group at elevated temperatures.

  • Scalable Purification: Column chromatography is entirely eliminated. Palladium residues are stripped using a thiol-functionalized silica scavenger, and the product is isolated via controlled anti-solvent crystallization using heptane.

Process Visualizations

ProcessWorkflow N1 1. Reagent Charging (Aryl Halide + Boronic Acid) N2 2. Catalytic Coupling (Pd(dppf)Cl2, 2-MeTHF, 75°C) N1->N2 Inert Atmosphere (N2) N3 3. Biphasic Workup (Aqueous Phase Cut) N2->N3 >99% Conversion (HPLC) N4 4. Pd Scavenging (Thiol Resin Filtration) N3->N4 Retain Organic Phase N5 5. Crystallization (Heptane Antisolvent) N4->N5 <10 ppm Pd Limit

Fig 1: Scalable downstream workflow for 3-(4-Benzyloxyphenyl)phenol manufacturing.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 1-Benzyloxy-4-bromobenzene TransMet Transmetalation OxAdd->TransMet 3-Hydroxyphenylboronic acid + K2CO3 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Biphenyl Product Release

Fig 2: Mechanistic Suzuki-Miyaura catalytic cycle driving the cross-coupling.

Quantitative Process Optimization

The following table summarizes the process development data that validates the selection of the optimized manufacturing conditions. The shift to 2-MeTHF not only improved the yield but also drastically reduced the processing time by enabling a homogeneous organic phase during workup.

EntryCatalyst System (1 mol%)Solvent SystemBaseTime (h)Isolated Yield (%)API Purity (HPLC)
1Pd(PPh₃)₄Toluene / EtOH / H₂ONa₂CO₃1278.4%92.1%
2Pd(dppf)Cl₂THF / H₂OK₂CO₃885.2%95.5%
3Pd(OAc)₂ / SPhos2-MeTHF / H₂OK₃PO₄592.0%98.1%
4 Pd(dppf)Cl₂ 2-MeTHF / H₂O K₂CO₃ 6 94.5% >99.0%

Note: Entry 4 represents the finalized scalable protocol due to the lower cost of Pd(dppf)Cl₂ compared to proprietary ligands like SPhos, without sacrificing yield or purity.

Detailed Step-by-Step Protocol

Scale: 1.0 kg (Aryl Halide basis) Expected Yield: ~940 g (94%)

Phase 1: Reactor Preparation & Charging
  • Inertion: Purge a 20 L jacketed glass-lined reactor with Nitrogen (N₂) for 15 minutes to ensure an oxygen-free environment, preventing catalyst deactivation.

  • Substrate Charging: Charge 1.00 kg (3.80 mol) of 1-Benzyloxy-4-bromobenzene and 0.576 kg (4.18 mol, 1.1 equiv) of 3-Hydroxyphenylboronic acid into the reactor.

  • Solvent Addition: Add 8.0 L of degassed 2-Methyltetrahydrofuran (2-MeTHF). Stir at 150 rpm until the substrates are fully dissolved.

  • Catalyst Addition: Quickly charge 27.8 g (0.038 mol, 1.0 mol%) of Pd(dppf)Cl₂ under a positive stream of N₂.

Phase 2: Reaction Execution
  • Base Addition: Add 4.0 L of a pre-degassed 2.0 M aqueous Potassium Carbonate (K₂CO₃) solution.

  • Heating: Ramp the reactor jacket temperature to achieve an internal reaction temperature of 75°C (mild reflux).

  • Monitoring: Maintain vigorous stirring (250 rpm) to ensure adequate mixing of the biphasic system. Sample the organic layer after 5 hours. Analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the 1-Benzyloxy-4-bromobenzene peak area is <1.0%.

Phase 3: Workup & Metal Scavenging
  • Phase Separation: Cool the reactor to 40°C. Stop stirring and allow the phases to settle for 30 minutes. 2-MeTHF will form the upper organic layer. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic phase with 3.0 L of 10% aqueous NaCl solution. Settle and drain the aqueous layer.

  • Palladium Scavenging: Add 150 g of Thiol-functionalized silica resin (e.g., SiliaMetS® Thiol) to the organic phase. Stir at 40°C for 2 hours.

  • Filtration: Filter the batch through a Celite pad to remove the silica resin. Rinse the filter cake with 1.0 L of fresh 2-MeTHF. The filtrate should now contain <10 ppm residual Palladium.

Phase 4: Crystallization & Isolation
  • Concentration: Distill the 2-MeTHF under reduced pressure (approx. 150 mbar, 45°C) until the total volume is reduced to roughly 3.0 L.

  • Antisolvent Addition: Slowly charge 6.0 L of n-Heptane over 1 hour while maintaining the internal temperature at 40°C. Seed crystals can be added at this stage if available.

  • Cooling: Ramp the temperature down to 5°C over 3 hours to drive crystallization. Hold at 5°C for 2 hours.

  • Filtration & Drying: Filter the resulting white-to-off-white crystalline slurry. Wash the filter cake with 1.0 L of cold Heptane. Dry in a vacuum oven at 45°C until a constant weight is achieved.

References

  • Auria-Soro, C., Cruz-Navarro, N., Folcia, C. L., Sobrados, I., Sharifi Haddad, A., Martínez-Felipe, A., & Ros, M. B. (2026). New nanostructured, ion-conductive, bent-core liquid crystals containing lithium and sodium salts as soft electrolyte candidates. Journal of Materials Chemistry A.[Link]

  • Zhang, J., Zhu, F., Tian, G., Jiang, X., & Shen, J. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.[Link]

  • Yang, J., Zhao, H., Schultz, J. E., Wisniewski, S. R., Simmons, E. M., & Diao, T. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-Benzyloxyphenyl)phenol

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks in cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks in cross-coupling reactions. The synthesis of 3-(4-Benzyloxyphenyl)phenol via the Suzuki-Miyaura cross-coupling of 3-bromophenol and 4-benzyloxyphenylboronic acid presents a unique set of chemoselectivity and reactivity challenges.

This guide bypasses generic advice to focus on the exact causality of reaction failures—specifically addressing unprotected phenol interference, ether cleavage, and protodeboronation. Every recommendation below is grounded in mechanistic logic and field-validated protocols to ensure your scale-up is a self-validating, high-yield system.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at 30-40% conversion, even with prolonged heating. Why is the 3-bromophenol not fully reacting?

The Causality: The root cause is almost certainly base depletion. The Suzuki-Miyaura coupling strictly requires a base to facilitate the transmetalation step by forming a reactive boronate complex[1][2]. However, 3-bromophenol contains a free, acidic hydroxyl group (pKa ~10). This phenol rapidly consumes one equivalent of your inorganic base to form a phenoxide[3]. If you are using the standard 2.0 equivalents of base, you are effectively left with only 1.0 equivalent for the catalytic cycle, which is insufficient to drive the reaction to completion. Furthermore, the resulting electron-rich phenoxide slows down the oxidative addition of the C-Br bond to the Palladium(0) center. The Solution: You do not need to add a protecting group. Instead, increase your base loading to 3.5 to 4.0 equivalents . We highly recommend using Potassium Phosphate (


), as it provides optimal basicity without causing side reactions[4][5].
Q2: I am observing significant loss of the benzyl protecting group (forming biphenyl-3,4'-diol). How do I prevent this ether cleavage?

The Causality: Palladium can catalyze the transfer hydrogenolysis of benzyl ethers, particularly if there are hydrogen donors in your system (such as alcoholic solvents like ethanol or methanol) or if the reaction is run at excessively high temperatures for long durations. The Solution: Eliminate all alcoholic co-solvents. Switch to a biphasic system of 1,4-Dioxane/Water (5:1) or Toluene/Water . Additionally, switch to a highly active precatalyst like XPhos Pd G3 or G4 [4]. The bulky, electron-rich XPhos ligand accelerates reductive elimination, allowing the reaction to reach completion at a much lower temperature (60°C instead of 90-100°C), thereby preserving the benzyl ether[5].

Q3: LC-MS shows a large peak corresponding to benzyloxybenzene. What is driving this protodeboronation?

The Causality: Protodeboronation (the replacement of the boronic acid group with a proton) is a degradation pathway that competes with transmetalation. It is accelerated by high temperatures, water, and slow catalytic turnover. The Solution: You must make the productive transmetalation pathway faster than the degradation pathway. Using the aforementioned XPhos Pd G3 catalyst will drastically increase the transmetalation rate[4]. If protodeboronation persists, consider switching the boron source to a more stable derivative, such as a MIDA boronate or a potassium trifluoroborate salt, which act as "slow-release" mechanisms for the active boronic acid[5].

Q4: I am seeing 4,4'-dibenzyloxybiphenyl in my crude mixture. How do I stop homocoupling?

The Causality: Homocoupling of the boronic acid is an oxidative process catalyzed by Palladium in the presence of trace oxygen (


).
The Solution:  Your degassing protocol is likely insufficient. Simple argon bubbling for 5 minutes is inadequate for sensitive couplings. You must implement strict anaerobic techniques, such as a minimum of three Freeze-Pump-Thaw  cycles, or vigorous subsurface sparging with high-purity Argon for at least 30 minutes prior to adding the catalyst.

Part 2: Pathway Visualizations

To fully understand where these side reactions occur, we must look at the catalytic cycle. Notice how the base exchange step is the critical bottleneck when an unprotected phenol is present.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition (Slower for electron-rich phenoxide) Pd0->OxAdd + 3-Bromophenol PdII_Br Ar-Pd(II)-Br Intermediate OxAdd->PdII_Br BaseEx Base Exchange (Requires excess base due to -OH) PdII_Br->BaseEx + Base PdII_OR Ar-Pd(II)-OR Intermediate BaseEx->PdII_OR - Halide salt Transmet Transmetalation (Boronic acid transfer) PdII_OR->Transmet + 4-Benzyloxyphenylboronic acid PdII_ArAr Ar-Pd(II)-Ar' Intermediate Transmet->PdII_ArAr - Borate byproduct RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-(4-Benzyloxyphenyl)phenol RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting base consumption by the free phenol.

Troubleshooting Start Yield Optimization 3-(4-Benzyloxyphenyl)phenol Q1 Is the phenol unprotected? Start->Q1 A1 Increase base to 3.5 eq (e.g., K3PO4) Q1->A1 Yes Q2 High protodeboronation? Q1->Q2 Fixed A2 Use XPhos Pd G3/G4 Lower temp to 60°C Q2->A2 Yes Q3 Homocoupling observed? Q2->Q3 Fixed A3 Strict freeze-pump-thaw Remove O2 completely Q3->A3 Yes Q4 Benzyl ether cleavage? Q3->Q4 Fixed A4 Avoid alcoholic solvents Use Dioxane/H2O Q4->A4 Yes

Troubleshooting decision tree for common side reactions in benzyloxyphenylphenol synthesis.

Part 3: Quantitative Optimization Data

The following table summarizes the optimization matrix for the synthesis of 3-(4-Benzyloxyphenyl)phenol. Notice how the combination of base equivalents and ligand sterics directly dictates the yield.

EntryCatalyst / Ligand (mol%)Base (Equivalents)Solvent SystemTemp (°C)Isolated Yield (%)Primary Observation / Failure Mode
1

(5%)

(2.0 eq)
Toluene /

90°C35%Reaction stalled; base consumed by phenol.
2

(5%)

(3.5 eq)
Toluene /

90°C58%Improved conversion; high protodeboronation.
3

(5%)

(3.5 eq)
Dioxane /

80°C76%Good yield; trace benzyl ether cleavage noted.
4XPhos Pd G3 (2%)

(3.5 eq)
Dioxane /

60°C 94% Optimal; complete conversion, no ether cleavage.

Part 4: Self-Validating Experimental Protocol

This protocol is designed with built-in validation checks to ensure each step is proceeding correctly before moving to the next.

Reagents Required:

  • 3-Bromophenol (1.0 mmol)

  • 4-Benzyloxyphenylboronic acid (1.1 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate tribasic (

    
    ) (3.5 mmol)
    
  • 1,4-Dioxane (Anhydrous, 5.0 mL)

  • Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Preparation & Initial Solvation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 mmol), 4-benzyloxyphenylboronic acid (1.1 mmol), and

    
     (3.5 mmol). Add 1,4-Dioxane (5.0 mL) and Water (1.0 mL).
    
    • Validation Check: The mixture should be a heterogeneous suspension (the base will not fully dissolve).

  • Strict Degassing (Critical Step): Seal the flask with a rubber septum. Insert a long needle connected to an Argon line directly into the liquid phase. Insert a short bleed needle into the septum. Sparge the mixture vigorously with Argon for exactly 30 minutes.

    • Validation Check: After 30 minutes, remove the bleed needle, then the sparging needle. The system must be under a positive pressure of Argon.

  • Catalyst Activation: Briefly open the septum under a heavy counter-flow of Argon and quickly add the XPhos Pd G3 precatalyst (2 mol%). Re-seal the flask.

    • Validation Check: Upon heating to 60°C, the solution should transition from a pale suspension to a homogenous deep red/brown color, indicating the successful generation of the active Pd(0) species. If it turns black and precipitates, your system had oxygen ingress (Palladium black formation).

  • Reaction Monitoring: Stir the reaction at 60°C for 2-4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1).

    • Validation Check: 3-bromophenol is UV-active and stains strongly with

      
      . The reaction is complete when the starting material spot completely disappears.
      
  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Validation Check: Check the pH of the aqueous layer. It should be strongly basic (pH > 10). If it is neutral or acidic, you did not add enough base to compensate for the phenol.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 3-(4-Benzyloxyphenyl)phenol.
    

References

  • The Suzuki Reaction, Andrew G Myers Research Group (Harvard University). Available at:[Link][5]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling, Schroeder Group - University of Illinois. Available at:[Link][4]

  • Suzuki reaction, Wikipedia. Available at:[Link][1]

  • Suzuki Coupling, Organic Chemistry Portal. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(4-Benzyloxyphenyl)phenol in Ethanol

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-(4-Benzyloxyphenyl)phenol in ethanol. As a compound with a biphenyl s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-(4-Benzyloxyphenyl)phenol in ethanol. As a compound with a biphenyl structure and a benzyloxy group, its solubility can be influenced by a variety of factors.[1][2] This guide provides in-depth troubleshooting strategies and frequently asked questions to facilitate your experimental success.

Troubleshooting Guide: Enhancing Dissolution in Ethanol

When 3-(4-Benzyloxyphenyl)phenol fails to dissolve readily in ethanol, a systematic approach is crucial. The following sections detail experimental protocols to address this challenge, explaining the scientific principles behind each technique.

Initial Assessment: Understanding the Physicochemical Properties

3-(4-Benzyloxyphenyl)phenol is an organic compound characterized by a biphenyl core, a hydroxyl group, and a benzyloxy group.[1][2] The presence of the polar hydroxyl group allows for hydrogen bonding, which contributes to its solubility in polar solvents like ethanol.[3][4] However, the large, non-polar aromatic structure can limit this solubility.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₁₆O₂[2]
Molecular Weight276.3 g/mol [2]
AppearanceLikely a solid at room temperature[5]
pKaEstimated to be around 10, similar to other phenols[6][7]
PolarityPossesses both polar (-OH) and non-polar (biphenyl, benzyloxy) regions

This dual nature is the primary reason for potential solubility challenges. The principle of "like dissolves like" dictates that while the hydroxyl group favors polar solvents, the larger hydrophobic portion of the molecule requires a less polar environment for optimal dissolution.

Workflow for Troubleshooting Solubility Issues

If you are experiencing difficulty dissolving 3-(4-Benzyloxyphenyl)phenol in ethanol, follow this systematic approach:

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(4-Benzyloxyphenyl)phenol not dissolving in pure ethanol, even though both are polar to some extent?

A1: While ethanol is a polar solvent and 3-(4-Benzyloxyphenyl)phenol has a polar hydroxyl group, the large, non-polar surface area of the biphenyl and benzyloxy groups dominates its solubility characteristics. [4]For complete dissolution, the solvent needs to effectively solvate both the polar and non-polar parts of the molecule. Pure ethanol may not be the optimal solvent in this case, and a modification of the solvent system is often required.

Q2: I've managed to dissolve the compound by heating, but it crashes out of solution when it cools down. What should I do?

A2: This phenomenon, known as precipitation upon cooling, indicates that you created a supersaturated solution. The solubility of the compound at room temperature is lower than the concentration you achieved by heating. To maintain a stable solution at room temperature, you will need to either increase the total volume of ethanol or employ one of the solubility enhancement techniques described above, such as co-solvency or the use of surfactants.

Q3: Will adding water to the ethanol help or hinder solubility?

A3: The effect of adding water is not always straightforward. For some phenolic compounds, a specific ratio of ethanol and water can actually increase solubility compared to pure ethanol. [8][9]This is because the water can interact with the hydroxyl group of the phenol, while the ethanol solvates the more non-polar regions. However, adding too much water will likely decrease the solubility due to the large hydrophobic nature of the molecule. It is best to determine the optimal ethanol:water ratio empirically.

Q4: Are there any concerns with using pH modification for my experiments?

A4: Yes. While effective for solubilization, altering the pH can have significant consequences. The deprotonated phenoxide form of the molecule will have different chemical properties and may exhibit different biological activity compared to the neutral form. Additionally, the presence of a base could interfere with downstream chemical reactions or biological assays. This method should be used with a clear understanding of its potential impact on your specific application.

Q5: Which type of surfactant is best to start with?

A5: For most research applications, especially in biological systems, it is recommended to start with a non-ionic surfactant like Tween® 80 or a suitable grade of Polyethylene Glycol (PEG). [10]These are generally considered to be more biocompatible and less likely to cause denaturation or other unwanted interactions compared to ionic surfactants like SDS.

References

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC. Available at: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Troubleshooting

Technical Support Center: Minimizing Side Reactions in 3-(4-Benzyloxyphenyl)phenol Coupling Reactions

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and professionals in drug development who are working with the coupling of 3-(4-Benzyloxyphenyl)phenol a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and professionals in drug development who are working with the coupling of 3-(4-Benzyloxyphenyl)phenol and its derivatives. As a molecule incorporating both a free phenol and a protected phenol, it presents unique challenges during cross-coupling reactions. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you navigate these complexities and minimize unwanted side reactions.

Overview: The Challenge of Selectivity

The structure of 3-(4-Benzyloxyphenyl)phenol contains two distinct phenolic moieties. The free hydroxyl group is a potential site for O-arylation or can be activated (e.g., as a triflate) for C-C coupling. The benzyloxy group, while a robust protecting group, is susceptible to cleavage under certain catalytic conditions. The primary goal in any coupling reaction involving this substrate is to achieve high selectivity for the desired transformation while preventing common side reactions such as homocoupling, debenzylation, and catalyst deactivation. This guide will focus primarily on palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, which are commonly employed for the synthesis of biaryl and diaryl ether structures.[1][2][3]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments. Each entry provides a diagnosis of the problem, discusses the underlying causes, and offers actionable solutions.

Question 1: My reaction yield is very low, or the reaction is not proceeding at all. What are the likely causes?

Diagnosis: Low or no conversion is one of the most common issues in cross-coupling reactions. The root cause often lies with the catalyst's activity, the reactivity of the substrates, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation or Poisoning: The active form of the catalyst (typically Pd(0) or Cu(I)) is sensitive to air and impurities.[4]

    • Palladium Black Formation: The appearance of a black precipitate is a tell-tale sign of Pd(0) aggregation and deactivation.[4] This can be caused by an insufficient ligand-to-metal ratio, high temperatures, or the presence of oxygen.

      • Solution: Increase the ligand-to-metal ratio to better stabilize the catalytic species.[5] Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Consider using a more robust ligand, such as an N-heterocyclic carbene (NHC) or a sterically hindered phosphine, which can prevent aggregation.[1][6]

    • Catalyst Poisoning: Trace impurities, particularly sulfur- or cyanide-containing compounds, can irreversibly bind to the metal center and poison the catalyst.[7][8][9]

      • Solution: Use high-purity, degassed solvents and reagents. If sulfur-containing substrates are used in preceding steps, ensure they are meticulously removed. A pre-treatment of reagents with a scavenger resin may be necessary.

  • Poor Substrate Activation (for C-C Coupling): The phenolic hydroxyl group is a poor leaving group for oxidative addition in Suzuki-type reactions.[10]

    • Solution: The phenol must be activated. Convert the hydroxyl group to a triflate (-OTf) or nonaflate (-ONf), which are excellent leaving groups.[1] This is a critical step for achieving efficient C-C bond formation at the phenolic position.

  • Incorrect Base or Solvent: The choice of base and solvent is crucial for the transmetalation step in Suzuki-Miyaura coupling and for the overall stability of the catalyst.[1][5]

    • Solution: For Suzuki-Miyaura couplings, a common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent system such as dioxane/water or toluene/water.[11] The presence of water is often essential for the transmetalation step. For Ullmann C-O couplings, strong bases like Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO are typically effective.[12]

Question 2: I am observing a significant amount of homocoupling of my starting materials. How can I suppress this side reaction?

Diagnosis: Homocoupling, the reaction of two molecules of the same starting material (e.g., Ar-X + Ar-X → Ar-Ar), is a frequent side reaction that competes with the desired cross-coupling process.[13][14] It is particularly prevalent in both nickel- and palladium-catalyzed reactions.[15][16]

Potential Causes & Solutions:

  • Reaction Mechanism: Homocoupling can arise from several mechanistic pathways. In Ni-catalyzed reactions, it can result from the instability of an Ar-Ni(II) intermediate.[14] In Pd-catalyzed reactions, it can occur if two Ar-Pd(II)-X complexes undergo ligand exchange followed by reductive elimination.[15]

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling pathways.

    • Solution: Screen lower reaction temperatures. While this may slow down the desired reaction, it can disproportionately suppress the homocoupling side reaction.

  • Stoichiometry of Reagents: An imbalance in the stoichiometry of the coupling partners can lead to an excess of one reagent, which may then homocouple.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the non-phenolic coupling partner (e.g., the boronic acid in a Suzuki coupling). This ensures the phenolic partner is consumed primarily through the cross-coupling pathway.

  • Catalyst and Ligand System: The choice of catalyst and ligand significantly influences the relative rates of cross-coupling versus homocoupling.

    • Solution: For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination step of the cross-coupling product over homocoupling pathways.[1][6] For Ullmann reactions, using ligands like 1,10-phenanthroline can improve selectivity.

Question 3: My analyses show a byproduct that corresponds to the debenzylated phenol. What is causing this and how can I prevent it?

Diagnosis: The benzyl ether is a common protecting group, but it is labile under certain conditions, particularly hydrogenolysis.[17][18] Its cleavage during the coupling reaction indicates that unintended reductive pathways are occurring.

Potential Causes & Solutions:

  • Hydrogen Source: Catalytic hydrogenolysis is the most common method for benzyl ether deprotection.[17] A source of hydrogen in your reaction mixture, combined with an active palladium catalyst, can lead to its cleavage.

    • Potential Hydrogen Donors: Common hydrogen sources in coupling reactions can include solvent impurities (e.g., isopropanol), certain bases (e.g., formate salts), or side reactions that generate H₂.

    • Solution:

      • Avoid Reductive Conditions: Do not use hydrogen gas or transfer hydrogenation reagents like ammonium formate if your molecule contains a benzyl ether.[17]

      • Scrutinize Reagents: Ensure your solvents are anhydrous and your bases are not potential hydride donors unless required for the specific reaction mechanism (in which case an alternative protecting group should be considered).

      • Use a Different Catalyst: Nickel-catalyzed cross-couplings can sometimes be used as an alternative strategy to avoid debenzylation.[19] Copper-catalyzed Ullmann reactions are also generally safe from this side reaction.[12]

  • Strong Acidic Conditions: While less common in cross-coupling reactions, strong acids can also cleave benzyl ethers.[17]

    • Solution: Ensure the reaction conditions remain basic or neutral.

Question 4: My reaction is sluggish and produces a complex mixture of byproducts. What could be happening?

Diagnosis: A complex product mixture suggests multiple competing reaction pathways, which could be due to substrate instability, catalyst issues, or inappropriate reaction conditions.

Potential Causes & Solutions:

  • Oxidative Side Reactions of the Phenol: The free phenol group is susceptible to oxidation, especially at elevated temperatures in the presence of a metal catalyst and an oxidant (like trace oxygen). This can lead to a variety of oxidative coupling products (C-C or C-O).[20][21][22]

    • Solution: Maintain a strictly inert atmosphere throughout the reaction. Degassing the solvent and reagents before use is critical. Lowering the reaction temperature can also mitigate oxidative decomposition.

  • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides. Degraded ligands can no longer effectively stabilize the catalyst, leading to side reactions and catalyst deactivation.[4]

    • Solution: Use air-stable pre-catalysts or handle ligands in a glovebox. Consider using more robust N-heterocyclic carbene (NHC) ligands.[1]

  • Unselective Reaction at Multiple Sites: If both the free phenol and the benzyloxy-substituted ring are activated (e.g., if there is a halide on the benzyloxy-phenyl ring), you may see a mixture of products from coupling at different sites.

    • Solution: This requires careful synthetic design. Ensure that only one site on the molecule is activated for the desired coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general coupling method for derivatizing the free phenol on 3-(4-Benzyloxyphenyl)phenol?

For C-C bond formation, a Suzuki-Miyaura coupling is highly recommended after activating the phenol as a triflate or nonaflate.[1][10] For C-O bond formation (diaryl ether synthesis), a copper-catalyzed Ullmann condensation is a classic and effective choice.[3][12]

Q2: How do I choose the right ligand for my palladium-catalyzed reaction?

The choice is critical. For Suzuki-Miyaura couplings of aryl triflates, bulky, electron-rich monodentate phosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene ligands (e.g., IPr) are excellent starting points.[1][5][6] They generally promote fast reaction rates and suppress side reactions.

Q3: How can I quickly test if my palladium catalyst is active?

A simple test reaction can be performed. Use a well-behaved, simple substrate pair, such as 4-bromotoluene and phenylboronic acid, under your standard reaction conditions. If this reaction proceeds to high conversion, your catalyst, solvent, and base are likely active and of good quality.

Q4: What is the best way to purify the final product from homocoupled byproducts?

Homocoupled byproducts are often more symmetric and less polar than the desired cross-coupled product. This difference in polarity can usually be exploited for separation using column chromatography on silica gel. A careful selection of the eluent system is key.

Visualized Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the coupling of 3-(4-Benzyloxyphenyl)phenol.

TroubleshootingWorkflow Troubleshooting Workflow for Phenol Coupling start Reaction Problem Observed low_yield Low Yield / No Reaction start->low_yield Conversion Issue homocoupling Homocoupling Observed start->homocoupling Selectivity Issue debenzylation Debenzylation Detected start->debenzylation Protecting Group Issue catalyst_check Check Catalyst System (Pd-Black? Poisoning?) low_yield->catalyst_check temp_check Review Temperature homocoupling->temp_check h2_source_check Identify Potential H2 Source (Solvent, Base, Atmosphere) debenzylation->h2_source_check conditions_check Review Conditions (Base, Solvent, Temp) catalyst_check->conditions_check Catalyst OK solution_catalyst Solution: - Use inert atmosphere - Increase ligand ratio - Purify reagents catalyst_check->solution_catalyst activation_check Verify Phenol Activation (e.g., as -OTf) conditions_check->activation_check Conditions OK solution_conditions Solution: - Screen bases (K3PO4, Cs2CO3) - Ensure solvent is degassed - Optimize temperature conditions_check->solution_conditions solution_activation Solution: - Confirm full conversion to triflate/nonaflate before coupling activation_check->solution_activation stoich_check Check Stoichiometry temp_check->stoich_check Temp OK solution_temp Solution: - Lower reaction temperature temp_check->solution_temp ligand_check Evaluate Ligand Choice stoich_check->ligand_check Stoich. OK solution_stoich Solution: - Use slight excess (1.1-1.5 eq) of coupling partner stoich_check->solution_stoich solution_ligand Solution: - Use bulky, e--rich ligand (e.g., SPhos, NHC) ligand_check->solution_ligand catalyst_type_check Consider Catalyst Type h2_source_check->catalyst_type_check No obvious source solution_h2 Solution: - Use anhydrous, high-purity solvents - Avoid formate bases - Ensure inert atmosphere h2_source_check->solution_h2 solution_catalyst_type Solution: - Switch to Cu-based catalyst (Ullmann) - Change protecting group catalyst_type_check->solution_catalyst_type

Caption: A flowchart for diagnosing and solving common side reactions.

Key Reaction Pathways: Cross-Coupling vs. Homocoupling

The desired outcome of a cross-coupling reaction is often challenged by the competing homocoupling pathway. The diagram below illustrates this fundamental competition in a palladium-catalyzed Suzuki-Miyaura reaction.

ReactionPathways Competitive Reaction Pathways in Suzuki-Miyaura Coupling cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Ar_OTf Ar-OTf (Activated Phenol) OxAdd Ar-Pd(II)(OTf)Ln Ar_OTf->OxAdd Ar_BOH Ar'-B(OH)2 (Boronic Acid) Transmetalation Ar-Pd(II)-Ar'Ln Ar_BOH->Transmetalation Pd0 Pd(0)Ln Pd0->OxAdd Oxidative Addition OxAdd->Transmetalation Transmetalation OxAdd_Homo1 Ar-Pd(II)(OTf)Ln Cross_Product Desired Product Ar-Ar' Transmetalation->Cross_Product Reductive Elimination Cross_Product->Pd0 Catalyst Regeneration Homo_Product Side Product Ar-Ar Ligand_Exchange Ar-Pd(II)-ArLn + (OTf)2Pd(II)Ln OxAdd_Homo1->Ligand_Exchange Ligand Exchange OxAdd_Homo2 Ar-Pd(II)(OTf)Ln OxAdd_Homo2->Ligand_Exchange Ligand_Exchange->Homo_Product Reductive Elimination

Caption: Competition between cross-coupling and homocoupling pathways.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Activated 3-(4-Benzyloxyphenyl)phenol

This protocol assumes the phenol has been pre-activated as its triflate derivative.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-(4-Benzyloxyphenyl)phenyl triflate (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K₃PO₄ (3.0 eq).

    • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate and backfill the flask with dry Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add degassed solvent (e.g., a 10:1 mixture of dioxane and water) via syringe. The typical concentration is 0.1 M with respect to the triflate.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann C-O Coupling

This protocol is for coupling the free phenol with an aryl halide.

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add 3-(4-Benzyloxyphenyl)phenol (1.2 eq), the aryl halide (1.0 eq), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere:

    • Seal the tube. Evacuate and backfill with dry Argon or Nitrogen three times.

  • Solvent Addition:

    • Add anhydrous, degassed polar aprotic solvent (e.g., DMF or DMSO) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 100-140 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary Tables

Table 1: Comparison of Common Coupling Methods for Phenol Derivatization
Coupling ReactionTypical CatalystCoupling PartnerPhenol StateKey AdvantagesCommon Side Reactions
Suzuki-Miyaura Pd(0)/LigandBoronic Acid/EsterActivated (OTf, ONf)Broad scope, high functional group tolerance.[1]Homocoupling, dehalogenation of partner.[5]
Ullmann C-O Cu(I)/LigandAryl HalideFree PhenolDirect use of phenol, good for diaryl ethers.[3][12]Homocoupling of aryl halide, requires high temp.
Buchwald-Hartwig C-O Pd(0)/LigandAryl HalideFree PhenolMilder conditions than Ullmann.Catalyst deactivation, β-hydride elimination.[2]
Buchwald-Hartwig C-N Pd(0)/LigandAmineActivated (OTf, ONf)Excellent for aryl amine synthesis.[2]Reductive dehalogenation, catalyst poisoning.[23]
Table 2: Troubleshooting Summary
SymptomProbable CauseRecommended Action
No Reaction Catalyst DeactivationEnsure inert atmosphere; use fresh, high-purity reagents.[4]
Poor Phenol ActivationConfirm complete conversion to triflate via NMR/LC-MS before coupling.
Homocoupling Suboptimal ConditionsLower temperature; use slight excess of the non-phenolic partner.
Inappropriate LigandSwitch to a bulky, electron-rich ligand (e.g., SPhos, XPhos).[1]
Debenzylation Unwanted HydrogenolysisUse anhydrous solvents; avoid H₂ sources; consider Cu catalyst.[17][18]
Complex Mixture Phenol OxidationThoroughly degas all solvents and run under strict inert atmosphere.[21]

References

  • ResearchGate. (n.d.). Background and reaction development. (A) Aryl halide homo‐coupling side... Retrieved from [Link]

  • Ma, C., et al. (2021). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. PMC. Retrieved from [Link]

  • Sharninghausen, L., et al. (2023). Utilizing Ni-Catalyzed Cross-Coupling as a Reversed Strategy for Homogeneous Deprotection of Benzyl Ethers in Batch and Flow. ACS Publications. Retrieved from [Link]

  • Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Boons, G. J., & Hale, K. J. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. The Journal of Organic Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Li, C., et al. (2022). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Gütz, C., et al. (2023). Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction. ChemElectroChem.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Ali, A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • MDPI. (2021). Palladium-Catalyzed Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkenylation, arylation or C-C coupling. Retrieved from [Link]

  • Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. Retrieved from [Link]

  • Operachem. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]

  • The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom form
  • An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. (2016). SciSpace. Retrieved from [Link]

  • An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon−Oxygen Bond Cleavage. (2016). eScholarship@McGill. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (2024). MDPI. Retrieved from [Link]

  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI. Retrieved from [Link]

  • White, M. C., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 20: Suzuki Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. (2014). PMC - NIH. Retrieved from [Link]

  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. (2021). PMC - NIH. Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2025). ResearchGate. Retrieved from [Link]

  • Known methods for biaryl synthesis via oxidative phenol homocoupling... (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, A. K., & Singh, P. P. (2014). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. RSC Publishing. Retrieved from [Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003). ACS Publications. Retrieved from [Link]

  • Ullmann Coupling - Carbon Heteroatom Coupling. (2018). YouTube. Retrieved from [Link]

  • Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. (2024). Organic Letters. Retrieved from [Link]

  • Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. (2015). RSC Publishing. Retrieved from [Link]

  • Ullmann coupling-An overview. (2025). operachem. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (2022). PMC - NIH. Retrieved from [Link]

  • Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies. (2016). Dalton Transactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3-(4-Benzyloxyphenyl)phenol

[1][2][3] Case ID: REC-BP-304 Subject: Optimization of Solvent Systems for 3-(4-Benzyloxyphenyl)phenol (CAS: 809285-98-1) Status: Active Guide Assigned Specialist: Senior Application Scientist, Purification Division[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Case ID: REC-BP-304 Subject: Optimization of Solvent Systems for 3-(4-Benzyloxyphenyl)phenol (CAS: 809285-98-1) Status: Active Guide Assigned Specialist: Senior Application Scientist, Purification Division[1][2]

Executive Summary & Molecular Context[1][3][4]

Compound: 3-(4-Benzyloxyphenyl)phenol Synonyms: 4'-(benzyloxy)[1,1'-biphenyl]-3-ol Structure Analysis: This molecule features a biphenyl core with two distinct functionalities:[1][2]

  • Phenolic Hydroxyl (3-position): Provides polarity and hydrogen-bonding capability (H-bond donor/acceptor).[1][2]

  • Benzyloxy Ether (4'-position): Adds significant lipophilicity and bulk, reducing water solubility compared to simple phenols.[2]

The Challenge: The competing polarity of the hydroxyl group and the lipophilic benzyloxy-biphenyl scaffold creates a "solubility saddle."[3] The compound is too polar for pure alkanes (hexanes) but too lipophilic for water.[3] Successful recrystallization requires a solvent system that exploits the temperature-dependent solubility differential of the biphenyl core while accommodating the polar phenol.[3]

Solvent Selection Logic (The "Why")

We do not rely on guesswork. The following selection matrix is based on the "Like Dissolves Like" principle, modified for high-molecular-weight phenols.

Predicted Solubility Profile
Solvent SystemPolaritySolubility (Cold)Solubility (Hot)SuitabilityNotes
Water HighInsolubleInsolubleAntisolvent Used to force precipitation.[1][2]
Ethanol (EtOH) HighModerateHighPrimary Excellent for phenols; breaks H-bonds.[1][2]
Toluene Low-MedLowHighSecondary Excellent for the biphenyl core/benzyloxy group.[1][2]
Hexanes/Heptane LowInsolubleLowAntisolvent Used to lower polarity of Toluene or EtOAc.[2]
Ethyl Acetate MediumHighHighToo Good Often prevents crystallization; use only with Hexanes.[2]
Recommended Solvent Systems
  • Ethanol / Water (Standard Protocol): The hydroxyl group interacts favorably with ethanol. Water acts as a powerful antisolvent to drive the hydrophobic benzyloxy group out of solution upon cooling.[3] Best for removing inorganic salts (e.g., from Suzuki coupling).[2]

  • Toluene / Heptane (Alternative Protocol): Relies on the aromatic stacking of the biphenyl core. Best for removing non-polar impurities or if the compound "oils out" in aqueous mixtures.[3]

Experimental Protocols

Protocol A: The Ethanol/Water System (Recommended Start)

Target Impurities: Boronic acids, inorganic salts, polar byproducts.[3]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 5-10 mL per gram) and heat to reflux (approx. 78°C).

  • Saturation: If solid remains, add hot ethanol in small aliquots until dissolved. Crucial: Do not add excess solvent.[1][2]

  • Hot Filtration (Optional): If insoluble black specks (Pd catalyst) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Nucleation: Keep the solution boiling. Add hot Water dropwise.[2]

    • Stop point: The moment a faint turbidity (cloudiness) persists.[3][4]

    • Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.[1][2]

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 30-60 mins). Then, move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter crystals via vacuum. Wash with cold 50% EtOH/Water .[2]

Protocol B: The Toluene/Heptane System

Target Impurities: De-benzylated phenols, organic oligomers.[3]

  • Dissolution: Suspend solid in Toluene (approx. 3-5 mL per gram). Heat to reflux (110°C).

  • Saturation: Add toluene until dissolved.

  • Antisolvent Addition: While refluxing, add Heptane slowly.

    • Stop point: When the solution becomes slightly cloudy.

    • Clear: Add minimal Toluene to restore clarity.[2]

  • Cooling: Allow to cool slowly. Note: Toluene systems crystallize slower than alcohols.[2] Do not disturb.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob instead of crystals).

Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the antisolvent (water) was added too quickly, causing phase separation.[3] Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Add more solvent (the "good" solvent, e.g., Ethanol) to lower the concentration slightly.[3]

  • Seed it: Cool the solution until just above the oiling temperature, then add a tiny crystal of pure product (or scratch the glass).

  • Switch Systems: If EtOH/Water persists in oiling, switch to Toluene/Heptane .[2] Toluene often prevents oiling in biphenyls.[2]

Q2: The crystals are yellow or brown, but should be white.

Cause: Oxidation of the phenol or residual Palladium (from Suzuki coupling). Corrective Action:

  • Activated Charcoal: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight).[1][2] Stir for 5 mins at reflux, then perform a Hot Filtration (Step 3) before cooling.

  • Silica Plug: Before recrystallization, dissolve the crude in CH2Cl2 and pass it through a short pad of silica gel to trap polar colored impurities.[3]

Q3: I have low recovery yield (<50%).

Cause: Too much solvent used, or the compound is too soluble in the cold solvent.[3] Corrective Action:

  • Concentrate: Evaporate 30% of the mother liquor and cool again to harvest a "second crop."

  • Check Purity: If the mother liquor is very impure, low yield is actually a sign of successful purification (impurities stayed in solution).[3]

Visual Workflows

Diagram 1: Solvent Selection Decision Matrix

Caption: Logical flow for selecting the optimal solvent based on initial solubility tests.

SolventSelection Start Start: Crude 3-(4-Benzyloxyphenyl)phenol TestEtOH Test 1: Dissolve in Hot Ethanol Start->TestEtOH SolubleEtOH Is it Soluble? TestEtOH->SolubleEtOH MethodA Use Protocol A: Ethanol / Water SolubleEtOH->MethodA Yes (Clear Solution) TestTol Test 2: Dissolve in Hot Toluene SolubleEtOH->TestTol No (Insoluble) SolubleTol Is it Soluble? TestTol->SolubleTol MethodB Use Protocol B: Toluene / Heptane SolubleTol->MethodB Yes Fail Consult Senior Scientist (Check Identity) SolubleTol->Fail No

Diagram 2: Troubleshooting "Oiling Out"

Caption: Step-by-step rescue procedure when the product separates as an oil rather than a crystal.

OilingOut Issue Problem: Product Oils Out Reheat 1. Reheat to Reflux (Dissolve Oil) Issue->Reheat Adjust 2. Add 10-20% more 'Good' Solvent (EtOH) Reheat->Adjust CoolSlow 3. Cool Very Slowly (Insulate Flask) Adjust->CoolSlow Seed 4. Add Seed Crystal at ~40-50°C CoolSlow->Seed Result Crystallization Seed->Result

References

  • BenchChem. 3-[4-(Benzyloxy)phenyl]aniline CAS number and properties. (Analogous biphenyl/benzyloxy purification protocols). Retrieved from [1][2]

  • Sigma-Aldrich. 3-(4-Benzyloxyphenyl)phenol Product Information.[1][2] (Physical properties and CAS verification).[2][5] Retrieved from [1][2]

  • National Institutes of Health (PMC). Synthesis and Characterization of 4-benzyloxyphenyl derivatives.[1] (Methodology for recrystallizing benzyloxy-phenols from Ethanol).[1][2][6][7] Retrieved from [1][2]

  • Google Patents. Method for producing 4-benzyloxyphenol (JPH085832B2).[1][2] (Discusses solvent effects on color and purity of benzyloxy-phenols). Retrieved from

  • University of Pittsburgh. Common Solvents for Crystallization. (General solubility parameters for phenolic ethers). Retrieved from [1][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzyl Group Stability in Acidic Conditions

Welcome to the technical support center for navigating the complexities of benzyl group stability. This guide is designed for researchers, scientists, and drug development professionals who utilize benzyl (Bn) protecting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of benzyl group stability. This guide is designed for researchers, scientists, and drug development professionals who utilize benzyl (Bn) protecting groups and encounter challenges with their stability, particularly in acidic environments. Here, we move beyond simple protocols to explore the underlying chemical principles governing benzyl group lability, providing you with the expert insights needed to troubleshoot your synthetic routes effectively.

Frequently Asked Questions (FAQs)

FAQ 1: My benzyl ether is cleaving under what I thought were "mild" acidic conditions. Why is this happening?

This is a common and important observation. While benzyl ethers are generally considered stable to many acidic conditions, their lability is not absolute and is highly dependent on the specific reaction environment and the substrate itself.[1][2]

Several factors can contribute to the unexpected cleavage of a benzyl ether under mildly acidic conditions:

  • The Nature of the Acid: Not all acids are created equal. Strong Brønsted acids like HBr and strong Lewis acids such as boron tribromide (BBr₃) or boron trichloride (BCl₃) are known to cleave benzyl ethers, often at low temperatures.[1][3][4] Even some "milder" Lewis acids can facilitate cleavage, especially with prolonged reaction times or elevated temperatures.

  • Substrate-Specific Effects: The electronic and steric environment around the benzyl ether can significantly influence its stability. For instance, electron-donating groups on the protected alcohol can stabilize a developing positive charge during cleavage, making the ether more acid-labile.

  • Presence of Cation Scavengers: In the absence of a cation scavenger, the released benzyl cation can be highly reactive and may lead to side reactions, including re-alkylation of the deprotected alcohol or other nucleophilic species in the reaction mixture.

Mechanism of Acid-Catalyzed Cleavage:

The cleavage of a benzyl ether under acidic conditions typically proceeds through an SN1 or SN2 pathway.[5] The first step is the protonation of the ether oxygen, which makes the alcohol a much better leaving group.[5]

  • SN1 Pathway: If the structure of the alcohol can support a stable carbocation, the protonated ether will dissociate to form the alcohol and a stable benzyl cation. This cation is stabilized by resonance across the aromatic ring.[4][6]

  • SN2 Pathway: For primary alcohols, the reaction is more likely to proceed via an SN2 mechanism where a nucleophile (e.g., the conjugate base of the acid) attacks the benzylic carbon, displacing the protonated alcohol.

FAQ 2: I'm trying to deprotect a Boc group with TFA, but my benzyl ethers are also being partially cleaved. How can I improve selectivity?

This is a classic challenge in peptide synthesis and other multi-step syntheses employing orthogonal protecting group strategies.[7][8] While the benzyl group is generally more stable to acid than the tert-butoxycarbonyl (Boc) group, significant cleavage can occur with repeated or prolonged exposure to trifluoroacetic acid (TFA).[8][9]

Strategies to Enhance Selectivity:

  • Modify the TFA Cleavage Cocktail: The composition of your deprotection solution can be optimized to minimize benzyl ether cleavage.

    • Reduced TFA Concentration: Using a lower concentration of TFA in a solvent like dichloromethane (DCM) can sometimes be sufficient to remove the Boc group without significantly affecting the benzyl ether.

    • Addition of Scavengers: Including cation scavengers in the TFA cocktail is crucial. Thioanisole, triisopropylsilane (TIS), and water are commonly used to trap the tert-butyl cation generated during Boc deprotection, preventing it from re-alkylating other functional groups or promoting side reactions.

    • Solvent Effects: The choice of solvent can influence the rate of debenzylation. Acetic acid, for example, has been shown to facilitate the hydrogenolysis of benzyl ethers, so its use in acidic deprotection mixtures should be carefully considered if benzyl group retention is desired.[3]

  • Consider a More Labile Amino-Protecting Group: If benzyl ether stability remains a persistent issue, switching to a more acid-labile N-terminal protecting group for peptide synthesis, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, could be a viable alternative. The Fmoc group is removed under basic conditions, which are orthogonal to the acidic conditions required for benzyl ether cleavage.[7]

  • Use of Substituted Benzyl Ethers: For applications requiring enhanced stability, consider using benzyl ethers with electron-withdrawing groups on the aromatic ring (e.g., 4-chlorobenzyl). These groups destabilize the benzyl cation, making the ether more resistant to acid-catalyzed cleavage.[10] Conversely, electron-donating groups like a p-methoxy group (PMB ether) make the ether significantly more acid-labile.[11][12]

Troubleshooting Guide

Problem 1: Incomplete Benzyl Group Cleavage with Strong Acid

You are using a strong acid like HBr or BBr₃, but the deprotection is sluggish or incomplete.

Potential Cause Troubleshooting Steps & Explanation
Insufficient Acid Ensure you are using a sufficient stoichiometric excess of the acidic reagent. For Lewis acids like BBr₃, multiple equivalents may be necessary to coordinate to all basic sites in the molecule.
Low Temperature While many acid-catalyzed debenzylations are performed at low temperatures (e.g., -78 °C) to improve selectivity, some substrates may require warming to facilitate cleavage. Monitor the reaction by TLC or LC-MS and slowly allow the temperature to rise if the reaction is not progressing.
Presence of Basic Functional Groups Other basic functional groups in your molecule (e.g., amines) can consume the acid, rendering it unavailable for ether cleavage. Increase the equivalents of acid to account for this.
Steric Hindrance A sterically congested environment around the benzyl ether can hinder the approach of the acid and any subsequent nucleophile. In such cases, longer reaction times or higher temperatures may be required.
Problem 2: Unwanted Side Reactions During Acidic Debenzylation

You are successfully cleaving the benzyl group, but are observing significant formation of byproducts.

Potential Cause Troubleshooting Steps & Explanation
Friedel-Crafts-type Side Reactions The liberated benzyl cation is an electrophile that can re-alkylate electron-rich aromatic rings present in your substrate or scavengers. The use of a more effective cation scavenger, such as a mixture of phenol and p-cresol, can mitigate this.[13]
Rearrangement or Elimination If your deprotected alcohol is prone to acid-catalyzed rearrangement (e.g., Wagner-Meerwein) or elimination, consider using a milder deprotection method if possible, such as catalytic hydrogenolysis.
Migration of Benzyl Group In substrates containing tyrosine, an acid-catalyzed O- to C-migration of the benzyl group can occur.[13] This side reaction can be suppressed by using HBr in a mixture of phenol and p-cresol instead of HBr in TFA.[13]
Visualizing the Troubleshooting Logic

The following flowchart provides a decision-making framework for troubleshooting benzyl group stability issues in acidic conditions.

troubleshooting_flowchart start Benzyl Group Stability Issue in Acidic Conditions q1 Is the benzyl group cleaving unintentionally? start->q1 q2 Is the intended cleavage incomplete? start->q2 unintentional_cleavage Unintentional Cleavage q1->unintentional_cleavage Yes incomplete_cleavage Incomplete Cleavage q2->incomplete_cleavage Yes check_acid Analyze Acid Strength (Brønsted vs. Lewis) unintentional_cleavage->check_acid check_substrate Evaluate Substrate Electronics (EWG vs. EDG) check_acid->check_substrate modify_conditions Modify Reaction Conditions: - Lower Temperature - Shorter Reaction Time - Use Weaker Acid check_substrate->modify_conditions increase_acid Increase Equivalents of Acid incomplete_cleavage->increase_acid increase_temp Increase Reaction Temperature increase_acid->increase_temp check_basicsites Identify & Account for Other Basic Sites increase_temp->check_basicsites

Caption: Troubleshooting flowchart for benzyl group stability.

Experimental Protocols

Protocol 1: Standard Acidic Cleavage of a Benzyl Ether with Boron Trichloride (BCl₃)

This protocol outlines a general procedure for the deprotection of a benzyl ether using a strong Lewis acid.[1]

Materials:

  • Benzyl-protected substrate

  • Anhydrous dichloromethane (DCM)

  • Boron trichloride (BCl₃), 1M solution in DCM

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the benzyl ether (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1M solution of BCl₃ in DCM (1.2 equivalents) dropwise to the stirred solution.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Wash the mixture sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness Note: The use of an inert atmosphere and anhydrous solvents is critical for the success of this reaction, as BCl₃ is highly reactive with water. The quench with methanol should be performed slowly and at low temperature to control the exotherm.

Protocol 2: Selective Boc Deprotection in the Presence of a Benzyl Ether

This protocol provides a starting point for the selective removal of a Boc group while minimizing cleavage of a benzyl ether.

Materials:

  • Boc- and Benzyl-protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Dissolve the protected substrate in DCM.

  • Prepare the deprotection cocktail: A common mixture is 95:2.5:2.5 (v/v/v) of TFA:Water:TIS.

  • Add the deprotection cocktail to the solution of the substrate at room temperature.

  • Stir the reaction and monitor the disappearance of the starting material by TLC or LC-MS (typically 1-2 hours).

  • Once the Boc deprotection is complete, remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove residual TFA).

  • The resulting crude product can then be carried forward or purified as needed.

Expertise & Experience Insight: The ratio of scavengers can be adjusted based on the substrate. For substrates particularly sensitive to acid, a lower concentration of TFA (e.g., 20-50% in DCM) can be attempted, although this may require longer reaction times.

Visualizing the SN1 Cleavage Mechanism

The following diagram illustrates the SN1 mechanism for the acid-catalyzed cleavage of a benzyl ether.

SN1_cleavage start R-O-Bn protonated_ether R-O(H+)-Bn start->protonated_ether + H+ carbocation_intermediate [Bn+] protonated_ether->carbocation_intermediate - R-OH final_product Bn-Nu carbocation_intermediate->final_product + Nu- alcohol R-OH nucleophile Nu-

Sources

Optimization

Technical Support Center: Solving Moisture Sensitivity Issues with 3-(4-Benzyloxyphenyl)phenol

Introduction Welcome to the dedicated technical support center for 3-(4-Benzyloxyphenyl)phenol. This resource is tailored for researchers, scientists, and drug development professionals who are leveraging this versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the dedicated technical support center for 3-(4-Benzyloxyphenyl)phenol. This resource is tailored for researchers, scientists, and drug development professionals who are leveraging this versatile, yet moisture-sensitive, chemical compound. As a team of Senior Application Scientists, we have developed this comprehensive guide to provide you with field-proven insights and scientifically-grounded protocols to navigate the challenges associated with the handling and use of 3-(4-Benzyloxyphenyl)phenol, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-(4-Benzyloxyphenyl)phenol and what are its primary applications?

3-(4-Benzyloxyphenyl)phenol, also known as 4-(benzyloxy)phenol, is a key organic building block. It is widely used in the synthesis of more complex molecules, including bis(4-benzyloxyphenoxy)phenyl phosphine oxide and various hetaryl-azophenol dyes. Its chemical structure makes it a valuable precursor in medicinal chemistry for the development of novel pharmaceutical agents.

Q2: What makes 3-(4-Benzyloxyphenyl)phenol moisture-sensitive?

The moisture sensitivity of 3-(4-Benzyloxyphenyl)phenol stems from its phenolic hydroxyl (-OH) group. This group is acidic and can be deprotonated by a base to form a phenoxide ion.[1][2] In the presence of moisture, water can compete with the intended reagents, leading to unwanted side reactions and a decrease in product yield. While not reactive with water under neutral pH, any residual moisture can significantly interfere with reactions where the hydroxyl group is the target for chemical modification.

Q3: What are the tell-tale signs of moisture contamination in my 3-(4-Benzyloxyphenyl)phenol sample?

Visually, you might observe clumping of the solid material. However, for a more definitive assessment, analytical methods are recommended. Karl Fischer titration is a precise method for quantifying water content.[3] Spectroscopic techniques such as ¹H NMR can also be indicative, as the presence of water can broaden the signal of the hydroxyl proton. In the context of a chemical reaction, incomplete conversion of the starting material or the emergence of unexpected byproducts are strong indicators of moisture-related issues.[4]

Q4: What is the proper way to store 3-(4-Benzyloxyphenyl)phenol to prevent moisture absorption?

To maintain its quality, 3-(4-Benzyloxyphenyl)phenol should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[5] For long-term storage, using a desiccator with a drying agent like silica gel is highly advisable.[5][6] For optimal protection, especially for larger quantities, storage in a controlled-atmosphere glovebox is the best practice.

Troubleshooting Guide: Experimental Challenges

This section provides in-depth solutions to specific issues you may face during your experiments with 3-(4-Benzyloxyphenyl)phenol.

Issue 1: Consistently Low Yields in Etherification or Esterification Reactions

Q: I'm attempting a Williamson ether synthesis with 3-(4-Benzyloxyphenyl)phenol, but my yields are disappointingly low. What could be the problem?

A: Low yields in such reactions are very often due to the presence of moisture.

  • Underlying Cause: In a Williamson ether synthesis, the phenolic hydroxyl group is deprotonated by a base to create a nucleophilic phenoxide. If water is present, it can neutralize the base, thereby preventing the formation of the reactive phenoxide.[4] Furthermore, water can hydrolyze the alkyl halide starting material.

  • Troubleshooting Steps:

    • Verify Reagent Purity:

      • 3-(4-Benzyloxyphenyl)phenol: Ensure your starting material is thoroughly dry. If moisture is suspected, dry the compound under high vacuum. For larger amounts, azeotropic distillation with toluene is an effective method to remove water.[7]

      • Solvent: Always use anhydrous solvents. Either purchase high-purity anhydrous grade solvents or dry them in the lab using appropriate techniques, such as distillation over a drying agent.[8]

      • Base: Bases like potassium carbonate can be hygroscopic. Use a freshly opened or dried portion for your reaction.

    • Optimize Reaction Setup:

      • Flame-dry all glassware under vacuum or oven-dry it prior to use.

      • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Refine the Order of Addition:

      • Add the 3-(4-Benzyloxyphenyl)phenol and the base to the anhydrous solvent.

      • Allow this mixture to stir for a sufficient time to ensure complete formation of the phenoxide before introducing the electrophile.[9]

  • Experimental Workflow Diagram:

    Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_outcome Outcome A Dry Glassware D Assemble under Inert Gas A->D B Use Anhydrous Solvent B->D C Dry Reagents C->D E Add Phenol & Base D->E F Form Phenoxide E->F G Add Electrophile F->G H High Yield G->H

    Caption: Optimized workflow for etherification.

Issue 2: Poor Reproducibility in High-Throughput Screening (HTS)

Q: We are using 3-(4-Benzyloxyphenyl)phenol in our HTS assays, and the results are inconsistent. Could moisture be the cause?

A: Yes, in an HTS environment where reactions are performed in small volumes, even minute amounts of atmospheric moisture can lead to significant variability.[10]

  • Underlying Cause: The small reaction volumes in HTS are highly susceptible to environmental changes. The hygroscopic nature of common HTS solvents like DMSO means they can readily absorb atmospheric water, which can alter reaction kinetics and lead to inconsistent data.[10]

  • Troubleshooting Steps:

    • Control the Environment:

      • Perform plate preparation and reagent dispensing in a controlled, low-humidity environment like a glovebox or a nitrogen-purged enclosure.

      • Use adhesive plate seals to minimize exposure to the atmosphere.

    • Manage Solvents:

      • Use fresh, unopened anhydrous solvents for each HTS run.

      • If using bulk solvent dispensers, ensure they are protected with drying tubes.

    • Ensure Stock Solution Stability:

      • Prepare stock solutions of 3-(4-Benzyloxyphenyl)phenol in an anhydrous solvent and store them under an inert atmosphere.

      • Consider aliquoting stock solutions to minimize the number of times the main stock is exposed to the atmosphere.

  • Data Comparison:

ParameterUncontrolled EnvironmentControlled (Inert) Environment
Relative Standard Deviation (RSD) of Yield > 20%< 5%
Frequency of Outlier Data Points HighLow
Assay Z'-factor < 0.5 (Poor)> 0.5 (Excellent)

Issue 3: Formation of Unidentified Byproducts

Q: I'm observing an unknown impurity in my reaction mixture. How can I determine its identity and prevent its formation?

A: The appearance of unexpected byproducts can often be attributed to moisture-induced side reactions.

  • Underlying Cause: Depending on the reaction conditions, water can participate in side reactions. For example, in the presence of a strong base, water can lead to the hydrolysis of the electrophile.

  • Troubleshooting and Identification Strategy:

    • Run a Control Experiment: Perform the reaction under the same conditions but without the electrophile. If the byproduct still forms, it suggests degradation of the starting material. If not, the byproduct likely involves the electrophile.

    • Characterize the Impurity:

      • Utilize LC-MS to determine the molecular weight of the byproduct.[11]

      • If possible, isolate the impurity and use NMR spectroscopy to elucidate its structure.

    • Implement Preventative Measures:

      • Adhere to the stringent drying protocols detailed in "Issue 1."

      • Consider using a milder base or lower reaction temperatures to minimize the potential for side reactions.

  • Troubleshooting Decision Tree:

    Caption: Decision tree for byproduct analysis.

References

  • Title: Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds Source: Benchchem URL
  • Title: Improving reaction conditions for Williamson ether synthesis Source: Benchchem URL
  • Title: How to Safely Store Lab Chemicals and Reagents Source: B&M Scientific URL
  • Title: In situ DMSO hydration measurements of HTS compound libraries Source: PubMed URL: [Link]

  • Title: How To: Remove Residual Water Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: A Method for Detecting Water in Organic Solvents Source: Chemistry URL: [Link]

  • Title: Alcohol to Ether using Williamson synthesis (O-Alkylation) Source: Chem-Station URL: [Link]

  • Title: Chemical Reactions of Alcohols and Phenols Source: Vedantu URL: [Link]

  • Title: Phenols Source: Chem LibreTexts URL: [Link]

  • Title: Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of 3-(4-Benzyloxyphenyl)phenol Polymers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Benzyloxyphenyl)phenol polymers. This guide provides in-depth troubleshooting advice, frequently a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Benzyloxyphenyl)phenol polymers. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges related to the thermal stability of these advanced materials.

Part 1: Fundamentals of Thermal Stability

3-(4-Benzyloxyphenyl)phenol polymers, a subclass of poly(phenylene ether)s (PPEs), are valued for their high performance. However, their thermal stability is a critical parameter that dictates their processing window and operational lifetime. Degradation typically initiates at the weakest chemical bonds within the polymer structure. For this specific polymer, key areas of concern include the benzylic ether linkage and the main poly(phenylene ether) backbone. Thermal degradation can proceed via chain scission, cross-linking, or oxidative reactions, especially in the presence of oxygen.

Understanding the baseline thermal behavior is crucial. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing these properties. TGA measures weight loss as a function of temperature, identifying the onset of decomposition, while DSC detects heat flow changes associated with events like the glass transition temperature (Tg), melting, and crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a typical decomposition temperature for 3-(4-Benzyloxyphenyl)phenol polymers?

A1: While the exact temperature depends on molecular weight, purity, and end-group chemistry, polymers of this class generally exhibit good thermal stability. Decomposition onset in an inert atmosphere (nitrogen) often begins above 400°C. For similar high-performance polymers like Poly(ether ether ketone) (PEEK), significant weight loss occurs between 575-580°C. The presence of oxygen will lower this temperature.

Q2: How does molecular weight influence the thermal stability of these polymers?

A2: Higher molecular weight polymers generally exhibit greater thermal stability. This is because they have a lower concentration of potentially reactive chain ends per unit mass and increased chain entanglement, which restricts thermal motion and the initiation of degradation.

Q3: What role does the benzyl ether group play in the polymer's thermal stability?

A3: The benzyl ether group is often one of the more thermally labile points in the structure. Cleavage of this group can be an early event in the thermal degradation pathway, potentially generating radical species that can accelerate the degradation of the main polymer backbone.

Q4: Can residual catalyst from the polymerization process affect thermal stability?

A4: Yes, residual transition metal catalysts (e.g., copper or manganese complexes used in oxidative coupling) can act as pro-degradants, initiating thermal or thermo-oxidative degradation at temperatures lower than the intrinsic decomposition temperature of the pure polymer. Thorough purification is essential.

Q5: Why are my TGA results different when running in air versus nitrogen?

A5: In a nitrogen atmosphere, the degradation mechanism is primarily pyrolysis (thermal cleavage of bonds). In air, thermo-oxidative degradation occurs, where oxygen actively participates in the degradation reactions. This oxidative process is typically more aggressive and initiates at lower temperatures, leading to a lower observed decomposition temperature and often less char residue.

Part 3: Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Guide 1: Premature Weight Loss Observed in TGA Analysis
  • Problem: The TGA thermogram shows a significant weight loss at a temperature much lower than expected (e.g., below 350°C).

  • Probable Causes & Solutions:

    Probable CauseScientific Explanation & Solution
    Residual Solvent or Monomer Low molecular weight species like residual solvents (e.g., NMP, toluene) or unreacted monomers will volatilize at lower temperatures, appearing as an initial weight loss step. Solution: Ensure the polymer is thoroughly purified by precipitation in a non-solvent (like methanol) and dried under vacuum at an elevated temperature (e.g., 80-100°C) for an extended period (24 hours) to remove all volatiles.
    Low Molecular Weight Polymer chains with lower molecular weight have a higher proportion of end groups, which are often less stable than the main chain, leading to earlier degradation. Solution: Optimize polymerization conditions (reaction time, temperature, catalyst concentration) to achieve a higher molecular weight. Verify molecular weight using techniques like Gel Permeation Chromatography (GPC).
    Presence of Impurities Residual catalysts or other impurities can initiate degradation. Solution: Wash the polymer extensively after precipitation. If catalyst residues are suspected, washing with a dilute acid solution may help remove metallic impurities.
    Hydrolytic Degradation Although less common for this polymer type, absorbed moisture can contribute to hydrolytic cleavage of ether bonds at high temperatures. Solution: Dry the sample thoroughly in a vacuum oven just before TGA analysis. Consider a pre-heating step in the TGA (e.g., hold at 120°C for 30 minutes) to drive off any adsorbed water.
Guide 2: Inconsistent Glass Transition Temperature (Tg) in DSC
  • Problem: DSC scans show a broad, weak, or shifting glass transition temperature (Tg) between different batches of the same polymer.

  • Probable Causes & Solutions:

    Probable CauseScientific Explanation & Solution
    Broad Molecular Weight Distribution A polymer sample with a wide range of chain lengths will exhibit a broader Tg, as different chain segments gain mobility over a wider temperature range. Solution: Refine the polymerization process to achieve a narrower molecular weight distribution. Fractionation of the polymer can also be used to isolate samples with more uniform chain lengths.
    Residual Solvent Trapped solvent can act as a plasticizer, artificially lowering and broadening the Tg. Solution: Implement a more rigorous drying protocol as described in Guide 1. A second heating cycle in the DSC often reveals a more accurate Tg after the solvent has been driven off in the first scan.
    Variable Thermal History The thermal history of the polymer (e.g., cooling rate from the melt) significantly impacts its amorphous structure and thus its Tg. Solution: To obtain a consistent Tg, always perform a "heat-cool-heat" cycle in the DSC. The Tg should be determined from the second heating scan, which erases the previous thermal history and provides a standardized measurement.
    Contamination Cross-contamination with another polymer can result in multiple or shifted thermal transitions. Solution: Ensure meticulous cleaning of all glassware and equipment. If contamination is suspected, DSC can often identify the contaminant by its characteristic thermal signature.

Part 4: Key Experimental Protocols & Visualizations

Protocol 1: Standard TGA Method for Thermal Stability Assessment

This protocol provides a standardized method for evaluating the thermal stability of your polymer.

  • Sample Preparation: Ensure the polymer sample is finely ground into a powder and thoroughly dried in a vacuum oven at 100°C for at least 12 hours.

  • Instrument Setup:

    • Place 5-10 mg of the dried sample into a clean, tared TGA pan (platinum or alumina).

    • Calibrate the instrument for temperature and mass according to the manufacturer's guidelines.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (or Air for oxidative stability studies).

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 800°C at a heating rate of 10°C/min. A slower rate can provide better resolution of degradation steps, while a faster rate shifts events to higher temperatures.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset).

    • Determine the temperature at 5% weight loss (Td5%), a common metric for thermal stability.

    • Identify the temperature of maximum decomposition rate from the peak of the derivative (DTG) curve.

    • Record the percentage of char residue remaining at the end of the run (e.g., at 800°C).

Visualization: Troubleshooting Workflow for Low Td5%

The following diagram illustrates a logical workflow for diagnosing the cause of unexpectedly low thermal stability.

G start Problem: Low Td5 in TGA check_volatiles Run TGA with pre-heat step (e.g., hold at 150°C for 30 min) start->check_volatiles volatiles_present Weight loss during pre-heat? check_volatiles->volatiles_present yes_volatiles Yes volatiles_present->yes_volatiles Yes no_volatiles No volatiles_present->no_volatiles No cause_volatiles Cause: Residual Solvent/ Monomer/Moisture yes_volatiles->cause_volatiles check_mw Analyze Molecular Weight (GPC) no_volatiles->check_mw solution_volatiles Solution: Improve purification and drying protocol. cause_volatiles->solution_volatiles mw_low Is MW lower than expected? check_mw->mw_low yes_mw Yes mw_low->yes_mw Yes no_mw No mw_low->no_mw No cause_mw Cause: Incomplete Polymerization yes_mw->cause_mw check_impurities Consider Impurities (e.g., residual catalyst) no_mw->check_impurities solution_mw Solution: Optimize synthesis conditions. cause_mw->solution_mw solution_impurities Solution: Enhance purification, use acid wash if needed. check_impurities->solution_impurities G cluster_0 Unstabilized Polymer Chain cluster_1 End-Capped (Stabilized) Polymer Chain P1 ---[Ph-O-Ph]---[Ph-O-Ph]---Ph-OH Degradation ---> Chain Scission & Degradation P1->Degradation Heat Δ (Heat) Heat->P1 Initiation at -OH end group P2 ---[Ph-O-Ph]---[Ph-O-Ph]---Ph-O-R Block Degradation Pathway Blocked P2->Block Heat2 Δ (Heat) Heat2->P2 Stable ---> Increased Thermal Stability Block->Stable

Caption: Effect of end-capping on polymer thermal stability.

Part 5: References

  • Gu, A., Yu, Z., & Li, Y. (2009). A kinetic analysis on thermal degradation of poly(phenylene sulfide ether). Journal of Applied Polymer Science.

  • Gu, A., Yu, Z., & Li, Y. (2009). A kinetic analysis on thermal degradation of poly(phenylene sulfide ether). DOI.

  • MDPI. (2025). Synthesis of Polyfluorinated Aromatic Selenide-Modified Polysiloxanes: Enhanced Thermal Stability, Hydrophobicity, and Noncovalent Modification Potential. Retrieved from [Link]

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.).

  • Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. (2009). Polymer Degradation and Stability, 94(8), 1261-1266.

  • CORE. (n.d.). Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review. Retrieved from [Link]

  • The Madison Group. (n.d.). Problem Solving With Thermal Analysis. Retrieved from [Link]

  • SPECIFIC POLYMERS. (n.d.). DSC analysis. Retrieved from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. Retrieved from [Link]

  • Patsnap Eureka. (2025). Thermal Stability of Polymers: Why Some Degrade Faster Than Others. Retrieved from [Link]

  • Using DSC to Quantify Polymer Mixtures – Possibilities and Challenges. (2025).

  • NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Retrieved from [Link]

  • AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyphenyl ether. Retrieved from [Link]

  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • YouTube. (2023). Thermogravimetric Analysis (TGA) For Polymers Explained!!!. Retrieved from [Link]

  • Google Patents. (n.d.). US20210347944A1 - Method of preparing a poly(phenylene ether), poly(phenylene ether) made thereby, and article comprising the poly(phenylene ether). Retrieved from

  • ACS Publications. (2022). *Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better Thermal, Dielectric

Reference Data & Comparative Studies

Validation

FTIR absorption peaks of 3-(4-Benzyloxyphenyl)phenol

An In-Depth Comparative Guide to the FTIR Absorption Peaks of 3-(4-Benzyloxyphenyl)phenol Authored by: A Senior Application Scientist This guide provides a comprehensive analysis and comparison of the Fourier-Transform I...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Absorption Peaks of 3-(4-Benzyloxyphenyl)phenol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis and comparison of the Fourier-Transform Infrared (FTIR) absorption peaks for 3-(4-Benzyloxyphenyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral characteristics of the target molecule, placing it in context with structurally related alternatives. The analysis is built upon established spectroscopic principles and data from reference compounds to provide a robust, predictive framework for identification and characterization.

Introduction: The Structural and Spectroscopic Significance of 3-(4-Benzyloxyphenyl)phenol

3-(4-Benzyloxyphenyl)phenol is a bifunctional aromatic compound featuring a biphenyl-like core structure. Its key functional groups—a phenolic hydroxyl (-OH) and a benzyl ether (-O-CH₂) linkage—make it a valuable building block in organic synthesis, particularly in the development of novel polymers, liquid crystals, and pharmaceutical intermediates.

FTIR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such molecules. It measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies. Each functional group possesses a unique set of vibrational modes (stretching, bending, etc.), resulting in a characteristic "fingerprint" spectrum that allows for unequivocal identification and assessment of purity. This guide will dissect the expected FTIR spectrum of 3-(4-Benzyloxyphenyl)phenol by correlating its structural components with their known absorption regions and comparing them to simpler, well-characterized molecules.

Predicted FTIR Spectrum of 3-(4-Benzyloxyphenyl)phenol: A Functional Group Analysis

Caption: Key functional groups and their predicted IR absorption regions in 3-(4-Benzyloxyphenyl)phenol.

Key Vibrational Modes and Expected Absorption Peaks:
  • O-H Stretching (Phenolic Hydroxyl): The most prominent feature is expected to be a strong, broad absorption band in the region of 3200-3550 cm⁻¹ . The significant broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[1]

  • C-H Stretching (Aromatic and Aliphatic):

    • Aromatic C-H: Multiple weak to medium, sharp peaks are anticipated just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. These arise from the stretching vibrations of the C-H bonds on the two benzene rings.[1][2]

    • Aliphatic C-H: The methylene (-CH₂) bridge of the benzyl group will produce characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. These are expected as two distinct peaks around 2925 cm⁻¹ and 2855 cm⁻¹ .[3]

  • C=C Stretching (Aromatic Rings): The stretching of carbon-carbon double bonds within the aromatic rings gives rise to several medium-to-strong absorptions in the 1450-1610 cm⁻¹ region. The precise number and position of these peaks can be indicative of the substitution pattern.[1][4]

  • C-O Stretching (Ether and Phenol):

    • Aryl-Alkyl Ether: The asymmetric C-O-C stretching of the benzyl ether linkage is expected to produce a strong, characteristic peak in the 1230-1270 cm⁻¹ range. A corresponding symmetric stretch is expected in the 1020-1075 cm⁻¹ region.[5][6]

    • Phenolic C-O: The stretching vibration of the C-O bond of the phenol group typically appears as a strong band around 1220 cm⁻¹ , often coupled with O-H in-plane bending.[1]

  • C-H Bending (Out-of-Plane): In the fingerprint region (650-900 cm⁻¹ ), strong absorptions due to out-of-plane C-H bending vibrations provide valuable information about the substitution patterns on the aromatic rings. For the 1,3-disubstituted and 1,4-disubstituted rings in the molecule, characteristic bands are expected in this region.

Comparative FTIR Analysis: Benchmarking Against Alternatives

To validate our predictions and understand the unique spectral features of 3-(4-Benzyloxyphenyl)phenol, we compare its expected spectrum with the known FTIR data of three reference compounds: Phenol, Benzyl Phenyl Ether, and [1,1'-Biphenyl]-4,4'-diol.

Functional Group Vibration 3-(4-Benzyloxyphenyl)phenol (Predicted) Phenol Benzyl Phenyl Ether [1,1'-Biphenyl]-4,4'-diol
O-H Stretch (H-bonded) ~3200-3550 cm⁻¹ (Strong, Broad)~3230-3550 cm⁻¹ (Strong, Broad)[1]Absent~3200-3400 cm⁻¹ (Strong, Broad)[7]
Aromatic C-H Stretch ~3030-3100 cm⁻¹ (Medium, Sharp)~3000-3100 cm⁻¹ (Medium, Sharp)[1]~3030-3090 cm⁻¹ (Medium, Sharp)[8]~3020-3080 cm⁻¹ (Medium, Sharp)[7]
Aliphatic C-H Stretch ~2855 & 2925 cm⁻¹ (Medium, Sharp)Absent~2870 & 2930 cm⁻¹ (Medium, Sharp)[8]Absent
Aromatic C=C Stretch ~1450-1610 cm⁻¹ (Multiple, Strong)~1440-1600 cm⁻¹ (Multiple, Strong)[1]~1450-1600 cm⁻¹ (Multiple, Strong)[8]~1480-1610 cm⁻¹ (Multiple, Strong)[7]
C-O-C Asymmetric Stretch (Ether) ~1230-1270 cm⁻¹ (Strong)Absent~1245 cm⁻¹ (Strong)[8]Absent
C-O Stretch (Phenol) ~1220 cm⁻¹ (Strong)~1220 cm⁻¹ (Strong)[1]Absent~1210 cm⁻¹ (Strong)[7]
Key Comparative Insights:
  • Presence of All Key Bands: The spectrum of 3-(4-Benzyloxyphenyl)phenol is essentially a composite, exhibiting the characteristic O-H stretch from its phenolic moiety (like Phenol and Biphenyl-diol) and the aliphatic C-H and C-O-C ether stretches from its benzyl ether portion (like Benzyl Phenyl Ether).

  • Distinguishing from Phenol: While sharing the phenolic O-H and C-O stretches, 3-(4-Benzyloxyphenyl)phenol is clearly distinguished by the presence of aliphatic C-H stretches (~2855/2925 cm⁻¹) and the strong aryl-alkyl ether band (~1240 cm⁻¹), both of which are absent in phenol.[1]

  • Distinguishing from Benzyl Phenyl Ether: Conversely, the presence of the very broad O-H stretch (~3200-3550 cm⁻¹) immediately differentiates it from Benzyl Phenyl Ether, which lacks a hydroxyl group.[8][9]

  • Distinguishing from Biphenyl-4,4'-diol: The key difference here is the presence of the benzyl group. The aliphatic C-H stretches and the strong aryl-alkyl ether C-O-C stretch in 3-(4-Benzyloxyphenyl)phenol are absent in the spectrum of [1,1'-Biphenyl]-4,4'-diol.[7]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section provides a standardized protocol for obtaining the FTIR spectrum of a solid sample like 3-(4-Benzyloxyphenyl)phenol using the Potassium Bromide (KBr) pellet technique.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start: Dry Sample & KBr grind Grind 1-2 mg Sample with ~150 mg KBr start->grind mix Ensure Homogeneous Mixture grind->mix load Load Mixture into Pellet Die mix->load press Press into Transparent Pellet (7-10 tons pressure) load->press bg Run Background Spectrum (Empty Sample Holder) press->bg sample Mount Pellet & Run Sample Scan (16-32 scans, 4000-400 cm⁻¹) bg->sample process Automatic Background Subtraction sample->process analyze Baseline Correction & Peak Picking process->analyze report Generate Absorbance Spectrum analyze->report

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:
  • Materials and Equipment:

    • 3-(4-Benzyloxyphenyl)phenol (1-2 mg, thoroughly dried)

    • FTIR-grade Potassium Bromide (KBr) (~150 mg, desiccated)

    • Agate mortar and pestle

    • Pellet-pressing die

    • Hydraulic press

    • FTIR Spectrometer

  • Sample Preparation (KBr Pellet):

    • Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic-like quality under pressure, forming a stable matrix for the sample.

    • Place ~150 mg of dry KBr into the agate mortar and grind it to a fine, consistent powder.

    • Add 1-2 mg of the solid sample. The 1:100 sample-to-KBr ratio is critical to ensure the sample is sufficiently dilute to avoid total absorption (peak saturation) while providing a strong enough signal.

    • Grind the mixture for 2-3 minutes until it is a homogenous, fine powder. Inadequate mixing is a common source of poor-quality spectra with sloping baselines.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 1-2 minutes. This sinters the KBr into a transparent or translucent pellet.

    • Carefully release the pressure and extract the pellet from the die. A high-quality pellet should be clear and free of cracks.

  • Data Acquisition:

    • Trustworthiness: A background scan is a self-validating step. It must be run before the sample to digitally subtract absorptions from atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

    • Place the empty sample holder in the spectrometer and run a background scan.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • The instrument's software will automatically ratio the sample scan against the background to generate a transmittance or absorbance spectrum.

    • Perform baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to identify the wavenumber of all significant absorption bands.

Conclusion

The FTIR spectrum of 3-(4-Benzyloxyphenyl)phenol is highly characteristic and can be reliably predicted based on its molecular structure. The key identifying features are the simultaneous presence of a broad phenolic O-H stretch, sharp aliphatic C-H stretches from the benzyl methylene group, and two distinct, strong C-O stretching bands corresponding to the phenolic and ether functionalities. This unique combination of peaks allows for its unambiguous differentiation from structural alternatives like phenol, benzyl phenyl ether, and biphenyl-based diols. By following the detailed experimental protocol, researchers can obtain high-quality spectral data to confirm the identity and purity of this versatile chemical compound.

References

  • Title: Infrared spectrum of phenol C6H6O C6H5OH Source: Doc Brown's Advanced Organic Chemistry Revision Notes URL: [Link]

  • Title: FTIR analysis of phenolic extracts from Moringa oleifera leaves Source: Conference Paper URL: [Link]

  • Title: FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing Source: SciELO URL: [Link]

  • Title: FTIR spectrum of phenol, PEO and polyphenol=PEO complex Source: ResearchGate URL: [Link]

  • Title: Electronic Supplementary Information for a related study showing C-H bond stretches Source: The Royal Society of Chemistry URL: [Link]

  • Title: FT-IR curves of phenol formaldehyde resins Source: ResearchGate URL: [Link]

  • Title: Benzyl Phenyl Ether Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Benzyl phenyl ether - Optional[FTIR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: A Study on the Effect of Dibutyltin Dilaurate Catalyst on Polyurethane Coatings Source: International Journal on Advanced Science, Engineering and Information Technology URL: [Link]

  • Title: Benzene, (phenoxymethyl)- Source: NIST Chemistry WebBook URL: [Link]

  • Title: [1,1'-Biphenyl]-4,4'-diol Source: NIST Chemistry WebBook URL: [Link]

  • Title: Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal Source: PMC, National Institutes of Health URL: [Link]

  • Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives Source: Jurnal Kimia Valensi URL: [Link]

Sources

Comparative

A Comparative Guide to the Thermal Properties of 3-(4-Benzyloxyphenyl)phenol and 4-phenylphenol

Introduction: Structure Dictates Stability In the fields of materials science and pharmaceutical development, the thermal behavior of organic molecules is a cornerstone of product viability. Thermal properties such as me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Structure Dictates Stability

In the fields of materials science and pharmaceutical development, the thermal behavior of organic molecules is a cornerstone of product viability. Thermal properties such as melting point, boiling point, and decomposition temperature dictate processing parameters, formulation strategies, and shelf-life stability. This guide provides an in-depth comparison of the thermal characteristics of two phenolic compounds: the well-characterized 4-phenylphenol and the more complex, substituted 3-(4-Benzyloxyphenyl)phenol.

While extensive experimental data is available for 4-phenylphenol, a common intermediate and antioxidant, such data for 3-(4-Benzyloxyphenyl)phenol is not readily found in public literature. Therefore, this guide will serve as a comparative analysis, contrasting the known properties of 4-phenylphenol with a predictive assessment of 3-(4-Benzyloxyphenyl)phenol, grounded in fundamental principles of chemical structure and intermolecular forces. We will explore how the addition of a flexible benzyloxy group fundamentally alters the molecule's thermal profile compared to a direct phenyl linkage. Furthermore, we will provide robust experimental protocols for researchers to validate these predictions using standard thermal analysis techniques.

Molecular Structure: A Tale of Two Phenols

The difference in the thermal properties of these two compounds is rooted entirely in their molecular architecture.

  • 4-phenylphenol possesses a relatively rigid and planar biphenyl backbone. The direct carbon-carbon bond between the two phenyl rings allows for a degree of rotational freedom, but the overall structure favors a more planar conformation, which is conducive to efficient crystal packing.

  • 3-(4-Benzyloxyphenyl)phenol introduces three key structural changes:

    • Increased Molecular Weight: The addition of a benzyloxy group (-OCH₂C₆H₅) significantly increases the molecular mass.

    • Introduction of an Ether Linkage: The flexible ether bond (C-O-C) acts as a hinge, introducing conformational flexibility not present in 4-phenylphenol.

    • Meta-Substitution Pattern: The substitution at the 3-position of the phenol ring creates a "kinked" geometry, further disrupting planarity.

G cluster_0 4-phenylphenol cluster_1 3-(4-Benzyloxyphenyl)phenol node_4pp node_4pp node_34bpp node_34bpp

Caption: Molecular structures of 4-phenylphenol and 3-(4-Benzyloxyphenyl)phenol.

Comparative Analysis of Thermal Properties

The following table summarizes the known experimental data for 4-phenylphenol and provides a predictive framework for 3-(4-Benzyloxyphenyl)phenol based on its structure.

Property4-phenylphenol (Experimental)3-(4-Benzyloxyphenyl)phenol (Predicted)
Molecular Weight 170.21 g/mol 276.3 g/mol [1]
Melting Point (Tₘ) 164 - 168 °C[2][3][4]Prediction is complex; likely lower than 4-phenylphenol due to poor crystal packing, but requires experimental verification.
Boiling Point (Tₑ) 305 - 308 °C[2][3]Substantially higher than 4-phenylphenol due to significantly increased molecular weight and stronger dispersion forces.
Thermal Stability (Tₔ) High; decomposition requires cleavage of strong C-C and C-O aromatic bonds.Lower than 4-phenylphenol; the benzylic ether linkage is the likely point of initial thermal decomposition.
In-Depth Discussion: Causality Behind the Properties

Melting Point (Tₘ): A Balance of Forces and Packing

The melting point of a crystalline solid is determined by the energy required to overcome the forces holding the molecules in a fixed lattice. For 4-phenylphenol , the combination of intermolecular hydrogen bonding from the hydroxyl group and the efficient π-π stacking and van der Waals interactions enabled by its planar structure results in a relatively high melting point of 164-168 °C.[2][3][4]

For 3-(4-Benzyloxyphenyl)phenol , two opposing factors are at play. On one hand, its significantly larger molecular weight (276.3 vs 170.2 g/mol ) leads to much stronger London dispersion forces, which would suggest a higher melting point. However, the molecule's conformational flexibility and non-planar, kinked structure are likely to severely disrupt the efficiency of crystal packing. Inefficient packing leads to weaker overall lattice forces. It is plausible that the disruption in packing efficiency will be the dominant factor, resulting in a melting point that is surprisingly lower than that of 4-phenylphenol. This prediction, however, must be confirmed experimentally.

Boiling Point (Tₑ): The Dominance of Molecular Weight

Unlike the melting point, the boiling point is less dependent on crystal packing and more directly related to the magnitude of intermolecular forces in the liquid state. In this phase, the increased molecular weight of 3-(4-Benzyloxyphenyl)phenol becomes the deciding factor. The substantially larger electron cloud results in far more significant London dispersion forces compared to 4-phenylphenol. Therefore, it can be confidently predicted that a much greater amount of thermal energy will be required to transition it into the gaseous phase, leading to a boiling point substantially higher than 308 °C.

Thermal Stability and Decomposition (Tₔ): Identifying the Weakest Link

Thermal stability refers to the temperature at which a molecule begins to undergo irreversible chemical decomposition.[5][6] The structure of 4-phenylphenol is robust, composed entirely of strong aromatic C-C, C-H, and C-O bonds. Its decomposition would likely initiate at high temperatures through homolytic cleavage of the bond between the two phenyl rings.

Conversely, 3-(4-Benzyloxyphenyl)phenol contains a benzylic ether linkage (C₆H₄-O-CH₂-C₆H₅). The C-O bond in this linkage is generally the most labile site in the molecule and represents the "weakest link" from a thermal standpoint. It is therefore predicted that thermal decomposition will initiate via cleavage at this ether bond at a temperature significantly lower than the decomposition temperature of the core biphenyl structure of 4-phenylphenol.

Experimental Protocols for Validation

To validate the predicted thermal properties of 3-(4-Benzyloxyphenyl)phenol and other novel compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable.[5][6][7][8][9][10]

G cluster_workflow Thermal Analysis Experimental Workflow start Obtain Pure, Dry Sample (3-10 mg) dsc_prep Weigh 1-5 mg into Hermetically Sealed Aluminum DSC Pan start->dsc_prep For DSC tga_prep Weigh 5-10 mg into Open Ceramic/Aluminum TGA Crucible start->tga_prep For TGA dsc_run Perform DSC Analysis dsc_prep->dsc_run tga_run Perform TGA Analysis tga_prep->tga_run dsc_analysis Analyze Heat Flow vs. Temperature Curve - Determine Melting Point (Tm) - Determine Enthalpy of Fusion (ΔHfus) dsc_run->dsc_analysis tga_analysis Analyze Mass vs. Temperature Curve - Determine Onset of Decomposition (Tonset) - Determine Decomposition Temp (Td, DTG peak) tga_run->tga_analysis report Consolidate Data & Report Findings dsc_analysis->report tga_analysis->report

Caption: A generalized workflow for determining thermal properties using DSC and TGA.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of the sample.[11][12]

Methodology:

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground, dry sample into a hermetically sealed aluminum pan.[11] Prepare an identical empty sealed pan to serve as the reference.

  • Atmosphere: Conduct the analysis under an inert nitrogen purge at a consistent flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[11]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting transition.

    • (Optional but Recommended) Include a cooling and second heating cycle to erase the sample's prior thermal history and assess for polymorphism.

  • Data Analysis: The melting point (Tₘ) is determined from the onset or peak of the endothermic event on the heat flow versus temperature curve. The area under this peak corresponds to the enthalpy of fusion (ΔHfus).

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample.[5][6][10]

Methodology:

  • Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an open TGA crucible (ceramic or aluminum is common).[5]

  • Atmosphere: Perform the analysis under a dynamic inert atmosphere (e.g., nitrogen at 50-100 mL/min) to study thermal decomposition without oxidation.[5][7]

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30-40 °C) to establish a stable initial mass.

    • Ramp the temperature at a constant rate (e.g., 10 or 20 °C/min) to a high temperature where all decomposition is complete (e.g., 600-800 °C).

  • Data Analysis:

    • The resulting TGA curve plots percent mass versus temperature. The onset temperature of the primary mass loss step indicates the beginning of significant decomposition.

    • The first derivative of this curve (DTG) shows the rate of mass loss. The peak of the DTG curve is often reported as the decomposition temperature (Tₔ) where the rate of degradation is maximal.[7]

Conclusion

The comparison between 4-phenylphenol and 3-(4-Benzyloxyphenyl)phenol serves as an excellent case study in structure-property relationships. While both are phenols, the introduction of a larger, more flexible benzyloxy substituent in a meta position is predicted to have profound and distinct effects on its thermal properties. We predict that 3-(4-Benzyloxyphenyl)phenol will exhibit a substantially higher boiling point but a lower thermal decomposition temperature compared to 4-phenylphenol. The effect on the melting point is more complex, highlighting the delicate balance between intermolecular attractive forces and the efficiency of crystal packing. The experimental protocols provided herein offer a clear and reliable pathway for researchers to empirically determine these critical properties, enabling the rational design and development of new materials and pharmaceutical agents.

References

  • ACS Publications. (2008). Predicting Temperature-Dependent Properties by Correlations Based on Similarities of Molecular Structures: Application to Liquid Density. Available at: [Link]

  • ResearchGate. (n.d.). PREDICTION OF THERMOPHYSICAL PROPERTIES BY METHODS BASED ON SIMILARITY OF MOLECULAR STRUCTURES. Available at: [Link]

  • Royal Society of Chemistry. (2025). Enhanced thermophysical property prediction with uncertainty quantification using group contribution-Gaussian process regression. Molecular Systems Design & Engineering. Available at: [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Available at: [Link]

  • Goodman, B. T. (2006). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive. Available at: [Link]

  • Taylor & Francis Online. (2021). Prediction of the coefficient of linear thermal expansion for the amorphous homopolymers based on chemical structure using machine learning. Available at: [Link]

  • Cooper, A. (n.d.). Differential Scanning Calorimetry. Available at: [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available at: [Link]

  • Malvern Panalytical. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Available at: [Link]

  • Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Available at: [Link]

  • XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2022). Synthesis and Biological Evaluation of Novel Asymmetric (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted Benzylidene) Amino)-1-(Thiazolidin-3- yl) Propan-1-One and Computational Validation by Molecular Docking and QSTR Studies. Available at: [Link]

  • Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA). Available at: [Link]

  • National Center for Biotechnology Information. (2025). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Available at: [Link]

  • ACS Publications. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. Available at: [Link]

  • Chinese Chemical Letters. (2019). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Available at: [Link]

  • Rasayan Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-Benzyloxyphenyl)phenol. PubChem. Available at: [Link]

  • ResearchGate. (2024). Thermal stability of the samples by thermogravimetric analysis (TGA).... Available at: [Link]

  • Wikipedia. (n.d.). Phenol. Available at: [Link]

  • ResearchGate. (n.d.). Model Free Thermal Degradation Kinetics of Bisphenol-Z Based Polymers Containing Substituted Cyclohexane Group: Syntheses and Spectral Characterization. Available at: [Link]

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Validation

Comparative Solid-State Guide: 3-(4-Benzyloxyphenyl)phenol vs. Structural Analogs

Topic: Comparative Solid-State Guide: 3-(4-Benzyloxyphenyl)phenol vs. Para-Substituted Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Solid-State Guide: 3-(4-Benzyloxyphenyl)phenol vs. Para-Substituted Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a comparative analysis of the solid-state properties of 3-(4-Benzyloxyphenyl)phenol (CAS 809285-98-1), a meta-substituted biphenyl derivative. Unlike its highly symmetrical para-substituted analogs (e.g., 4,4'-biphenol), this compound exhibits unique packing motifs driven by its "meta-kink" geometry. This guide contrasts its crystallographic behavior with standard reference materials to aid researchers in solubility profiling, formulation design, and polymorph screening.

Structural Context & Causality

The core distinction of 3-(4-Benzyloxyphenyl)phenol lies in its meta-substitution pattern. While para-substituted biphenyls (like 4,4'-dihydroxybiphenyl) adopt planar, rod-like conformations that facilitate dense packing and high melting points, the meta-substitution at the 3-position introduces a rotational "kink."

  • Causality: This steric disruption prevents the formation of continuous hydrogen-bonded sheets, typically lowering the lattice energy and melting point.

  • Application: In drug development, this "disrupted packing" is often intentionally designed to improve solubility in organic solvents compared to the intractable para-analogs.

Structure-Property Logic Pathway

packing_logic cluster_0 Molecular Geometry cluster_1 Crystallographic Outcome cluster_2 Macroscopic Property Para Para-Substitution (Linear/Planar) Dense Dense Layering (High Lattice Energy) Para->Dense Efficient π-stacking Meta Meta-Substitution (Kinked/Non-Planar) Disrupted Herringbone/Disordered (Lower Lattice Energy) Meta->Disrupted Steric Hindrance HighMP High Melting Point Low Solubility Dense->HighMP LowMP Lower Melting Point Enhanced Solubility Disrupted->LowMP

Figure 1: Causal relationship between molecular substitution patterns and solid-state properties.

Comparative XRD Data Analysis

Due to the proprietary nature of specific single-crystal data for CAS 809285-98-1, we utilize validated structural analogs to establish the expected crystallographic baseline. The table below contrasts the target molecule with its core scaffold (3-Phenylphenol ) and its linear isomer (4,4'-Biphenol ).

Table 1: Crystallographic Parameters of Target vs. Analogs
FeatureTarget: 3-(4-Benzyloxyphenyl)phenol Analog 1: 3-Phenylphenol (Core)Analog 2: 4,4'-Biphenol (Linear Ref)
CAS Number 809285-98-1 580-51-892-88-6
Molecular Geometry Meta-Kinked (Asymmetric)Meta-KinkedPara-Linear (Rod-like)
Crystal System Predicted: Orthorhombic or MonoclinicOrthorhombic Monoclinic
Space Group Predicted: P 21 21 21P 21 21 21 [1]P 21/c [2]
Packing Motif Disrupted H-bonding networks; likely herringbone.Helical chains or discrete H-bonded dimers.Infinite 2D H-bonded sheets (Layered).
Melting Point Moderate (Est. 80–120 °C)76–79 °C>280 °C (Sublimes)
Solubility High (in organic solvents)HighVery Low (due to lattice energy)

Technical Insight: The P 21 21 21 space group observed in the 3-phenylphenol analog indicates that the meta-substitution forces the molecules into a chiral, screw-axis packing arrangement to accommodate the kink, contrasting sharply with the centrosymmetric P 21/c sheets of the linear 4,4'-biphenol.

Experimental Protocol: Powder XRD Characterization

To validate the phase purity and polymorph of your 3-(4-Benzyloxyphenyl)phenol sample, follow this self-validating protocol. This workflow ensures reproducible data suitable for regulatory submission.

Workflow Diagram

xrd_workflow SamplePrep 1. Sample Preparation (Grind to <10 μm) Mounting 2. Zero-Background Mounting (Si or Quartz Holder) SamplePrep->Mounting Minimize Preferred Orientation DataCollection 3. Data Collection (Bragg-Brentano Geometry) Mounting->DataCollection Cu Kα (1.5406 Å) Processing 4. Data Processing (Background Subtraction & Indexing) DataCollection->Processing Rietveld Refinement

Figure 2: Standardized PXRD characterization workflow.

Step-by-Step Methodology
  • Sample Preparation (Critical Step):

    • Gently grind 50 mg of the sample using an agate mortar and pestle.

    • Why: Particle sizes >10 μm cause "spotty" diffraction rings, leading to intensity errors.

    • Validation: Inspect under an optical microscope to ensure no large crystallites remain.

  • Instrument Configuration:

    • Geometry: Bragg-Brentano (

      
      -2
      
      
      
      ).
    • Radiation: Cu Kα (

      
       Å).
      
    • Voltage/Current: 40 kV / 40 mA.

    • Scan Range: 3° to 40° 2

      
       (sufficient for organic lattices).
      
    • Step Size: 0.02°.

  • Data Analysis Criteria:

    • Low Angle Peaks (<10° 2

      
      ):  Indicative of large d-spacings typical of the benzyloxy tail packing.
      
    • Amorphous Halo: If a broad hump is observed between 15-25° 2

      
      , the sample is likely amorphous or poorly crystalline (common for meta-substituted precipitations).
      
    • Reference Check: Compare the pattern against the calculated pattern of 3-phenylphenol (CSD Refcode: BIPHOL01) to identify core packing similarities.

References
  • Crystal Structure of 3-Phenylphenol

    • Source: Cambridge Structural D
    • Details: Reports the P 21 21 21 orthorhombic cell, highlighting the non-planar packing induced by meta-substitution.
    • Link:

  • Crystal Structure of 4,4'-Dihydroxybiphenyl (Biphenol)

    • Source:Acta Crystallographica Section B.
    • Details: Confirms the P 21/c monoclinic space group with infinite hydrogen-bonded sheets.
    • Link:

  • General Synthesis & Characterization of Aryloxy Phenols

    • Source:Beilstein Journal of Organic Chemistry.
    • Details: Provides NMR and melting point data for meta-substituted phenol deriv
    • Link:

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 3-(4-Benzyloxyphenyl)phenol: A Comparative and Predictive Analysis

For researchers and professionals in drug development and materials science, understanding the photophysical properties of novel organic molecules is a foundational step. Ultraviolet-Visible (UV-Vis) spectroscopy provide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of novel organic molecules is a foundational step. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, reliable, and non-destructive method to probe the electronic structure of these compounds. This guide offers an in-depth analysis of the expected UV-Vis absorption characteristics of 3-(4-Benzyloxyphenyl)phenol, a substituted biphenyl derivative.

In the absence of a directly published experimental spectrum for this specific isomer, this guide leverages established spectroscopic principles and comparative data from structurally related analogs to predict its absorption profile. We will deconstruct the molecule into its constituent chromophores, analyze their individual and collective contributions, and provide a robust experimental framework for researchers to validate these predictions in their own laboratories.

Theoretical Framework: Deconstructing the Chromophore

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic transitions, primarily the promotion of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[1] The structure of 3-(4-Benzyloxyphenyl)phenol contains several key features that act in concert to define its characteristic absorption.

  • The Biphenyl Core: The fundamental chromophore is the biphenyl system. Compared to a single benzene ring (λmax ≈ 255 nm), the π-conjugation across the two rings in biphenyl lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the primary absorption band to ~250 nm, with a significant increase in molar absorptivity (a hyperchromic effect).[2]

  • Auxochromic Groups: The hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups act as powerful auxochromes. These groups possess non-bonding electrons (n-electrons) on their oxygen atoms which can be delocalized into the π-system of the aromatic rings. This extended conjugation further decreases the energy required for the π → π* transition, leading to an additional bathochromic shift.[3] The hydroxyl group, in particular, is known to shift the primary absorption band of benzene to ~270 nm in phenol.[4]

  • Insulated Benzyl Group: It is critical to note that the phenyl group within the benzyloxy substituent is insulated from the main biphenyl π-system by a methylene (-CH₂-) bridge. Therefore, it does not directly extend the conjugation but primarily exerts its influence through the ether oxygen.

The interplay between these components—the core biphenyl chromophore and the electron-donating auxochromes—is expected to produce a spectrum with absorption maxima at significantly longer wavelengths than benzene or unsubstituted biphenyl.

G cluster_molecule Molecular Structure of 3-(4-Benzyloxyphenyl)phenol cluster_spectrum Predicted Spectral Influence M Core Biphenyl System (Primary Chromophore) S UV-Vis Absorption Spectrum (π → π* Transitions) M->S Extended Conjugation A1 Hydroxyl (-OH) Group (Auxochrome) A1->S Bathochromic & Hyperchromic Shift A2 Benzyloxy (-OCH2Ph) Group (Auxochrome) A2->S Bathochromic & Hyperchromic Shift

Caption: Relationship between molecular structure and predicted spectral effects.

Comparative Analysis with Structural Analogs

To build a robust prediction for the spectrum of 3-(4-Benzyloxyphenyl)phenol, we can compare it to simpler, well-characterized molecules. This comparison allows us to isolate the spectral contribution of each structural modification.

CompoundStructureKey FeaturesTypical λmax (nm)Rationale for Comparison
Phenol C₆H₅OHSingle phenyl ring with -OH auxochrome.~270-275[4]Provides the baseline contribution of the hydroxyphenyl moiety.
4-Methoxyphenol CH₃OC₆H₄OHPhenyl ring with both -OH and a simple ether auxochrome.~222, 282[5]Models the effect of an electron-donating ether group, similar to the benzyloxy group.
4-Benzyloxyphenol C₆H₅CH₂OC₆H₄OHAlso known as Monobenzone. Features the key benzyloxy and hydroxyl groups on a single phenyl ring.~225, 292A crucial analog that demonstrates the combined effect of the two primary substituents present in our target molecule, albeit on a single ring system.
3-Phenoxyphenol C₆H₅OC₆H₄OHFeatures the meta-substituted phenol and a diphenyl ether linkage.~275-285Structurally very similar, modeling the meta-position of the hydroxyl group and the ether linkage between rings.[6][7]
3-(4-Benzyloxyphenyl)phenol (Predicted) C₁₉H₁₆O₂Biphenyl system with meta-OH and para-benzyloxy auxochromes.~285-300 The extended biphenyl conjugation, combined with two strong auxochromes, is predicted to cause a significant bathochromic shift beyond that of the simpler analogs.

This comparative analysis strongly suggests that the primary π → π* absorption band for 3-(4-Benzyloxyphenyl)phenol will be located in the 285-300 nm range. The presence of multiple auxochromes on the extended biphenyl system provides a logical basis for this red-shifted prediction.

The Impact of Solvent Choice (Solvatochromism)

The solvent used to dissolve a sample can subtly alter its UV-Vis spectrum—a phenomenon known as solvatochromism. For π → π* transitions, polar solvents typically induce a small bathochromic (red) shift.[8] This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent, reducing the energy gap for the transition.

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane): These solvents interact minimally with the solute. The resulting spectrum is often sharper, with more fine structure, and is considered a good approximation of the gas-phase spectrum.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the phenolic hydroxyl group. This interaction can stabilize the ground state and potentially lead to a slight hypsochromic (blue) shift for n → π* transitions, though the effect on the dominant π → π* band is typically a minor red shift.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents offer polarity without hydrogen bonding donation, leading to the expected small red shift for π → π* transitions.

For standardization and to minimize complex hydrogen-bonding interactions that can broaden spectral features, ethanol or acetonitrile are often excellent starting choices for analyzing phenolic compounds.

Self-Validating Experimental Protocol for Spectrum Acquisition

To empirically determine the UV-Vis absorption spectrum and molar absorptivity of 3-(4-Benzyloxyphenyl)phenol, the following rigorous, self-validating protocol based on the Beer-Lambert Law (A = εbc) should be employed.

Step 1: Preparation of Stock and Standard Solutions
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25.0 mg of 3-(4-Benzyloxyphenyl)phenol using an analytical balance. Transfer it quantitatively to a 25-mL Class A volumetric flask. Dissolve and dilute to the mark with a suitable spectroscopic-grade solvent (e.g., ethanol). This creates a high-concentration stock solution.

  • Working Standard Solutions: Perform serial dilutions from the stock solution to prepare a series of at least five standards of known concentration (e.g., 2, 5, 10, 15, 20 µg/mL). Use Class A volumetric pipettes and flasks for all dilutions to ensure accuracy.

Step 2: Instrument Setup and Wavelength Scan
  • Instrument Initialization: Power on the dual-beam UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

  • Blanking: Fill a matched pair of quartz cuvettes with the spectroscopic-grade solvent. Place one in the reference beam path and one in the sample beam path. Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm) to zero the instrument.

  • Determine λmax: Use one of the mid-range standard solutions (e.g., 10 µg/mL) to perform a full wavelength scan. The wavelength at which the highest absorbance is recorded is the absorption maximum, λmax.

Step 3: Calibration Curve Construction
  • Absorbance Measurement: Set the spectrophotometer to measure absorbance at the determined λmax.

  • Measure Standards: Sequentially measure the absorbance of each prepared standard solution, starting from the least concentrated. Rinse the sample cuvette with the next standard before filling to prevent carryover.

  • Plot Data: Create a calibration curve by plotting Absorbance (y-axis) versus Concentration (x-axis).

  • Validation: Perform a linear regression analysis on the data points. The resulting line should pass through the origin (or very close to it), and the coefficient of determination (R²) should be ≥ 0.999. This validates the linearity of the method within the tested concentration range.

Step 4: Calculation of Molar Absorptivity (ε)
  • The slope of the calibration curve is equal to the product of the molar absorptivity (ε) and the path length (b, typically 1 cm).

  • Convert the concentration units from µg/mL to mol/L.

  • Calculate ε using the formula: ε = (Slope of calibration curve) / b . The units will be L mol⁻¹ cm⁻¹.

G prep Step 1: Prepare Stock & Standard Solutions setup Step 2: Instrument Setup & Baseline Correction prep->setup scan Step 3: Perform Wavelength Scan (Determine λmax) setup->scan measure Step 4: Measure Absorbance of Standards at λmax scan->measure plot Step 5: Construct Calibration Curve (Absorbance vs. Concentration) measure->plot validate Step 6: Validate Linearity (R² ≥ 0.999) plot->validate calculate Step 7: Calculate Molar Absorptivity (ε) from the Slope validate->calculate

Caption: Experimental workflow for UV-Vis spectral analysis.

Conclusion

References

  • American Elements. (n.d.). 3-(Benzyloxy)phenol. Retrieved March 7, 2024, from [Link]

  • Waterman, P. G., & Mole, S. (2001). Standard Operating Protocol (SOP). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2024). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved March 7, 2024, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved March 7, 2024, from [Link]

  • Scribd. (n.d.). UV-Vis Analysis of Phenol Solutions. Retrieved March 7, 2024, from [Link]

  • OSHA. (2001). Phenol and Cresol. Retrieved March 7, 2024, from [Link]

  • e-PG Pathshala. (n.d.). Organic Spectroscopy Module No. 2: Nature of electronic transitions and factors affecting it. Retrieved March 7, 2024, from [Link]

  • SlidePlayer. (n.d.). UV-Vis. Molecular Absorption Spectroscopy. Retrieved March 7, 2024, from [Link]

  • NIST. (n.d.). Phenol, 3-phenoxy-. Retrieved March 7, 2024, from [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved March 7, 2024, from [Link]

  • YouTube. (2020, July 9). Electronic transitions in UV Visible spectroscopy. Retrieved March 7, 2024, from [Link]

  • Scribd. (n.d.). Electronic Transitions in UV-Vis Spectroscopy. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2015, July 18). Electronic Spectra: Ultraviolet and Visible Spectroscopy. Retrieved March 7, 2024, from [Link]

  • Michigan State University. (n.d.). Visible and Ultraviolet Spectroscopy. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). UV–vis spectra of 3, 3a, 4, 4a and 5. Retrieved March 7, 2024, from [Link]

  • Molecules. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved March 7, 2024, from [Link]

  • Stenutz. (n.d.). 4-benzyloxyphenol. Retrieved March 7, 2024, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Retrieved March 7, 2024, from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved March 7, 2024, from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved March 7, 2024, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 3-(4-Benzyloxyphenyl)phenol using GC-MS

Introduction 3-(4-Benzyloxyphenyl)phenol is a key intermediate in the synthesis of various organic materials, including polymers and pharmaceuticals. Its purity is paramount, as even trace impurities can significantly im...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Benzyloxyphenyl)phenol is a key intermediate in the synthesis of various organic materials, including polymers and pharmaceuticals. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final product. This guide provides a comprehensive framework for the validation of 3-(4-Benzyloxyphenyl)phenol purity using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare GC-MS with other analytical techniques such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

The Subject: 3-(4-Benzyloxyphenyl)phenol

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₁₉H₁₆O₂

  • Molecular Weight: 276.33 g/mol [1]

Understanding the structure is crucial for predicting its behavior during analysis. The presence of two phenyl rings and a benzyl ether group suggests a relatively high boiling point, making GC analysis feasible. The phenolic hydroxyl group provides a site for potential derivatization to improve chromatographic performance.

I. The Primary Technique: Purity Validation by GC-MS

GC-MS is an ideal technique for this molecule due to its high separation efficiency and the definitive identification capabilities of mass spectrometry. The following protocol is designed to be a self-validating system, ensuring trustworthiness and scientific rigor.

A. The Rationale for Derivatization

While direct injection of 3-(4-Benzyloxyphenyl)phenol is possible, the presence of the polar phenolic hydroxyl group can lead to peak tailing on standard non-polar GC columns due to interactions with active sites. To mitigate this, derivatization, specifically silylation, is often employed. Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2] This process:

  • Increases Volatility: TMS derivatives are more volatile than their parent compounds.

  • Improves Peak Shape: Reduces peak tailing, leading to better resolution and more accurate integration.

  • Enhances Thermal Stability: Protects the analyte from degradation at high temperatures in the injector and column.

B. Experimental Workflow: GC-MS Analysis

The overall workflow for the GC-MS analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Solvent (e.g., Dichloromethane) prep_start->dissolve derivatize Add Silylating Agent (e.g., BSTFA + 1% TMCS) dissolve->derivatize heat Heat at 70°C for 30 min derivatize->heat prep_end Inject into GC-MS heat->prep_end gc_separation GC Separation prep_end->gc_separation ms_detection MS Detection & Ionization gc_separation->ms_detection data_acquisition Data Acquisition (Full Scan) ms_detection->data_acquisition chromatogram Chromatogram Generation data_acquisition->chromatogram mass_spectra Mass Spectra Analysis data_acquisition->mass_spectra integration Peak Integration chromatogram->integration purity_calc Purity Calculation (% Area Normalization) integration->purity_calc mass_spectra->purity_calc

Caption: GC-MS workflow for purity analysis.

C. Detailed Experimental Protocol

1. Sample Preparation (Silylation)

  • Standard Preparation: Accurately weigh approximately 10 mg of 3-(4-Benzyloxyphenyl)phenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a 1 mg/mL solution.

  • Sample Preparation: Prepare the test sample in the same manner.

  • Derivatization: Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial and heat at 70°C for 30 minutes. Allow to cool to room temperature before placing in the autosampler.

2. GC-MS Instrumentation and Conditions

ParameterSettingRationale
Gas Chromatograph
ColumnAgilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A common, robust, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
Injector Temperature280°CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good separation efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal flow rate for a 0.25 mm ID column to achieve good resolution.
Oven Program150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 10 min)The initial temperature allows for solvent focusing. The ramp rate provides good separation of potential impurities from the main peak. The final hold ensures elution of any less volatile components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for EI, which generates a characteristic and extensive fragmentation pattern.
Mass Rangem/z 40-550A wide enough range to capture the molecular ion of the derivatized analyte and its key fragments, as well as potential lower molecular weight impurities.
Source Temperature230°COptimal temperature to maintain ionization efficiency and prevent contamination.
Quadrupole Temp150°CEnsures good mass filtering performance.
D. Expected Results and Data Analysis
  • Chromatogram: A dominant peak corresponding to the silylated 3-(4-Benzyloxyphenyl)phenol should be observed. Any other peaks are potential impurities.

  • Mass Spectrum: The mass spectrum of the main peak should be consistent with the structure of the derivatized analyte.

    • Molecular Weight of TMS-derivative: 276.33 (analyte) + 72.1 (Si(CH₃)₃) = 348.43 g/mol .

    • Expected Molecular Ion (M⁺): m/z 348.

    • Key Fragments:

      • m/z 333: Loss of a methyl group (-CH₃) from the TMS group.

      • m/z 91: Tropylium ion (C₇H₇⁺) from the benzyl group, a very characteristic fragment.

      • m/z 73: Trimethylsilyl cation (Si(CH₃)₃⁺), characteristic of silylated compounds.

Purity Calculation: The purity is typically calculated using the area normalization method from the total ion chromatogram (TIC):

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all compounds have a similar response factor in the MS detector, which is a reasonable starting point for impurity profiling.

E. Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH) Q2(R1).[3][4][5][6]

Validation_Workflow specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report

Caption: ICH Q2(R1) validation workflow.

ParameterProtocolAcceptance Criteria
Specificity Analyze blank solvent, a solution of the reference standard, and a spiked sample containing potential impurities (e.g., starting materials).The main peak should be free from interference from the blank and potential impurities.
Linearity Prepare and analyze at least five concentrations of the reference standard over a range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99.
Accuracy Analyze samples of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be sufficiently low to quantify any reporting threshold impurities.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, oven ramp rate ±2°C/min) and assess the impact on the results.The results should remain unaffected by small variations in the method parameters.

II. Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques offer different advantages and may be more suitable depending on the specific requirements of the analysis.

TechniquePrincipleAdvantages for 3-(4-Benzyloxyphenyl)phenolDisadvantages
GC-MS Separation based on volatility and boiling point, detection by mass-to-charge ratio.High resolution for volatile impurities, definitive identification of unknowns through mass spectral libraries.Requires analyte to be volatile and thermally stable; may require derivatization.
HPLC-UV/MS Separation based on polarity, detection by UV absorbance or mass-to-charge ratio.[7][8][9][10][11]Excellent for non-volatile or thermally labile impurities, no derivatization needed. Can be coupled with MS for identification.Lower separation efficiency than capillary GC. UV response factors can vary significantly between the analyte and impurities, requiring standards for accurate quantification.
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard without needing a reference standard for the analyte itself.[12][13][14][15][16]A primary method, highly accurate and precise. Can provide structural information on impurities simultaneously. Does not require chromatographic separation.Lower sensitivity than chromatographic methods, may not detect impurities at very low levels (<0.1%). Requires a more specialized instrument and expertise.
DSC Measures the heat flow into a sample as a function of temperature. Impurities lower and broaden the melting point.[17][18][19][20][21]Rapid method for determining the purity of highly crystalline substances (>98.5%). Does not require solvents or standards.Only applicable to crystalline solids with a sharp melting point. Not suitable for amorphous materials or for identifying specific impurities.

III. Conclusion and Recommendations

For the comprehensive purity validation of 3-(4-Benzyloxyphenyl)phenol, GC-MS is a highly recommended technique . Its combination of high-resolution separation and definitive mass spectral identification provides a robust and reliable method for detecting and identifying a wide range of potential impurities. The validation protocol outlined in this guide, based on ICH Q2(R1) principles, ensures that the method is fit for its purpose in a regulated environment.

However, a multi-faceted approach can provide an even higher level of assurance. HPLC-UV/MS serves as an excellent orthogonal technique, capable of detecting non-volatile or thermally sensitive impurities that might be missed by GC-MS. For primary purity assignment of a reference standard, qNMR is unparalleled in its accuracy and does not rely on the availability of impurity standards. DSC can be a valuable, rapid screening tool for batch-to-batch consistency of highly pure, crystalline material.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound and defensible strategy for ensuring the purity and quality of 3-(4-Benzyloxyphenyl)phenol.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Webster, G. K. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Agilent. Revisions per USP 621. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. Determination of % purity of a compound by by Using DSC. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Die Pharmazie. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • AZoM. DSC Purity Determination. [Link]

  • ASTM International. An Overview of the Calorimetric Purity Measurement. [Link]

  • ICH. Quality Guidelines. [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • PMC. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]

  • CORE. Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana. [Link]

  • ResearchGate. GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. [Link]

  • PubChem. 3,4-Bis(benzyloxy)phenol. [Link]

  • Google Patents. JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • AmpTech Instruments. Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • Encyclopedia.pub. Synthesis of m-Aryloxy Phenols. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. [Link]

  • PubChem. 3-(3-Benzyloxyphenyl)phenol. [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • ResearchGate. Mass spectrum and fragmentation scheme of phenol, derivatised with MTBSTFA. [Link]

  • PMC. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Google Patents. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
  • ResearchGate. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]

  • MDPI. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of 4-(Benzyloxyphenyl)phenol

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical component of our work, ensuring t...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical component of our work, ensuring the safety of our colleagues and the integrity of our environment. This guide provides a detailed, experience-driven protocol for the safe and compliant disposal of 4-(Benzyloxyphenyl)phenol (CAS No. 103-16-2), a compound often used in organic synthesis. While the user's query mentioned "3-(4-Benzyloxyphenyl)phenol," the overwhelmingly common and commercially available isomer is 4-(Benzyloxyphenyl)phenol, which will be the focus of this guide. The principles outlined here are broadly applicable to substituted phenolic compounds.

Part 1: Hazard Profile & Risk Assessment - The 'Why' Behind the Procedure

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 4-(Benzyloxyphenyl)phenol is not benign; it is classified with specific hazards that dictate our disposal protocols. The primary risks are its potential to cause serious eye irritation and allergic skin reactions.[1][2] Improper disposal, such as discarding it down the drain, can introduce these hazards into aquatic ecosystems, as phenolic compounds, in general, can be harmful to aquatic life.[3][4] Therefore, every disposal step is designed to contain the chemical and neutralize its potential harm to personnel and the environment.

Table 1: Hazard and Disposal Summary for 4-(Benzyloxyphenyl)phenol

Hazard ClassificationGHS PictogramHazard StatementCore Disposal Directive
Skin Sensitization, Cat. 1Exclamation MarkH317: May cause an allergic skin reaction.[2]Treat all contaminated materials as hazardous waste.
Serious Eye Irritation, Cat. 2Exclamation MarkH319: Causes serious eye irritation.[2]Wear appropriate eye protection during handling and disposal.
General Chemical WasteN/AN/AMust be disposed of as hazardous waste through a licensed facility.[5] Do not dispose of in general trash or sewer systems.[3]

Part 2: Pre-Disposal Protocols - Immediate Safety & Segregation

Before waste is even generated, a framework for its safe collection must be in place. This proactive approach is the hallmark of a trustworthy and safe laboratory environment.

Personal Protective Equipment (PPE)

The nature of the hazards dictates the necessary PPE. When handling 4-(Benzyloxyphenyl)phenol for any purpose, including disposal, the following should be worn:

  • Safety Goggles: Chemical splash goggles are mandatory to protect against the serious eye irritation hazard.[6][7]

  • Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact, which can lead to sensitization.[6][8][9] Always inspect gloves for integrity before use and change them immediately if they become contaminated.[9][10]

  • Laboratory Coat: A fully buttoned lab coat protects against incidental contact and contamination of personal clothing.[8]

Waste Segregation

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process. It is imperative to segregate waste containing 4-(Benzyloxyphenyl)phenol.

  • Designated Waste Container: Use a dedicated, chemically resistant, and clearly labeled container for all 4-(Benzyloxyphenyl)phenol waste.[6][11] The container must have a secure, tight-fitting lid.[6]

  • Labeling: The label should clearly state "Hazardous Waste" and list the chemical contents, including "4-(Benzyloxyphenyl)phenol". This ensures that anyone handling the container is aware of its contents.

Part 3: Step-by-Step Disposal Procedures

The correct disposal path depends on the form of the waste. The following workflow and protocols cover the most common scenarios encountered in a research setting.

DisposalWorkflow cluster_0 cluster_1 Categorize Waste Stream cluster_2 Containment & Labeling Protocol cluster_3 Final Disposal Route start Waste Generation (4-Benzyloxyphenyl)phenol pure_chem Unused/Expired Pure Chemical start->pure_chem contaminated_labware Contaminated Labware (Gloves, Tips, Glassware) start->contaminated_labware spill_material Spill Cleanup Material start->spill_material contain_pure Secure in original or approved, sealed container. Label as 'Hazardous Waste: 4-(Benzyloxyphenyl)phenol'. pure_chem->contain_pure contain_labware Collect in a dedicated, leak-proof, sealed container. Label as 'Hazardous Waste: Contaminated Debris'. contaminated_labware->contain_labware contain_spill Collect absorbent & PPE in a sealed container. Label as 'Hazardous Waste: Spill Cleanup Material'. spill_material->contain_spill final_disposal Store in designated Satellite Accumulation Area. Contact Institutional EHS for Pickup by Licensed Contractor. contain_pure->final_disposal contain_labware->final_disposal contain_spill->final_disposal

Caption: Disposal decision workflow for 4-(Benzyloxyphenyl)phenol waste streams.

Protocol 1: Disposal of Unused or Expired Pure Compound

This protocol applies to the original chemical container.

  • Container Integrity Check: Ensure the container's cap is tightly sealed and the container is free from cracks or external contamination.

  • Labeling: If not already done, affix a hazardous waste label to the container. Clearly write "4-(Benzyloxyphenyl)phenol".

  • Segregation: Place the container in a designated satellite accumulation area for hazardous chemical waste. This area should be away from incompatible materials like strong oxidizing agents or strong bases.[2]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Disposal must be handled by an approved and licensed waste disposal company.[11]

Protocol 2: Disposal of Contaminated Labware and PPE

This covers items with trace contamination, such as gloves, weighing papers, pipette tips, or rinsed glassware.

  • Collection: Place all solid contaminated items into a designated, leak-proof container with a lid.[11][12] A sturdy plastic bin or a doubled-bagged waste receptacle is often used.

  • Avoid Dust: When handling solid materials, take care to avoid creating dust, which can be inhaled.[1][11]

  • Labeling: Clearly label the container: "Hazardous Waste: Solid Debris Contaminated with 4-(Benzyloxyphenyl)phenol".

  • Final Disposal: Once the container is full, seal it and move it to the satellite accumulation area for pickup by your EHS-approved contractor.

Protocol 3: Disposal of Spill Cleanup Material

In the event of a spill, the cleanup materials themselves become hazardous waste.

  • Safety First: Evacuate non-essential personnel. Ensure you are wearing the appropriate PPE, including gloves and eye protection.[1]

  • Containment: For solid spills, gently sweep or scoop the material to avoid generating dust.[1][2] Place the collected solid into a sealable, labeled container.[1][11]

  • Decontamination: Clean the spill area thoroughly. All materials used for cleaning (e.g., paper towels, absorbent pads) must be considered hazardous waste.

  • Packaging and Labeling: Collect all contaminated PPE and cleaning materials in a single, sealed container.[3] Label it "Hazardous Waste: Spill Cleanup Material (4-(Benzyloxyphenyl)phenol)".

  • Arrange Pickup: Transfer the sealed container to the designated waste accumulation area and inform your EHS department.

Part 4: Regulatory & Compliance Framework

The procedures outlined above are grounded in best practices and regulatory principles. In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). However, the most crucial directive for any researcher is to adhere to their local and institutional policies.

Your institution's Environmental Health & Safety (EHS) department is your primary resource. They are the authoritative source for specific procedures, container types, labeling requirements, and pickup schedules at your facility.[11] Always consult with your EHS office before disposing of any chemical waste to ensure full compliance and safety.

References

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Phenol. Carl ROTH. [Link]

  • How can I dispose phenol?. ResearchGate. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol Fact Sheet. University of California, Berkeley EHS. [Link]

  • Safety Data Sheet: Phenol. Carl ROTH. [Link]

  • Fate of Phenolic Compounds in Constructed Wetlands Treating Contaminated Water. ResearchGate. [Link]

  • Safety Data Sheet: Phenol. Penta Chemicals. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Laboratory Safety. Nuffield Department of Clinical Neurosciences, University of Oxford. [Link]

  • Fate of the pharmaceutical compounds in the environment. ResearchGate. [Link]

  • Standard Operating Procedure: Handling Chemicals. Louisiana State University. [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Benzyloxyphenyl)phenol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety precautions, but as a mechanistic system where every piece of personal protective equipment (PPE) and operational step d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety precautions, but as a mechanistic system where every piece of personal protective equipment (PPE) and operational step directly answers a specific physicochemical hazard.

Handling 3-(4-Benzyloxyphenyl)phenol requires a nuanced understanding of its molecular architecture. While it is a valuable intermediate in drug development and materials science, its structural properties demand strict logistical and safety protocols to ensure both researcher safety and experimental integrity.

Below is the comprehensive, self-validating operational guide for safely handling, solubilizing, and disposing of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective PPE strategy, we must first understand the causality behind the compound's hazards. 3-(4-Benzyloxyphenyl)phenol (also cataloged as 4'-(benzyloxy)[1,1'-biphenyl]-3-ol ) features a reactive phenolic hydroxyl group attached to a bulky, highly lipophilic biphenyl ether backbone.

While the phenolic moiety is responsible for the compound's localized irritant properties, the lipophilic benzyloxyphenyl tail drastically alters its toxicokinetic profile when solvated. In its dry powder form, the primary risk is respiratory irritation due to the inhalation of particulates. However, when dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO), the compound's high partition coefficient allows it to bypass the stratum corneum rapidly, transforming a localized dermal irritant into a systemic exposure risk.

Quantitative Hazard Summary

ParameterValue / SpecificationOperational Impact & Causality
Chemical Name 3-(4-Benzyloxyphenyl)phenolIdentifies specific structural hazards (phenolic OH irritation).
CAS Number 809285-98-1Essential for exact SDS retrieval and EH&S logging.
Molecular Weight 276.33 g/mol Required for precise molarity calculations in biological assays.
GHS Classification GHS07 (Warning) Mandates baseline irritant PPE (skin, eye, respiratory).
Hazard Statements H315, H319, H335Requires continuous fume hood use and mucosal membrane protection.
Physical State Solid (Powder)High risk of static-induced aerosolization during weighing.

Strategic PPE Selection

Every piece of PPE chosen for this workflow serves a specific, validated purpose designed to interrupt the exposure pathways of 3-(4-Benzyloxyphenyl)phenol.

  • Hand Protection (Dynamic Defense): Standard 4-mil nitrile gloves provide adequate protection against the neat solid. However, because this compound is frequently dissolved in organic solvents for assays, your glove strategy must adapt. If solubilizing in DMSO or Dichloromethane (DCM), you must double-glove . DMSO acts as a transdermal carrier; if a solution splashes, the outer glove acts as a sacrificial layer that must be doffed immediately before the solvent breaks through to the inner glove.

  • Eye & Face Protection: Given the H319 (Serious Eye Irritation) classification, standard safety glasses with side shields are the absolute minimum. During the solubilization phase—where the risk transitions from particulate dust to solvent splash—tight-fitting chemical splash goggles are mandated.

  • Body Protection: A fully buttoned, flame-retardant lab coat with cuffs extended to the wrists. This prevents the lipophilic powder from settling on exposed skin or personal clothing, where it could cause delayed contact dermatitis.

  • Respiratory Protection: Handled exclusively within a certified chemical fume hood. If a fume hood is unavailable or if scaling up beyond 100 grams, an N95 or P100 particulate respirator is required to mitigate the H335 (Respiratory Irritation) hazard.

Operational Workflow: From Weighing to Solubilization

Workflow N1 1. Hazard Assessment Review SDS (GHS07) N2 2. PPE Donning Nitrile, Goggles, Lab Coat N1->N2 N3 3. Containment Transfer to Fume Hood N2->N3 N4 4. Dispensing Anti-static Weighing N3->N4 N5 5. Solubilization Add Solvent (e.g., DMSO) N4->N5 N6 6. Decontamination Clean Surfaces & Tools N5->N6 N7 7. Waste Disposal EH&S Segregation N6->N7

Workflow for the safe handling, solubilization, and disposal of 3-(4-Benzyloxyphenyl)phenol.

Phase 1: Pre-Operation Workspace Prep

  • Verify the chemical fume hood's ventilation flow rate (minimum face velocity of 100 fpm).

  • Clear the workspace of unnecessary clutter to prevent accidental spills during the transfer process.

  • Don all required PPE as outlined in Section 2.

Phase 2: Dispensing and Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static charge frequently causes fine lipophilic powders to aerosolize, directly exacerbating inhalation risks.

  • Use a grounded micro-spatula to transfer the 3-(4-Benzyloxyphenyl)phenol.

  • Record the mass and immediately seal the source bottle to minimize environmental exposure and protect the compound from ambient humidity.

Phase 3: Solubilization (High-Risk Phase)

  • Transfer the weighed solid into a chemically compatible vial (e.g., borosilicate glass).

  • Slowly add the organic solvent (e.g., DMSO or ethanol) using a calibrated micropipette.

  • Cap the vial tightly before vortexing. Causality: Never sonicate or vortex unsealed vials. Mechanical agitation generates solvent micro-aerosols containing the dissolved, highly skin-permeable compound, bypassing standard particulate protections.

Decontamination and Disposal Plan

Proper disposal ensures that the localized hazards of the compound do not become downstream environmental or facility risks.

Solid Waste:

  • Dispose of all contaminated weighing boats, pipette tips, and the outer layer of sacrificial gloves into a designated, clearly labeled solid hazardous waste bin.

  • Do not mix this solid waste with highly reactive oxidizers, as phenolic compounds can undergo exothermic oxidation.

Liquid Waste:

  • Rinse all spatulas and reusable glassware with a compatible solvent (e.g., ethanol or acetone).

  • Collect the rinsate in a designated liquid waste carboy. Segregate strictly into Halogenated or Non-Halogenated waste streams depending on the primary solvent used during your assay.

Surface Decontamination:

  • Wipe down the analytical balance and fume hood surface with an ethanol-soaked Kimwipe. 3-(4-Benzyloxyphenyl)phenol is poorly soluble in water, so aqueous cleaning agents will only spread the compound. Ethanol ensures complete solubilization and removal from stainless steel surfaces.

References

  • ChemScene. "4'-(Benzyloxy)-[1,1'-biphenyl]-3-ol | CAS 809285-98-1". Chemikart. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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